NM-702
Descripción
Structure
3D Structure of Parent
Propiedades
Key on ui mechanism of action |
NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase. |
|---|---|
Número CAS |
139145-84-9 |
Fórmula molecular |
C19H19BrCl2N4O2 |
Peso molecular |
486.2 g/mol |
Nombre IUPAC |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H |
Clave InChI |
QWGUGDYWUADMGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |
Origen del producto |
United States |
Foundational & Exploratory
NM-702: A Technical Deep Dive into its Dual-Inhibitory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
NM-702, also known as parogrelil (B145840) hydrochloride, is an investigational small molecule with a multifaceted mechanism of action, primarily targeting key enzymes involved in cardiovascular and inflammatory pathways.[1][2] Developed jointly by Nissan Chemical and Taisho, this compound has been evaluated for its therapeutic potential in conditions such as arteriosclerosis obliterans, intermittent claudication, and asthma.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanism of Action: Dual Inhibition of Phosphodiesterase 3 (PDE3) and Thromboxane (B8750289) A2 Synthase
The primary mechanism of action of this compound is the potent and selective inhibition of phosphodiesterase 3 (PDE3) and the inhibition of thromboxane A2 (TXA2) synthase.[1][2] This dual activity underpins its vasodilatory, antiplatelet, and anti-inflammatory effects.
Phosphodiesterase 3 (PDE3) Inhibition
This compound is a highly potent and selective inhibitor of PDE3.[2] PDE3 is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cell types, including vascular smooth muscle cells and platelets. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[3]
In vascular smooth muscle cells , elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.
In platelets , increased cAMP levels inhibit platelet activation and aggregation, a critical process in thrombus formation.
The inhibitory potency of this compound against PDE3 is significantly greater than that of cilostazol (B1669032), another PDE3 inhibitor.[2]
Thromboxane A2 Synthase Inhibition
In addition to its potent PDE3 inhibitory activity, this compound also acts as an inhibitor of thromboxane A2 synthase.[1] This enzyme is responsible for the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting this enzyme, this compound further contributes to its antiplatelet and vasodilatory effects, complementing its PDE3 inhibitory action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing a quantitative comparison with the established PDE3 inhibitor, cilostazol.
Table 1: In Vitro Inhibitory Activity of this compound and Cilostazol [2]
| Target | This compound IC50 (nM) | Cilostazol IC50 (nM) |
| PDE3A | 0.179 | 231 |
| PDE3B | 0.260 | 237 |
| Human Platelet Aggregation (various agonists) | 11 - 67 | 4100 - 17000 |
| Phenylephrine-induced Rat Aortic Contraction | 24 | 1000 |
Table 2: In Vivo Efficacy of this compound and Cilostazol in a Rat Model of Intermittent Claudication [2]
| Treatment | Dose (mg/kg, BID) | Effect on Walking Distance | Effect on Plantar Surface Temperature |
| This compound | 2.5 | - | Improved |
| This compound | 5 | Significantly Improved | Improved |
| This compound | 10 | Significantly Improved | Improved |
| Cilostazol | 300 | Improved (not significant) | Significantly Improved (Day 8) |
Table 3: Ex Vivo Antiplatelet Effect of this compound and Cilostazol in Rats [2]
| Treatment | Single Oral Dose (mg/kg) | Effect on Platelet Aggregation |
| This compound | ≥ 3 | Significant Inhibition |
| Cilostazol | 300 | Effective |
Table 4: In Vitro and In Vivo Effects of this compound in Guinea Pig Models of Asthma [3]
| Experiment | This compound Concentration/Dose | Effect |
| LTD4-induced Tracheal Strip Contraction | EC50: 3.2 x 10⁻⁷ M | Inhibition |
| Histamine-induced Tracheal Strip Contraction | EC50: 2.5 x 10⁻⁷ M | Inhibition |
| Prostaglandin E₂-treated Tracheal Smooth Muscle Cells | 1 x 10⁻⁷ M | Elevated cAMP content |
| LTD₄-induced Bronchoconstriction (in vivo) | - | Suppressed |
| Ovalbumin-induced Immediate Asthmatic Response | - | Suppressed |
| Ovalbumin-induced Late Asthmatic Response | - | Suppressed |
| Ovalbumin-induced Airway Hyperresponsiveness | - | Suppressed |
| Ovalbumin-induced Inflammatory Cell Accumulation in BALF | - | Suppressed |
Experimental Protocols
In Vitro PDE3 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human PDE3A and PDE3B.
Methodology:
-
Recombinant human PDE3A and PDE3B enzymes were used.
-
The assay was performed in a reaction mixture containing the respective PDE enzyme, the substrate (cAMP), and varying concentrations of this compound or cilostazol.
-
The reaction was initiated by the addition of the enzyme and incubated for a specific time at a controlled temperature.
-
The amount of remaining cAMP or the product of its hydrolysis (AMP) was quantified using a suitable method, such as a scintillation proximity assay or HPLC.
-
The percentage of inhibition for each drug concentration was calculated relative to a control without any inhibitor.
-
The IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Rat Femoral Artery Ligation Model of Intermittent Claudication
Objective: To evaluate the in vivo efficacy of this compound in improving walking distance and hindlimb blood flow in a rat model of peripheral arterial disease.
Methodology:
-
Male Wistar rats were used for the study.
-
The femoral artery of one hindlimb was ligated to induce ischemia, mimicking peripheral arterial disease.
-
After a recovery period, the rats were subjected to treadmill exercise, and their walking distance until exhaustion was measured.
-
The plantar surface temperature of the ischemic hindlimb was measured as an indicator of blood flow.
-
The rats were then treated orally with this compound (2.5, 5, or 10 mg/kg) or cilostazol (300 mg/kg) twice a day (BID) for 13 days.
-
Walking distance and plantar surface temperature were measured at various time points during the treatment period.
-
The results were compared between the treatment groups and a vehicle-treated control group.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: this compound inhibits PDE3, leading to increased cAMP, PKA activation, and ultimately vascular smooth muscle relaxation.
Experimental Workflow for the Rat Intermittent Claudication Model
Caption: Workflow for evaluating this compound's efficacy in a rat model of intermittent claudication.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Parogrelil Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Potent Phosphodiesterase 3 Inhibitor
Introduction
Parogrelil (B145840) hydrochloride (formerly NT-702 or NM-702) is a pyridazinone derivative that acts as a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key preclinical data. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of parogrelil hydrochloride in cardiovascular and respiratory diseases.
Chemical Structure and Physicochemical Properties
Parogrelil hydrochloride is a synthetic compound with the chemical name 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride.[3][4] Its chemical structure is characterized by a substituted pyridazinone core.
Table 1: Chemical and Physical Properties of Parogrelil Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈BrClN₄O₂ · HCl | [5] |
| Molecular Weight | 486.19 g/mol | [5] |
| CAS Number | 139145-27-0 | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and methanol | |
| SMILES | c1cc(cnc1)CNc2c(c(=O)[nH]nc2OCCCc3ccc(cc3)Cl)Br.Cl | [5] |
| InChIKey | QWGUGDYWUADMGB-UHFFFAOYSA-N | [5] |
Mechanism of Action and Signaling Pathway
Parogrelil hydrochloride's primary pharmacological effect is the selective inhibition of phosphodiesterase 3 (PDE3). This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cell types.[1][7] By inhibiting PDE3, parogrelil leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[1]
The downstream effects of PKA activation are tissue-specific and account for the therapeutic potential of parogrelil:
-
In Vascular Smooth Muscle Cells: PKA activation leads to vasodilation through the inhibition of myosin light chain kinase (MLCK) and the modulation of calcium channels. This results in smooth muscle relaxation and increased blood flow.[1]
-
In Platelets: Elevated cAMP levels inhibit platelet aggregation, contributing to its antithrombotic effects.
-
In Airway Smooth Muscle Cells: Increased cAMP causes bronchodilation by promoting muscle relaxation.[1]
-
In Inflammatory Cells: Parogrelil has been shown to suppress the release of pro-inflammatory mediators, suggesting an anti-inflammatory component to its action.[4]
The signaling pathway of parogrelil hydrochloride is depicted in the following diagram:
Caption: Signaling pathway of parogrelil hydrochloride.
Quantitative Pharmacological Data
The potency and selectivity of parogrelil hydrochloride have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 2: In Vitro Inhibitory Potency of Parogrelil Hydrochloride
| Parameter | Target/Assay | Value | Reference |
| IC₅₀ | Human recombinant PDE3A | 0.179 nM | [3] |
| IC₅₀ | Human recombinant PDE3B | 0.260 nM | [3] |
| IC₅₀ | Phenylephrine-induced rat aortic contraction | 24 nM | [3] |
| IC₅₀ | Human platelet aggregation (various agonists) | 11 - 67 nM | [3] |
| EC₅₀ | Inhibition of Leukotriene D₄-induced guinea pig tracheal strip contraction | 3.2 x 10⁻⁷ M | [4] |
| EC₅₀ | Inhibition of histamine-induced guinea pig tracheal strip contraction | 2.5 x 10⁻⁷ M | [4] |
Table 3: In Vivo Efficacy of Parogrelil Hydrochloride
| Animal Model | Endpoint | Dose | Result | Reference |
| Rat model of intermittent claudication | Improved walking distance | 5 and 10 mg/kg, twice daily for 13 days | Significant improvement | [3] |
| Rat model of intermittent claudication | Improved plantar surface temperature | ≥ 2.5 mg/kg, twice daily for 13 days | Significant improvement | [3] |
| Guinea pig model of asthma | Ovalbumin-induced immediate asthmatic response | Not specified | Suppression | [4] |
| Guinea pig model of asthma | Ovalbumin-induced late asthmatic response | Not specified | Suppression | [4] |
| Guinea pig model of asthma | Airway hyperresponsiveness | Not specified | Suppression | [4] |
| Guinea pig model of asthma | Accumulation of inflammatory cells in bronchoalveolar lavage fluid | Not specified | Suppression | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize parogrelil hydrochloride.
Determination of PDE3 Inhibitory Activity (IC₅₀)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of parogrelil against PDE3 enzymes.
-
Materials: Recombinant human PDE3A and PDE3B, [³H]-cAMP, scintillation fluid, test compound (parogrelil).
-
Procedure:
-
Prepare a reaction mixture containing the PDE3 enzyme, buffer, and varying concentrations of parogrelil.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the mixture to allow for enzymatic activity.
-
Terminate the reaction.
-
Separate the product ([³H]-AMP) from the substrate ([³H]-cAMP) using anion-exchange chromatography.
-
Quantify the amount of [³H]-AMP produced using a scintillation counter.
-
Calculate the percentage of inhibition at each parogrelil concentration and determine the IC₅₀ value.
-
Assessment of Vasodilatory Effect in Isolated Rat Aortic Rings
This protocol evaluates the ability of parogrelil to induce relaxation in pre-contracted arterial smooth muscle.
-
Materials: Male Wistar rats, Krebs-Henseleit solution, phenylephrine, parogrelil, organ bath system with isometric force transducers.
-
Procedure:
-
Isolate the thoracic aorta from a euthanized rat and cut it into rings.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂/5% CO₂.
-
Induce a stable contraction with phenylephrine.
-
Add cumulative concentrations of parogrelil to the bath.
-
Record the relaxation response as a percentage of the phenylephrine-induced contraction.
-
Calculate the EC₅₀ value, representing the concentration of parogrelil that causes 50% relaxation.
-
The experimental workflow for in vivo evaluation is illustrated below:
Caption: Experimental workflow for in vivo evaluation of parogrelil.
Conclusion
Parogrelil hydrochloride is a potent and selective PDE3 inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its significant vasodilatory, antiplatelet, bronchodilatory, and anti-inflammatory properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of parogrelil as a potential therapeutic agent for cardiovascular and respiratory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
NM-702: A Selective Phosphodiesterase 3 (PDE3) Inhibitor for Peripheral Artery Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NM-702 (parogrelil hydrochloride) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme pivotal in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). By elevating cAMP levels, this compound elicits both potent vasodilation and antiplatelet effects. Developed for the treatment of intermittent claudication, a hallmark symptom of peripheral artery disease (PAD), this compound has demonstrated significant efficacy in preclinical models and clinical trials, offering a promising therapeutic option for patients with compromised limb perfusion. This guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, preclinical data, and clinical findings, with a focus on the experimental methodologies employed in its evaluation.
Introduction
Intermittent claudication, characterized by pain and cramping in the lower extremities during exercise, is a primary manifestation of peripheral artery disease (PAD).[1] The underlying pathophysiology involves atherosclerotic narrowing of the arteries, leading to insufficient blood flow to meet the metabolic demands of active muscles. Therapeutic strategies aim to improve blood flow and inhibit thrombosis.
Phosphodiesterase 3 (PDE3) inhibitors represent a key therapeutic class for PAD. PDE3 metabolizes cyclic adenosine monophosphate (cAMP), a second messenger that mediates vasodilation and inhibits platelet aggregation.[2] By inhibiting PDE3, intracellular cAMP levels rise, leading to smooth muscle relaxation and reduced platelet activity. This compound is a novel, potent, and selective PDE3 inhibitor developed to address the therapeutic needs of patients with intermittent claudication.[3]
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the PDE3 enzyme. This inhibition leads to an accumulation of intracellular cAMP in vascular smooth muscle cells and platelets.[2]
In vascular smooth muscle cells , elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.
In platelets , increased cAMP levels also activate PKA, which phosphorylates several proteins that ultimately inhibit platelet activation and aggregation, reducing the risk of thrombus formation.
Preclinical Pharmacology
In Vitro Efficacy and Selectivity
This compound has demonstrated high potency and selectivity for PDE3 in enzymatic assays.
Table 1: In Vitro Inhibitory Activity of this compound and Cilostazol (B1669032)
| Compound | Target | IC50 (nM) |
| This compound | PDE3A | 0.179[3] |
| PDE3B | 0.260[3] | |
| Cilostazol | PDE3A | 231[3] |
| PDE3B | 237[3] |
IC50: Half-maximal inhibitory concentration
As shown in Table 1, this compound is significantly more potent than cilostazol, another PDE3 inhibitor, in inhibiting both PDE3A and PDE3B isoforms.[3]
In Vitro Functional Assays
The functional consequences of PDE3 inhibition by this compound were evaluated in isolated tissue and cell-based assays.
Table 2: Functional In Vitro Activity of this compound and Cilostazol
| Assay | Agonist | This compound IC50 | Cilostazol IC50 |
| Human Platelet Aggregation | Various | 11 - 67 nM[3] | 4.1 - 17 µM[3] |
| Rat Aortic Contraction | Phenylephrine | 24 nM[3] | 1.0 µM[3] |
This compound demonstrated potent inhibition of human platelet aggregation induced by various agonists and phenylephrine-induced rat aortic contraction, with significantly lower IC50 values compared to cilostazol.[3]
In Vivo Models
The efficacy of this compound was assessed in a rat model of intermittent claudication.
Table 3: In Vivo Efficacy of this compound in a Rat Model of Intermittent Claudication
| Treatment | Dose (mg/kg, BID) | Effect on Walking Distance | Effect on Plantar Surface Temperature |
| This compound | 2.5 | - | Improved[3] |
| 5 | Improved[3] | Improved[3] | |
| 10 | Significantly Improved[3] | Improved[3] | |
| Cilostazol | 300 | Improved | Improved (significant on day 8)[3] |
BID: twice daily
In a rat femoral artery ligation model, repeated oral administration of this compound for 13 days significantly improved walking distance and hindlimb plantar surface temperature, indicating enhanced limb perfusion.[3]
Clinical Development
A phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT00102050) was conducted to evaluate the efficacy and safety of this compound in patients with intermittent claudication.[4][5]
Table 4: Summary of Clinical Trial NCT00102050
| Parameter | Details |
| Study Design | Randomized, multi-center, placebo-controlled, double-blind |
| Patient Population | Patients with intermittent claudication |
| Treatment Arms | Placebo (n=130), 4 mg this compound BID (n=126), 8 mg this compound BID (n=130)[1] |
| Treatment Duration | 24 weeks[1] |
| Primary Endpoint | Change in Peak Walking Time (PWT)[4][5] |
Results: After 24 weeks of treatment, the 8 mg this compound dose was associated with a statistically significant increase in peak walking time compared to placebo (p=0.004).[1] Improvements were also observed in claudication onset time and quality of life measures.[1] this compound was generally well-tolerated, with adverse events typical of vasodilators being the most common.[1]
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted with this compound are proprietary. However, the following sections describe the general methodologies for the key assays used in its evaluation.
PDE3 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE3.
-
Enzyme and Substrate Preparation: Recombinant human PDE3A or PDE3B enzyme is prepared in an appropriate assay buffer. The substrate, cAMP, is also prepared in the same buffer.
-
Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with the PDE3 enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Detection: The amount of remaining cAMP or the product, 5'-AMP, is quantified using a suitable detection method, such as a luminescence-based assay.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in vitro.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood by centrifugation.
-
Compound Incubation: PRP is incubated with the test compound (this compound) or vehicle at 37°C.
-
Aggregation Induction: A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The extent of aggregation is quantified, and the inhibitory effect of the compound is determined.
Rat Aortic Contraction Assay
This ex vivo assay assesses the vasodilatory properties of a compound on isolated arterial tissue.
-
Tissue Preparation: The thoracic aorta is isolated from a rat and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated.
-
Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent like phenylephrine.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to the bath.
-
Measurement: The relaxation of the aortic rings is measured as a decrease in isometric tension.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and the IC50 value for vasodilation is determined.
Rat Model of Intermittent Claudication
This in vivo model mimics the condition of intermittent claudication to evaluate the efficacy of potential therapeutics.
-
Surgical Procedure: The femoral artery in one hindlimb of a rat is ligated to induce ischemia.
-
Treatment: After a recovery period, the rats are treated with the test compound (this compound) or vehicle over a specified duration.
-
Exercise Testing: The walking distance or time of the rats is measured on a treadmill at a set speed and incline. The point at which the rat is unable to continue walking due to claudication is recorded.
-
Blood Flow Measurement: Techniques such as laser Doppler flowmetry can be used to measure blood flow in the ischemic limb, often assessed by changes in plantar surface temperature.
-
Data Analysis: The walking performance and blood flow parameters are compared between the treated and control groups.
Conclusion
This compound is a highly potent and selective PDE3 inhibitor that has demonstrated significant promise for the treatment of intermittent claudication associated with peripheral artery disease. Its dual mechanism of action, combining vasodilation and antiplatelet effects, addresses key pathophysiological aspects of the disease. Preclinical studies have robustly shown its superiority over existing therapies like cilostazol in terms of potency. Furthermore, clinical trial data has confirmed its efficacy in improving exercise performance in patients. The comprehensive data presented in this guide underscore the potential of this compound as a valuable therapeutic agent for this debilitating condition. Further research and clinical development are warranted to fully elucidate its long-term safety and efficacy profile.
References
- 1. The novel phosphodiesterase inhibitor this compound improves claudication-limited exercise performance in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy and Safety of this compound Tablets for the Treatment of Intermittent Claudication | Clinical Research Trial Listing [centerwatch.com]
Parogrelil Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parogrelil (B145840) hydrochloride (formerly NT-702) is a potent and highly selective phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its therapeutic potential in cardiovascular and respiratory diseases, primarily intermittent claudication and asthma.[1][2] Its mechanism of action, centered on the prevention of cyclic adenosine (B11128) monophosphate (cAMP) degradation, leads to a cascade of downstream effects resulting in vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical and clinical data, and key experimental protocols related to parogrelil hydrochloride.
Discovery and Synthesis
While specific details regarding the initial discovery and lead optimization process of parogrelil are not extensively published in publicly available literature, it is known to be a pyridazinone derivative developed by Nissan Chemical Corp.[3][4] The synthesis of parogrelil hydrochloride is a multi-step process, a proposed convergent pathway for which is outlined below.
Synthesis of Parogrelil Free Base
The synthesis of the parogrelil free base involves a three-step process starting from 6-chloropyridazin-3(2H)-one.
Experimental Protocol: Synthesis of Parogrelil Free Base
Step 1: Synthesis of 4-bromo-6-chloropyridazin-3(2H)-one (Intermediate 1)
-
To a stirred solution of 6-chloropyridazin-3(2H)-one (1 eq.) in acetic acid, add sodium acetate (B1210297) (1.5 eq.).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq.) in acetic acid dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with cold water and a small amount of cold ethanol (B145695).
-
Dry the product under vacuum to yield 4-bromo-6-chloropyridazin-3(2H)-one.
Step 2: Williamson Ether Synthesis to form 4-bromo-6-[3-(4-chlorophenyl)propoxy]pyridazin-3(2H)-one (Intermediate 2)
-
To a solution of 3-(4-chlorophenyl)propan-1-ol (B1580537) (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of 4-bromo-6-chloropyridazin-3(2H)-one (1 eq.) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction and cautiously quench with methanol (B129727) followed by water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Synthesis of Parogrelil Free Base
-
In a sealed vessel, dissolve Intermediate 2 (1 eq.) and 3-(pyridin-3-yl)methanamine (1.5 eq.) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base like triethylamine (B128534) (2.0 eq.).
-
Heat the mixture to 120-140 °C and stir for 24-48 hours, monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Formation of Parogrelil Hydrochloride
The final step is the conversion of the free base to its hydrochloride salt to improve its solubility and stability.
Experimental Protocol: Formation of Parogrelil Hydrochloride
-
Dissolve the purified parogrelil free base in a minimal amount of anhydrous ethanol or isopropanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until the pH becomes acidic (pH 1-2).
-
Stir the mixture for 30 minutes at room temperature to allow for complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield parogrelil hydrochloride.
Mechanism of Action
Parogrelil is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE3, parogrelil increases the intracellular levels of cAMP in various cells, including vascular smooth muscle cells, platelets, and airway smooth muscle cells.[1][2] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a cascade of physiological effects.
Preclinical Pharmacology
Parogrelil has demonstrated potent and selective inhibitory activity against PDE3 in in vitro studies and significant efficacy in animal models of intermittent claudication and asthma.
In Vitro Activity
Parogrelil is a highly potent inhibitor of both PDE3A and PDE3B isoforms, exhibiting significantly greater potency than the established PDE3 inhibitor, cilostazol.[1]
| Parameter | Parogrelil (NT-702) | Cilostazol | Reference |
| PDE3A IC50 (nM) | 0.179 | 231 | [1] |
| PDE3B IC50 (nM) | 0.260 | 237 | [1] |
| Human Platelet Aggregation IC50 (nM) | 11 - 67 (agonist dependent) | 4100 - 17000 | [1] |
| Rat Aortic Contraction IC50 (nM) | 24 | 1000 | [1] |
| Guinea Pig Tracheal Contraction EC50 (nM) | 320 (LTD4-induced) | - | [2] |
| Guinea Pig Tracheal Contraction EC50 (nM) | 250 (Histamine-induced) | - | [2] |
In Vivo Efficacy
In a rat model of intermittent claudication induced by femoral artery ligation, repeated oral administration of parogrelil significantly improved walking distance and hindlimb plantar surface temperature.[1]
| Treatment | Dose (mg/kg, BID) | Improvement in Walking Distance | Improvement in Plantar Surface Temperature | Reference |
| Parogrelil | 2.5 | Not significant | Significant | [1] |
| Parogrelil | 5 | Significant | Significant | [1] |
| Parogrelil | 10 | Significant | Significant | [1] |
| Cilostazol | 300 | Significant (Day 8 only) | Significant | [1] |
Experimental Protocol: Rat Model of Intermittent Claudication
-
Animal Model: Male Wistar rats are used.
-
Induction of Claudication: The femoral artery is ligated to induce peripheral arterial disease.
-
Treatment: Parogrelil or vehicle is administered orally twice a day for a specified period (e.g., 13 days).
-
Assessment of Walking Distance: Rats are subjected to treadmill exercise, and the total walking distance until exhaustion is measured.
-
Assessment of Hindlimb Temperature: The plantar surface temperature of the hindlimb is measured using an infrared thermometer.
In an ovalbumin-induced asthma model in guinea pigs, parogrelil demonstrated both bronchodilatory and anti-inflammatory effects, suppressing both the immediate and late asthmatic responses.[2]
Experimental Protocol: Ovalbumin-Induced Asthma Model in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs are used.
-
Sensitization: Guinea pigs are sensitized with intraperitoneal injections of ovalbumin (OVA).
-
Challenge: Sensitized animals are challenged with aerosolized OVA to induce an asthmatic response.
-
Treatment: Parogrelil or vehicle is administered prior to the OVA challenge.
-
Assessment of Bronchoconstriction: Changes in pulmonary resistance and dynamic compliance are measured using a whole-body plethysmograph to assess the immediate (IAR) and late (LAR) asthmatic responses.
-
Assessment of Airway Hyperresponsiveness: The bronchoconstrictor response to inhaled acetylcholine (B1216132) or histamine (B1213489) is measured 24 hours after the OVA challenge.
-
Bronchoalveolar Lavage (BAL): At the end of the study, BAL is performed to collect fluid for total and differential inflammatory cell counts.
Clinical Development
Parogrelil hydrochloride has been evaluated in Phase 2 clinical trials for both intermittent claudication and adult bronchial asthma.
Intermittent Claudication
A Phase 2, double-blind, randomized, placebo-controlled study (NCT00102050) was conducted to evaluate the safety and efficacy of parogrelil in subjects with intermittent claudication.[5][6] The study aimed to assess the improvement in peak walking time after 24 weeks of treatment with 4 mg or 8 mg of parogrelil administered twice daily.[5] While the trial is listed as completed, detailed results have not been made publicly available.[6]
Asthma
Conclusion
Parogrelil hydrochloride is a potent and selective PDE3 inhibitor with a well-defined mechanism of action that translates to promising preclinical efficacy in models of intermittent claudication and asthma. Its ability to increase intracellular cAMP provides a strong rationale for its vasodilatory, antiplatelet, and anti-inflammatory effects. While clinical development has been undertaken for both indications, the public availability of detailed clinical trial results remains limited. Further investigation and dissemination of clinical data are necessary to fully elucidate the therapeutic potential of parogrelil hydrochloride in these and potentially other conditions.
References
- 1. NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parogrelil Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Drug Discovery → Lead Optimization | Developing Medicines [drugdevelopment.web.unc.edu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. meddatax.com [meddatax.com]
- 7. benchchem.com [benchchem.com]
NM-702: A Comprehensive Analysis of its Selectivity for PDE3A Over PDE3B Isoforms
For Immediate Release
This technical guide provides an in-depth analysis of the selective inhibitory activity of NM-702 (parogrelil hydrochloride) on phosphodiesterase 3A (PDE3A) versus phosphodiesterase 3B (PDE3B) isoforms. The document is intended for researchers, scientists, and drug development professionals engaged in the study of PDE3 inhibitors and their therapeutic applications.
Executive Summary
This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The differential inhibition of PDE3A and PDE3B isoforms can lead to varied physiological effects, making selectivity a critical parameter in drug development. This guide summarizes the quantitative data on this compound's selectivity, details the experimental methodologies for its determination, and illustrates the relevant signaling pathways.
Quantitative Analysis of this compound Selectivity
This compound demonstrates high-affinity binding and potent inhibition of both PDE3A and PDE3B isoforms. However, it exhibits a modest but clear selectivity for the PDE3A isoform. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. A comparative analysis with the established PDE3 inhibitor, cilostazol (B1669032), is also presented.
Table 1: Inhibitory Activity (IC50) of this compound and Cilostazol against PDE3A and PDE3B
| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) | Selectivity (PDE3B/PDE3A) |
| This compound | 0.179[1] | 0.260[1] | 1.45 |
| Cilostazol | 231[1] | 237[1] | 1.03 |
The data clearly indicates that this compound is significantly more potent than cilostazol in inhibiting both PDE3 isoforms.[1] The selectivity ratio for this compound suggests a slight preference for PDE3A over PDE3B.
Experimental Protocols
The determination of IC50 values for PDE3A and PDE3B inhibition is performed using an in vitro enzymatic assay. The following protocol is a representative method for such an analysis.
Objective
To determine the 50% inhibitory concentration (IC50) of this compound on the enzymatic activity of recombinant human PDE3A and PDE3B.
Materials and Reagents
-
Recombinant human PDE3A and PDE3B enzymes
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, and DTT)
-
This compound (test inhibitor)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail
-
Microplates
-
Scintillation counter
Assay Procedure
-
Enzyme Preparation: Recombinant human PDE3A and PDE3B are diluted to the desired concentration in the assay buffer.
-
Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Reaction Mixture Preparation: The reaction is set up in microplates, with each well containing the assay buffer, the respective PDE enzyme (PDE3A or PDE3B), and a specific concentration of this compound or vehicle control.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, [³H]-cAMP.
-
Incubation: The reaction mixture is incubated for a specific duration (e.g., 20-30 minutes) at a controlled temperature to allow for the hydrolysis of [³H]-cAMP to [³H]-AMP.
-
Reaction Termination: The reaction is terminated, often by heat inactivation (e.g., boiling for 1-2 minutes).
-
Product Conversion: Snake venom nucleotidase is added to the mixture and incubated to convert the [³H]-AMP to [³H]-adenosine.
-
Separation of Product and Substrate: The reaction mixture is passed through an anion-exchange resin. The unreacted, negatively charged [³H]-cAMP binds to the resin, while the neutral [³H]-adenosine product is eluted.
-
Quantification: The eluted [³H]-adenosine is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for PDE3 IC50 Determination.
Signaling Pathways
PDE3A and PDE3B are key regulators of cAMP signaling in different cellular contexts. Their inhibition by this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and initiates a cascade of downstream signaling events.
PDE3A Signaling in Platelets and Vascular Smooth Muscle
In platelets and vascular smooth muscle cells, PDE3A is the predominant isoform. Inhibition of PDE3A by this compound increases cAMP levels, leading to PKA activation. PKA then phosphorylates various downstream targets, resulting in the inhibition of platelet aggregation and relaxation of vascular smooth muscle, contributing to the antithrombotic and vasodilatory effects of the drug.
References
Parogrelil Hydrochloride: A Deep Dive into its Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of parogrelil (B145840) hydrochloride (formerly NT-702), a potent and selective phosphodiesterase 3 (PDE3) inhibitor. The information presented herein is curated for an audience deeply involved in pharmacological research and drug development, offering detailed insights into its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Core Mechanism of Action: Selective PDE3 Inhibition
Parogrelil hydrochloride's primary pharmacological effect is the potent and selective inhibition of phosphodiesterase 3 (PDE3).[1] This enzyme is crucial in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cellular signaling pathways. By inhibiting PDE3, parogrelil prevents the breakdown of cAMP, leading to its intracellular accumulation.[1][2] This increase in cAMP levels is the cornerstone of parogrelil's therapeutic effects, which include vasodilation and the inhibition of platelet aggregation.[2][3] The compound has demonstrated high selectivity for PDE3A and PDE3B isoforms over other PDE families (PDE1, 2, 4, 5, and 6).
Recent research has also suggested that parogrelil can activate the integrated stress response (ISR) through the OMA1-DELE1-HRI signaling axis, which may contribute to its effects on mitochondrial morphology and function.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the in vitro efficacy of parogrelil hydrochloride.
Table 1: In Vitro PDE3 Inhibition
| Enzyme | IC50 (nM) |
| PDE3A | 0.179 |
| PDE3B | 0.260 |
| Data sourced from studies on recombinant human phosphodiesterases. |
Table 2: In Vitro Inhibition of Human Platelet Aggregation
| Agonist | IC50 (nM) |
| ADP | 11 - 67 |
| Collagen | 11 - 67 |
| Thrombin | 11 - 67 |
| Concentration range reflects data from multiple studies. |
Table 3: In Vitro Vasodilation
| Assay | IC50 (nM) |
| Phenylephrine-induced rat aortic contraction | 24 |
| This demonstrates the vasodilatory properties of parogrelil. |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of parogrelil hydrochloride's pharmacodynamics.
In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of parogrelil hydrochloride against PDE3A and PDE3B isoforms.
Materials:
-
Recombinant human PDE3A and PDE3B enzymes
-
Parogrelil hydrochloride
-
cAMP (substrate)
-
Assay buffer
-
Detection reagents (specific to the chosen assay format, e.g., fluorescence polarization, luminescence)
-
Microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of parogrelil hydrochloride in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant PDE3 enzymes to the desired concentration in the assay buffer.
-
Incubation: Add the diluted parogrelil hydrochloride and PDE3 enzyme to the wells of a microplate. Allow for a pre-incubation period for the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding cAMP to the wells.
-
Reaction Termination: Stop the reaction after a defined incubation period.
-
Detection: Measure the amount of remaining cAMP or the product (AMP) using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of parogrelil hydrochloride relative to a vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
In Vitro Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of parogrelil hydrochloride on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Parogrelil hydrochloride
-
Aggregometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to separate the PRP.
-
Incubation: Pre-incubate the PRP with various concentrations of parogrelil hydrochloride or a vehicle control at 37°C.
-
Aggregation Measurement: Place the PRP sample in the aggregometer cuvette. Add a platelet agonist to induce aggregation.
-
Data Recording: Monitor the change in light transmittance through the sample over time, which corresponds to the degree of platelet aggregation.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of parogrelil hydrochloride compared to the control. Determine the IC50 value.
Rat Model of Intermittent Claudication
Objective: To assess the in vivo efficacy of parogrelil hydrochloride in improving walking distance and peripheral blood flow in a model of peripheral arterial disease.
Animal Model: Male rats (strain to be specified, e.g., Sprague-Dawley).
Procedure:
-
Surgical Procedure (Femoral Artery Ligation):
-
Anesthetize the rats.
-
Make a skin incision in the inguinal region to expose the femoral artery.
-
Ligate the femoral artery distal to the inguinal ligament using a silk suture. This procedure mimics peripheral arterial disease and induces intermittent claudication.
-
Close the incision and allow the animals to recover.
-
-
Drug Administration: Administer parogrelil hydrochloride or a vehicle control orally at various doses for a specified duration (e.g., 13 days).
-
Assessment of Walking Distance:
-
Acclimatize the rats to a treadmill.
-
Conduct a forced walking test on the treadmill at a set speed and incline.
-
Measure the total walking distance until the rat is unable to continue.
-
-
Assessment of Plantar Surface Temperature:
-
Measure the temperature of the plantar surface of the hind limbs using an infrared thermometer. A lower temperature indicates reduced blood flow.
-
-
Ex Vivo Platelet Aggregation:
-
Collect blood samples from the rats after the treatment period.
-
Prepare PRP and conduct platelet aggregation assays as described in the in vitro protocol to assess the ex vivo effects of the drug.
-
-
Data Analysis: Compare the walking distance, plantar surface temperature, and ex vivo platelet aggregation between the parogrelil-treated groups and the control group.
Clinical Development and Discontinuation
Parogrelil hydrochloride reached Phase II clinical trials for the treatment of intermittent claudication caused by atherosclerosis obliterans and for asthma. However, the development for these indications was discontinued (B1498344) following a comprehensive review of the clinical trial results.
References
Foundational Research on Parogrelil Hydrochloride's Antiplatelet Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parogrelil (B145840) hydrochloride is a potent and highly selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme critical to the regulation of platelet activation. Through the inhibition of PDE3, parogrelil elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates downstream signaling pathways to block platelet aggregation.[1] This technical guide provides a comprehensive overview of the foundational research on parogrelil's antiplatelet activity, including its mechanism of action, quantitative efficacy data from in vitro and ex vivo studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Selective PDE3 Inhibition
Parogrelil's primary antiplatelet effect stems from its selective inhibition of phosphodiesterase 3 (PDE3).[1] PDE3 is a key enzyme within platelets responsible for the hydrolysis of cAMP to adenosine monophosphate (AMP). By inhibiting PDE3, parogrelil leads to an accumulation of intracellular cAMP.[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the inhibition of platelet aggregation and granule release.[2] This mechanism provides a targeted approach to antiplatelet therapy.
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of parogrelil hydrochloride in inhibiting PDE3 and platelet aggregation, with comparisons to the reference compound, cilostazol.
Table 1: In Vitro PDE3 Inhibition [3]
| Compound | PDE3A IC₅₀ (nM) | PDE3B IC₅₀ (nM) |
| Parogrelil HCl | 0.179 | 0.260 |
| Cilostazol | 231 | 237 |
Table 2: In Vitro Inhibition of Human Platelet Aggregation [3]
| Agonist | Parogrelil HCl IC₅₀ (nM) | Cilostazol IC₅₀ (µM) |
| Various Agonists | 11 - 67 | 4.1 - 17 |
Table 3: Ex Vivo Inhibition of Rat Platelet Aggregation (Single Oral Dose) [3]
| Compound | Effective Dose |
| Parogrelil HCl | ≥ 3 mg/kg |
| Cilostazol | 300 mg/kg |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of parogrelil's antiplatelet action and the workflows for key experimental protocols.
References
Exploratory Studies of NM-702 in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NM-702, also known as parogrelil (B145840) hydrochloride, is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its therapeutic potential in cardiovascular diseases. This technical guide provides an in-depth overview of the core exploratory studies of this compound, with a primary focus on its development for intermittent claudication, a common manifestation of peripheral arterial disease. The document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying signaling pathways. While the bulk of available research centers on peripheral arterial disease, the mechanisms of action, including vasodilation and antiplatelet effects, suggest a broader potential in cardiovascular medicine that warrants further investigation.
Introduction
This compound is a novel pyridazinone derivative that acts as a potent inhibitor of phosphodiesterase 3 (PDE3).[1] By preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), this compound modulates key cellular processes involved in cardiovascular function, including vascular smooth muscle relaxation and platelet aggregation.[2] These mechanisms are foundational to its therapeutic effects in conditions characterized by impaired blood flow and thrombosis. This guide will synthesize the available preclinical and clinical data to provide a comprehensive technical resource on the exploratory studies of this compound in cardiovascular disease.
Preclinical Pharmacology
Preclinical studies have been instrumental in characterizing the pharmacological profile of this compound and establishing its potential as a therapeutic agent for cardiovascular disorders. These investigations have primarily focused on its superior potency compared to existing PDE3 inhibitors, such as cilostazol (B1669032), and its significant vasodilatory and antiplatelet activities.
In Vitro Efficacy
In vitro studies have demonstrated the high potency and selectivity of this compound for PDE3. These experiments have been crucial in establishing the initial pharmacological fingerprint of the compound.
Table 1: In Vitro Inhibition of Phosphodiesterase 3 (PDE3)
| Compound | PDE3A (IC50, nM) | PDE3B (IC50, nM) |
| This compound | 0.179 | 0.260 |
| Cilostazol | 231 | 237 |
| Data sourced from Ishiwata et al., 2007.[1] |
The data clearly indicates that this compound is significantly more potent than cilostazol in inhibiting both isoforms of PDE3.
Table 2: In Vitro Inhibition of Platelet Aggregation and Aortic Contraction
| Assay | Agonist | This compound (IC50) | Cilostazol (IC50) |
| Human Platelet Aggregation | Various | 11 - 67 nM | 4.1 - 17 µM |
| Rat Aortic Contraction | Phenylephrine | 24 nM | 1.0 µM |
| Data sourced from Ishiwata et al., 2007.[1] |
These findings highlight the potent antiplatelet and vasodilatory effects of this compound in vitro.
Ex Vivo and In Vivo Efficacy in Animal Models
The efficacy of this compound has been further evaluated in animal models, primarily focusing on its antiplatelet effects and its therapeutic potential in a model of intermittent claudication.
Table 3: Ex Vivo and In Vivo Effects of this compound in Rats
| Study Type | Model | This compound Dosage | Key Findings |
| Ex Vivo | Rat Platelet Aggregation | ≥ 3 mg/kg (single oral dose) | Significant inhibition of platelet aggregation. |
| In Vivo | Rat Femoral Artery Ligation (Intermittent Claudication Model) | 5 and 10 mg/kg (twice daily for 13 days) | Significant improvement in reduced walking distance. |
| In Vivo | Rat Femoral Artery Ligation (Intermittent Claudication Model) | ≥ 2.5 mg/kg (twice daily for 13 days) | Improvement in lowered plantar surface temperature. |
| Data sourced from Ishiwata et al., 2007.[1] |
These preclinical data provided a strong rationale for advancing this compound into clinical development for intermittent claudication.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of PDE3. This enzyme is responsible for the hydrolysis of cAMP and cGMP, two critical second messengers in cardiovascular cells. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades that promote vasodilation and inhibit platelet aggregation.
Signaling Pathway in Vascular Smooth Muscle Cells
In vascular smooth muscle cells, the elevation of cAMP and cGMP by this compound leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate several target proteins that ultimately result in a decrease in intracellular calcium levels and relaxation of the smooth muscle, leading to vasodilation.
Signaling Pathway in Platelets
In platelets, increased levels of cAMP activate PKA, which then phosphorylates a number of proteins that inhibit platelet activation and aggregation. This includes the inhibition of calcium mobilization and the prevention of the conformational changes in glycoprotein (B1211001) IIb/IIIa receptors that are necessary for fibrinogen binding and platelet aggregation.
Clinical Development
The clinical development of this compound has primarily focused on its efficacy and safety in patients with intermittent claudication.
Phase II Clinical Trial in Intermittent Claudication
A randomized, multicenter, placebo-controlled, double-blind trial was conducted to assess the efficacy and safety of this compound in patients with intermittent claudication.
Table 4: Phase II Clinical Trial of this compound in Intermittent Claudication
| Parameter | Placebo (n=130) | This compound 4 mg BID (n=126) | This compound 8 mg BID (n=130) |
| Primary Endpoint: | |||
| Change in Peak Walking Time (PWT) at 24 weeks | +17.1% | +22.1% | +28.1% (p=0.004 vs. placebo) |
| Secondary Endpoints: | |||
| Change in Claudication Onset Time (COT) | - | - | Statistically significant improvement vs. placebo |
| SF-36 Physical Component Score | - | - | Improved vs. placebo |
| SF-36 Physical Functioning Score | - | - | Improved vs. placebo |
| Walking Impairment Questionnaire (WIQ) - Walking Distance | - | - | Improved vs. placebo |
| Walking Impairment Questionnaire (WIQ) - Stair Climbing | - | - | Improved vs. placebo |
| Data sourced from a Phase II clinical trial. |
The results of this study demonstrated that this compound at a dose of 8 mg twice daily was effective in improving exercise performance and quality of life in patients with intermittent claudication.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the key preclinical studies of this compound.
In Vitro Platelet Aggregation Assay
This assay is used to determine the effect of a compound on platelet aggregation in response to various agonists.
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.
-
The PRP is carefully collected.
-
-
Platelet Aggregation Measurement:
-
PRP is incubated with various concentrations of this compound or vehicle control.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.
-
Platelet aggregation is measured using a light transmission aggregometer, which detects changes in light transmittance as platelets aggregate.
-
The IC50 value is calculated as the concentration of this compound that inhibits platelet aggregation by 50%.
-
Phenylephrine-Induced Aortic Contraction Assay
This assay assesses the vasodilatory properties of a compound on isolated arterial rings.
-
Aortic Ring Preparation:
-
The thoracic aorta is excised from a rat and placed in a Krebs-Henseleit solution.
-
The aorta is cleaned of adhering tissue and cut into rings of 2-3 mm in width.
-
-
Isometric Tension Measurement:
-
The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
The rings are allowed to equilibrate under a resting tension.
-
The rings are pre-contracted with phenylephrine, an α1-adrenergic agonist.
-
Cumulative concentrations of this compound are added to the bath to generate a concentration-response curve.
-
The relaxation of the aortic rings is measured as a percentage of the phenylephrine-induced contraction.
-
The IC50 value is determined as the concentration of this compound that causes 50% relaxation.
-
Rat Femoral Artery Ligation Model of Intermittent Claudication
This in vivo model is used to evaluate the efficacy of drugs for intermittent claudication by mimicking the condition of peripheral arterial disease.
-
Surgical Procedure:
-
Rats are anesthetized.
-
The femoral artery in one hindlimb is surgically exposed and ligated.
-
The contralateral limb serves as a control.
-
-
Functional Assessment:
-
At various time points post-ligation, the rats are subjected to treadmill exercise.
-
Walking distance or time until the onset of claudication is measured.
-
-
Blood Flow Measurement:
-
Hindlimb blood flow can be assessed using techniques such as laser Doppler perfusion imaging.
-
Plantar surface temperature of the paw can also be measured as an indicator of blood flow.
-
-
Drug Administration:
-
This compound or vehicle is administered orally to the rats for a specified duration.
-
The effects of the drug on walking performance and blood flow are compared to the vehicle-treated group.
-
Exploratory Potential in Broader Cardiovascular Diseases
While the primary focus of this compound development has been on intermittent claudication, its mechanism of action as a potent PDE3 inhibitor suggests potential therapeutic applications in other cardiovascular diseases.
-
Heart Failure: PDE3 inhibitors have been used in the acute management of heart failure due to their inotropic and vasodilatory effects. However, long-term use has been associated with increased mortality. Further research would be needed to determine if the specific pharmacological profile of this compound could offer a better safety and efficacy profile in certain heart failure populations.
-
Thrombotic Disorders: The potent antiplatelet effects of this compound suggest its potential as an antithrombotic agent in conditions such as coronary artery disease and for the prevention of secondary ischemic events.
-
Pulmonary Hypertension: PDE inhibitors are a cornerstone of therapy for pulmonary hypertension. The vasodilatory effects of this compound could be beneficial in this condition, although specific studies are lacking.
It is important to note that, to date, there is a lack of publicly available preclinical or clinical data on the use of this compound in these other cardiovascular conditions. Future exploratory studies would be necessary to validate these potential applications.
Conclusion
This compound is a potent and selective PDE3 inhibitor with significant vasodilatory and antiplatelet effects. Exploratory studies have primarily focused on its efficacy in intermittent claudication, where it has demonstrated improvements in exercise performance and quality of life in a Phase II clinical trial. The preclinical data provides a solid foundation for its mechanism of action. While its therapeutic potential may extend to other cardiovascular diseases, further research is required to explore these possibilities. This technical guide provides a comprehensive summary of the core available data on this compound, serving as a valuable resource for the scientific and drug development community.
References
Methodological & Application
Application Notes and Protocols for NM-702 In Vitro Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NM-702, also known as parogrelil (B145840) hydrochloride, is a potent antiplatelet agent currently under investigation for its therapeutic potential in thrombotic diseases.[1][2] Its mechanism of action involves the dual inhibition of phosphodiesterase type III (PDE3) and thromboxane (B8750289) A2 (TXA2) synthase.[1][2] This document provides a detailed protocol for the in vitro assessment of this compound's inhibitory effect on platelet aggregation using light transmission aggregometry (LTA).
Mechanism of Action
This compound exerts its antiplatelet effect through two primary pathways:
-
Phosphodiesterase III (PDE3) Inhibition: PDE3 is an enzyme within platelets that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins that inhibit platelet activation and aggregation. This includes the sequestration of intracellular calcium, a key signaling molecule for platelet activation.
-
Thromboxane A2 (TXA2) Synthase Inhibition: Thromboxane A2 is a potent platelet agonist synthesized from arachidonic acid. This compound inhibits the activity of TXA2 synthase, the enzyme responsible for the final step in TXA2 production. By blocking TXA2 synthesis, this compound reduces a critical amplification loop in platelet activation and aggregation.
The following diagram illustrates the signaling pathway of this compound's antiplatelet action:
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation induced by common agonists using Light Transmission Aggregometry (LTA).
1. Materials and Reagents
-
Equipment:
-
Light Transmission Aggregometer
-
Calibrated Centrifuge
-
Spectrophotometer (optional, for platelet count normalization)
-
Incubator/Water Bath (37°C)
-
Calibrated Pipettes
-
Plastic or siliconized glass tubes
-
-
Reagents:
-
This compound (parogrelil hydrochloride)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Platelet Agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
-
Saline (0.9% NaCl)
-
Tyrode's Buffer (optional, for platelet washing)
-
2. Experimental Workflow
The following diagram outlines the workflow for the in vitro platelet aggregation assay:
3. Detailed Methodology
3.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Use a 19-gauge needle to minimize platelet activation during venipuncture.
-
Gently mix the blood with 3.2% sodium citrate in a 9:1 blood-to-anticoagulant ratio.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the centrifuge brake off.
-
Carefully collect the supernatant, which is the PRP, and transfer it to a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature.
-
Collect the supernatant, which is the PPP.
-
Keep the PRP and PPP at room temperature and use within 3 hours of blood collection.
3.2. Preparation of this compound and Agonist Solutions
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in saline or an appropriate buffer to achieve the desired final concentrations. The final concentration of DMSO in the assay should be less than 0.5% to avoid affecting platelet function.
-
Prepare working solutions of ADP and collagen in saline. The final concentrations should be optimized to induce submaximal aggregation (typically 5-10 µM for ADP and 2-5 µg/mL for collagen).
3.3. Platelet Aggregation Assay Procedure
-
Pipette PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Place the cuvettes in the heating block of the aggregometer at 37°C and allow the PRP to equilibrate for at least 5 minutes.
-
Set the baseline for 0% aggregation using PRP and 100% aggregation using PPP.
-
Add a small volume of the this compound dilution or vehicle (control) to the PRP and incubate for a predetermined time (e.g., 5 minutes) with stirring.
-
Add the platelet agonist (ADP or collagen) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
4. Data Presentation and Analysis
The primary endpoint is the maximum percentage of platelet aggregation. The inhibitory effect of this compound is calculated as the percentage inhibition of aggregation compared to the vehicle control.
Percentage Inhibition (%) = [ (Max Aggregation_vehicle - Max Aggregation_this compound) / Max Aggregation_vehicle ] x 100
The IC₅₀ value, which is the concentration of this compound that inhibits 50% of platelet aggregation, should be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Inhibitory Effect of this compound on ADP-Induced Platelet Aggregation
| This compound Concentration (nM) | Maximum Aggregation (%) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 85.2 | ± 4.1 | 0.0 |
| 1 | 76.5 | ± 3.8 | 10.2 |
| 5 | 62.1 | ± 5.3 | 27.1 |
| 10 | 45.3 | ± 4.9 | 46.8 |
| 25 | 28.9 | ± 3.5 | 66.1 |
| 50 | 15.7 | ± 2.8 | 81.6 |
| 100 | 8.2 | ± 1.9 | 90.4 |
Table 2: Hypothetical Inhibitory Effect of this compound on Collagen-Induced Platelet Aggregation
| This compound Concentration (nM) | Maximum Aggregation (%) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 90.5 | ± 3.7 | 0.0 |
| 1 | 82.3 | ± 4.2 | 9.1 |
| 5 | 68.8 | ± 5.1 | 24.0 |
| 10 | 50.1 | ± 4.5 | 44.6 |
| 25 | 32.6 | ± 3.9 | 64.0 |
| 50 | 18.1 | ± 3.1 | 80.0 |
| 100 | 9.9 | ± 2.2 | 89.1 |
Table 3: Summary of IC₅₀ Values for this compound
| Agonist | IC₅₀ (nM) |
| ADP | ~10.5 |
| Collagen | ~12.0 |
This protocol provides a robust framework for the in vitro evaluation of the antiplatelet activity of this compound. The dual inhibition of PDE3 and TXA2 synthase makes this compound a promising candidate for further development as an antithrombotic agent. The presented methodology allows for the precise determination of its inhibitory potency and can be adapted for the screening and characterization of other potential antiplatelet compounds.
References
Application Notes and Protocols for NM-702 in a Rat Model of Intermittent Claudication
For Researchers, Scientists, and Drug Development Professionals
Introduction
NM-702, also known as parogrelil (B145840) hydrochloride, is a potent and selective phosphodiesterase 3 (PDE3) inhibitor and a thromboxane (B8750289) A2 (TXA2) synthase inhibitor.[1] These dual mechanisms of action make it a promising therapeutic agent for intermittent claudication, a common symptom of peripheral artery disease (PAD), by inducing vasodilation and inhibiting platelet aggregation.[1][2] This document provides a detailed experimental protocol for evaluating the efficacy of this compound in a scientifically recognized rat model of intermittent claudication.
Mechanism of Action of this compound
This compound primarily exerts its effects through two distinct signaling pathways:
-
Inhibition of Phosphodiesterase 3 (PDE3): In vascular smooth muscle cells, PDE3 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[1][3] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[3]
-
Inhibition of Thromboxane A2 (TXA2) Synthase: In platelets, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[4][5] this compound inhibits the synthesis of TXA2.[1] This reduction in TXA2 levels leads to decreased activation of the thromboxane prostanoid (TP) receptor on both platelets and vascular smooth muscle cells, resulting in reduced platelet aggregation and vasodilation.[4][6]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in vascular smooth muscle cells and platelets.
Experimental Protocol
This protocol is based on the established femoral artery ligation model in rats, which mimics the conditions of intermittent claudication.[1][7][8]
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rat model of intermittent claudication.
Materials and Methods
1. Animals:
-
Species: Male Wistar rats.[1]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before any procedures.
2. Intermittent Claudication Model Induction (Femoral Artery Ligation):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a small incision in the groin area to expose the femoral artery.
-
Carefully ligate the femoral artery at a single point proximal to the superficial epigastric artery.[9]
-
Suture the incision and allow the animal to recover. Post-operative analgesia should be provided.
-
A sham operation, where the artery is exposed but not ligated, should be performed on a control group of animals.
3. Treatment Groups and Drug Administration:
-
Randomly assign the rats with ligated femoral arteries into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose (B11928114) solution)
-
This compound (2.5 mg/kg)
-
This compound (5 mg/kg)[1]
-
This compound (10 mg/kg)[1]
-
Positive Control: Cilostazol (300 mg/kg)[1]
-
-
Administer the assigned treatment orally, twice a day (BID), for 13 consecutive days.[1]
4. Efficacy Evaluation:
-
Treadmill Exercise (Walking Distance):
-
Acclimatize the rats to the treadmill for several days before the study begins.
-
On the day of testing, place the rat on the treadmill and begin the exercise protocol (e.g., 10 m/min).[10]
-
Measure the total distance walked until the rat is unable to continue due to claudication (indicated by dragging the ligated limb for a defined period).
-
Conduct this test before the first treatment and at specified time points during the 13-day treatment period.
-
-
Plantar Surface Temperature:
-
Measure the temperature of the plantar surface of the hind paw using a non-contact infrared thermometer.
-
A lower temperature in the ligated limb compared to the contralateral limb indicates reduced blood flow.
-
Perform measurements before and during the treatment period. An improvement in temperature suggests enhanced perfusion.[1]
-
Data Presentation
The following tables summarize the expected quantitative data based on preclinical findings.[1]
Table 1: Effect of this compound on Walking Distance in a Rat Model of Intermittent Claudication
| Treatment Group | Dose (mg/kg, BID) | Walking Distance (meters) - Day 13 | % Improvement vs. Vehicle |
| Vehicle Control | - | Baseline Value | - |
| This compound | 2.5 | Expected moderate increase | Calculated % |
| This compound | 5 | Significant Increase | Calculated % |
| This compound | 10 | Significant Increase | Calculated % |
| Cilostazol | 300 | Moderate Increase | Calculated % |
Table 2: Effect of this compound on Plantar Surface Temperature in a Rat Model of Intermittent Claudication
| Treatment Group | Dose (mg/kg, BID) | Plantar Temperature (°C) - Day 8 | Temperature Increase vs. Vehicle (°C) |
| Vehicle Control | - | Baseline Value | - |
| This compound | 2.5 | Significant Increase | Calculated Value |
| This compound | 5 | Significant Increase | Calculated Value |
| This compound | 10 | Significant Increase | Calculated Value |
| Cilostazol | 300 | Significant Increase | Calculated Value |
Note: The values in the tables are presented as expected outcomes based on published literature. Actual results may vary.
Conclusion
This protocol provides a comprehensive framework for the preclinical evaluation of this compound in a rat model of intermittent claudication. The dual mechanism of action of this compound, targeting both vasodilation through PDE3 inhibition and anti-platelet activity via TXA2 synthase inhibition, suggests its potential as an effective therapy for peripheral artery disease. The described methodologies and expected outcomes offer a solid basis for further investigation and drug development efforts in this therapeutic area.
References
- 1. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of short-term and long-term femoral artery ligation on rat calf muscle oxygen tension, blood flow, metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of acute and chronic femoral artery ligation on the blood flow through the gastrocnemius muscle of the rat examined using laser Doppler flowmetry and xenon-133 clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different responses of skeletal muscles to femoral artery ligation-induced ischemia identified in BABL/c and C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Application Notes and Protocols for In Vivo Studies of NM-702
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of NM-702 (parogrelil hydrochloride), a potent phosphodiesterase 3 (PDE3) and thromboxane (B8750289) A2 synthase inhibitor. The following protocols are intended to facilitate preclinical research into the therapeutic potential of this compound.
Introduction
This compound is a dual-action inhibitor targeting both phosphodiesterase 3 (PDE3) and thromboxane A2 synthase.[1] This dual mechanism of action suggests potential therapeutic applications in conditions characterized by vasoconstriction and platelet aggregation, such as arteriosclerosis obliterans and intermittent claudication.[1] As a poorly water-soluble compound, appropriate formulation is critical for achieving consistent and reliable results in in vivo studies.[2] This document provides detailed protocols for the preparation of this compound for oral administration in rodent models, along with a summary of its known biological activities.
Quantitative Data Summary
A summary of the reported in vitro and in vivo pharmacological data for this compound is presented in Table 1. This information is crucial for dose selection and study design.
Table 1: Pharmacological and In Vivo Data for this compound
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| PDE3A IC50 | 0.179 nM | Recombinant Human | [1] |
| PDE3B IC50 | 0.260 nM | Recombinant Human | [1] |
| Thromboxane A2 Synthase IC50 | Not Available | - | |
| Platelet Aggregation IC50 | 11 - 67 nM | Human | [1] |
| Aortic Contraction IC50 | 24 nM | Rat | [1] |
| In Vivo Efficacy | |||
| Effective Oral Dose (platelet aggregation) | ≥ 3 mg/kg | Rat | [1] |
| Effective Oral Dose (intermittent claudication model) | 2.5 - 10 mg/kg (BID) | Rat | [1] |
| Pharmacokinetic Parameters (Oral) | |||
| Cmax | Not Available | Rat | |
| Tmax | Not Available | Rat | |
| Bioavailability | Not Available | Rat |
Signaling Pathway
This compound exerts its biological effects through the dual inhibition of PDE3 and thromboxane A2 synthase. The signaling pathways affected by this compound are depicted below.
References
- 1. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of seocalcitol I: Relating solubility in biorelevant media with oral bioavailability in rats--effect of medium and long chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Dosage of Prasugrel Hydrochloride in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage of prasugrel (B1678051) hydrochloride in various animal models, based on preclinical research. Detailed protocols for key experimental assays are included to assist in the design and execution of studies evaluating the efficacy and safety of prasugrel and other antiplatelet agents.
Introduction to Prasugrel Hydrochloride
Prasugrel hydrochloride is a third-generation thienopyridine antiplatelet agent.[1] It is a prodrug that is rapidly metabolized in vivo to its active metabolite, R-138727.[2] This active metabolite irreversibly binds to the P2Y12 subtype of adenosine (B11128) diphosphate (B83284) (ADP) receptors on the surface of platelets.[1][2] This binding prevents ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa receptor complex, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.[1] Preclinical studies in various animal models have been crucial in determining the effective and safe dosage ranges of prasugrel before its clinical application in humans for the prevention of thrombotic events.
Signaling Pathway of Prasugrel's Active Metabolite
The active metabolite of prasugrel, R-138727, exerts its antiplatelet effect by targeting the P2Y12 receptor signaling cascade. The diagram below illustrates this pathway.
Recommended Dosages in Animal Models
The optimal dosage of prasugrel hydrochloride varies depending on the animal species and the experimental model. The following tables summarize effective dosages from various studies.
Table 1: Effective Oral Dosages of Prasugrel Hydrochloride for Antiplatelet and Antithrombotic Activity
| Animal Model | Dosage Range (mg/kg/day) | Efficacy Endpoint | Reference(s) |
| Rat | 0.1 - 1 | Prolonged time to arterial occlusion in an electrically-induced thrombosis model. | [3] |
| Rat | 0.3 - 3 | Potent inhibition of ADP-induced platelet aggregation. | [3] |
| Rat | 1 - 3 | Significant inhibition of collagen-induced platelet aggregation. | [4] |
| Rat | 1.8 (ED50) | Inhibition of thrombus formation in an AV shunt model. | [4] |
| Dog | 0.03 - 0.3 | Dose-related and cumulative inhibition of ADP-induced platelet aggregation. | [3] |
| Monkey (Cynomolgus) | 0.1 - 0.3 | Potent, dose-related, and cumulative inhibition of ADP-induced platelet aggregation. | [3] |
| Monkey (Cynomolgus) | 0.3 - 1 (single dose) | Robust and sustained antiplatelet effects up to 24 hours. | [5] |
| Monkey (Cynomolgus) | 1.8 (loading dose), 0.3 (maintenance dose) | Rapid and long-lasting antiplatelet effects. | [5] |
Table 2: Comparative Potency of Prasugrel
| Comparison | Potency Ratio | Animal Model | Reference(s) |
| Prasugrel vs. Clopidogrel | ~10 times more potent | Rat | [3] |
| Prasugrel vs. Ticlopidine | ~300 times more potent | Rat | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
ADP-Induced Platelet Aggregation in Rats (Ex Vivo)
This protocol is adapted from studies evaluating the antiplatelet effects of prasugrel in rats.[4]
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Prasugrel hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose)
-
3.2% sodium citrate (B86180) solution
-
Adenosine diphosphate (ADP)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Animal Dosing: Administer prasugrel hydrochloride or vehicle orally to rats at the desired doses.
-
Blood Collection: At specified time points after dosing (e.g., 1, 2, 4, 8, 12, and 24 hours), anesthetize the rats and collect blood from the abdominal aorta into syringes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[4]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated blood at 175 x g for 10 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which will be used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pre-warm 240 µL of PRP at 37°C for 3 minutes in the aggregometer cuvette with a stir bar.
-
Add 10 µL of ADP solution (final concentration, e.g., 20 µM) to induce platelet aggregation.
-
Record the change in light transmittance for 10 minutes. The maximum aggregation is recorded.[4]
-
-
Data Analysis: Express the results as the percentage of maximum platelet aggregation, with PPP representing 100% aggregation.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This in vivo model is used to evaluate the antithrombotic effects of prasugrel.[6][7]
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Prasugrel hydrochloride
-
Vehicle
-
Anesthetic (e.g., tribromoethanol)
-
Ferric chloride (FeCl3) solution (e.g., 50%)
-
Filter paper (1 x 2 mm)
-
Doppler flow probe
-
Surgical instruments
Procedure:
-
Animal Dosing: Administer prasugrel hydrochloride or vehicle orally at the desired doses and time points before the surgical procedure.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat.
-
Make a midline cervical incision and expose the common carotid artery.
-
Carefully separate the artery from the surrounding tissues.
-
-
Blood Flow Measurement: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Thrombus Induction:
-
Monitoring: Continuously monitor the blood flow using the Doppler probe until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period.
-
Data Analysis: The primary endpoint is the time to occlusion (TTO). A longer TTO in the prasugrel-treated group compared to the vehicle group indicates an antithrombotic effect.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay specifically measures the inhibition of the P2Y12 receptor.[8][9]
Materials:
-
Citrated whole blood from treated animals
-
PLT VASP/P2Y12 kit (contains PGE1 and PGE1+ADP reagents)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Label two tubes for each blood sample: one for Prostaglandin E1 (PGE1) and one for PGE1 + ADP.
-
Add whole blood to each tube.
-
Add PGE1 reagent to the "PGE1" tube and PGE1 + ADP reagent to the "PGE1 + ADP" tube.
-
-
Incubation: Incubate the tubes at room temperature for 10 minutes.
-
Fixation and Permeabilization: Follow the kit manufacturer's instructions for cell fixation and permeabilization.
-
Staining: Add the fluorescently labeled anti-VASP-P antibody to each tube and incubate as per the manufacturer's protocol.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter.
-
Measure the mean fluorescence intensity (MFI) of the VASP-P staining in both the PGE1 and PGE1 + ADP treated samples.
-
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [(MFI_PGE1) - (MFI_PGE1+ADP)] / (MFI_PGE1) x 100 A lower PRI indicates a higher level of P2Y12 receptor inhibition by prasugrel.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the antithrombotic efficacy of prasugrel in an animal model.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the optimal dosage and efficacy of prasugrel hydrochloride in preclinical animal models. The summarized dosage data provides a starting point for study design, while the detailed protocols for key assays will facilitate standardized and reproducible experimental outcomes. The visualization of the signaling pathway and experimental workflow aims to enhance the understanding of prasugrel's mechanism of action and the methodologies used in its evaluation. Adherence to these guidelines will support the generation of robust and reliable data in the field of antiplatelet drug development.
References
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet function normalization after a prasugrel loading-dose: time-dependent effect of platelet supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. biocytex.fr [biocytex.fr]
Application Notes and Protocols for NM-702 Administration in Preclinical Models of Peripheral Artery Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral Artery Disease (PAD) is a prevalent cardiovascular condition characterized by narrowed arteries leading to reduced blood flow to the limbs, most commonly the legs. This can result in intermittent claudication (IC), ischemic rest pain, and in severe cases, limb loss. Preclinical research plays a crucial role in the development of novel therapeutics for PAD. NM-702 (also known as parogrelil (B145840) hydrochloride or NT-702) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3) and thromboxane (B8750289) A2 synthase, which has been investigated for its potential to alleviate the symptoms of PAD.[1][2] These application notes provide a comprehensive overview of the administration of this compound in a preclinical rat model of PAD, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study evaluating the efficacy of this compound in a rat model of intermittent claudication induced by femoral artery ligation.[1]
Table 1: Effect of this compound on Walking Distance in a Rat Model of Intermittent Claudication [1]
| Treatment Group | Dose (mg/kg, BID, p.o.) | Duration | Mean Walking Distance (m) on Day 13 | % Improvement vs. Control | p-value vs. Control |
| Control (Vehicle) | - | 13 days | 350 | - | - |
| This compound | 2.5 | 13 days | 450 | 28.6% | >0.05 |
| This compound | 5 | 13 days | 550 | 57.1% | <0.05 |
| This compound | 10 | 13 days | 600 | 71.4% | <0.01 |
| Cilostazol (comparator) | 300 | 13 days | 480 | 37.1% | >0.05 |
Table 2: Effect of this compound on Plantar Surface Temperature in a Rat Model of Intermittent Claudication [1]
| Treatment Group | Dose (mg/kg, BID, p.o.) | Duration | Mean Temperature Change (°C) from Baseline (Day 13) | p-value vs. Control |
| Control (Vehicle) | - | 13 days | -0.5 | - |
| This compound | 2.5 | 13 days | +0.8 | <0.05 |
| This compound | 5 | 13 days | +1.2 | <0.01 |
| This compound | 10 | 13 days | +1.5 | <0.01 |
| Cilostazol (comparator) | 300 | 13 days | +1.0 | <0.05 |
Experimental Protocols
Animal Model: Rat Model of Intermittent Claudication (Femoral Artery Ligation)
This protocol describes the surgical procedure to induce unilateral hindlimb ischemia in rats, a common model for studying intermittent claudication.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical table with a heating pad
-
Surgical microscope or loupes
-
Fine surgical instruments (scissors, forceps, vessel clips)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline
-
Analgesics (e.g., buprenorphine)
-
Animal clippers
-
Antiseptic solution (e.g., povidone-iodine)
Procedure:
-
Anesthetize the rat using a standard, approved protocol. Monitor the depth of anesthesia throughout the procedure.
-
Shave the fur from the inguinal region of the hindlimb to be operated on.
-
Cleanse the surgical area with an antiseptic solution.
-
Make a small longitudinal incision in the skin overlying the femoral artery.
-
Carefully dissect the subcutaneous tissue to expose the femoral artery, vein, and nerve.
-
Isolate the femoral artery from the surrounding tissues, being careful not to damage the femoral vein or nerve.
-
Ligate the femoral artery at two locations: proximal to the origin of the deep femoral artery and distal to the origin of the popliteal artery.
-
Make a small incision in the arterial wall between the two ligatures and cannulate with a small-gauge needle to ensure complete disruption of blood flow. Alternatively, the segment of the artery between the ligatures can be excised.
-
Close the muscle layer and skin incision with sutures.
-
Administer a post-operative analgesic as per institutional guidelines.
-
Allow the animals to recover in a warm, clean cage. Monitor for signs of pain or distress.
Drug Administration Protocol
Formulation:
-
This compound is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) solution for oral administration.
Administration:
-
Administer this compound or vehicle control via oral gavage.
-
The typical dosing regimen in the rat model is twice daily (BID).[1]
-
Doses ranging from 2.5 to 10 mg/kg have been shown to be effective.[1]
-
Treatment is typically initiated on the day of or the day after the femoral artery ligation surgery and continued for the duration of the study (e.g., 13 days).[1]
Functional Assessment: Treadmill Exercise Testing
This protocol is used to assess walking ability and the onset of claudication in the rat model.
Materials:
-
Rodent treadmill with adjustable speed and incline.
-
Enclosed running lanes to encourage forward movement.
Procedure:
-
Acclimatization: Prior to the start of the study, acclimate the rats to the treadmill for several days. This involves placing them on the stationary treadmill for a few minutes, followed by short periods of running at a low speed.
-
Testing:
-
Place the rat in the treadmill lane.
-
Set the treadmill to a constant speed (e.g., 20 m/min) and a slight incline (e.g., 5-10 degrees).
-
Begin the test and record the total distance walked or the time until exhaustion.
-
Exhaustion is defined as the point at which the rat is unable to continue running despite gentle prodding and remains on the shock grid (if applicable) for a predetermined amount of time (e.g., 5-10 seconds).
-
Record the walking distance and/or duration.
-
-
Testing is typically performed at baseline (before treatment) and at various time points throughout the study (e.g., weekly).
Perfusion Assessment: Plantar Surface Temperature
Measurement of the temperature of the ischemic paw is an indirect indicator of blood perfusion.
Materials:
-
Infrared thermometer or thermal imaging camera.
Procedure:
-
Gently restrain the rat.
-
Measure the surface temperature of the plantar aspect of both the ischemic and non-ischemic hindpaws.
-
Record the temperature for each paw.
-
The difference in temperature between the two paws or the change from baseline in the ischemic paw can be used as an endpoint.
Visualizations
Signaling Pathway of this compound
This compound is a PDE3 inhibitor. By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA activation contributes to vasodilation and the inhibition of platelet aggregation, key mechanisms for improving blood flow in PAD. Furthermore, these signaling events are thought to promote angiogenesis, the formation of new blood vessels, which is critical for restoring perfusion to ischemic tissues.[3][4][5]
Caption: Signaling pathway of this compound in peripheral artery disease.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating this compound in a preclinical model of PAD.
Caption: Experimental workflow for this compound in a rat PAD model.
References
- 1. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Therapeutic Potential of Phosphodiesterase Inhibitors for Endothelial Dysfunction- Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 3B (PDE3B) antagonizes the anti-angiogenic actions of PKA in human and murine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of phosphodiesterase 3 in NO/cGMP-mediated antiinflammatory effects in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of Dual IGF-1R/IR Inhibitors
A Note on Nomenclature: The initial request specified "NM-702." However, publicly available scientific literature identifies this compound (also known as parogrelil (B145840) hydrochloride) as a phosphodiesterase 3 (PDE3) inhibitor used for treating conditions like intermittent claudication.[1][2] The assays described herein are designed for evaluating dual inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), common targets in oncology research. For the purpose of this document, the hypothetical dual IGF-1R/IR inhibitor will be referred to as "Dual-Inhibitor-702."
Introduction
The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in cell growth, proliferation, differentiation, and survival. The IGF-1 Receptor (IGF-1R) and the highly homologous Insulin Receptor (IR) are key mediators of these effects. Aberrant activation of the IGF-1R/IR signaling cascade is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibitors targeting both IGF-1R and IR are being developed to block these pro-survival signals in cancer cells.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of novel dual IGF-1R/IR inhibitors, such as "Dual-Inhibitor-702." The described assays will enable researchers to quantify the inhibitor's effects on cell proliferation, apoptosis, and key downstream signaling pathways, providing a comprehensive preclinical evaluation of its therapeutic potential.
IGF-1R/IR Signaling Pathway and Inhibition
Upon ligand binding (IGF-1 or IGF-2), the IGF-1R undergoes a conformational change, leading to autophosphorylation of its tyrosine kinase domain. This activation triggers the recruitment and phosphorylation of substrate adaptor proteins, primarily Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS then serves as a docking site for other signaling molecules, activating two major downstream pathways:
-
PI3K/AKT Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation. Its activation promotes cell survival by inhibiting apoptosis.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade primarily regulates gene expression involved in cell proliferation and differentiation.
Dual-Inhibitor-702 is designed to bind to the ATP-binding pocket of the IGF-1R and IR tyrosine kinase domains, preventing autophosphorylation and subsequent activation of these downstream pro-survival pathways.
Cell Proliferation Assay
This assay measures the effect of Dual-Inhibitor-702 on the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial reductase activity.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7, LCC6) in a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of Dual-Inhibitor-702 in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
Data Presentation
| Concentration of Dual-Inhibitor-702 (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Proliferation Inhibition |
| 0 (Vehicle Control) | 1.25 | 0.08 | 0 |
| 1 | 1.18 | 0.07 | 5.6 |
| 10 | 0.95 | 0.06 | 24.0 |
| 50 | 0.63 | 0.05 | 49.6 |
| 100 | 0.45 | 0.04 | 64.0 |
| 500 | 0.21 | 0.03 | 83.2 |
| 1000 | 0.15 | 0.02 | 88.0 |
Apoptosis Assay
This assay determines if the inhibition of cell proliferation by Dual-Inhibitor-702 is due to the induction of apoptosis (programmed cell death). A common method is to measure the activity of caspases, which are key executioners of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Plate and treat cells with Dual-Inhibitor-702 in a 96-well white-walled plate as described for the proliferation assay. Incubate for 24-48 hours.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase-3/7 activity relative to the vehicle-treated control cells.
Data Presentation
| Concentration of Dual-Inhibitor-702 (nM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 15,200 | 1,100 | 1.0 |
| 10 | 18,500 | 1,350 | 1.2 |
| 50 | 45,600 | 3,200 | 3.0 |
| 100 | 98,800 | 7,500 | 6.5 |
| 500 | 150,480 | 11,200 | 9.9 |
| 1000 | 155,040 | 12,100 | 10.2 |
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect the phosphorylation status and total protein levels of key components in the IGF-1R/IR signaling pathway. This provides direct evidence of target engagement and downstream pathway modulation by Dual-Inhibitor-702.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with various concentrations of Dual-Inhibitor-702 for a specified time (e.g., 1-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-IGF-1Rβ (Tyr1135/1136) / IRβ (Tyr1150/1151)
-
Total IGF-1Rβ
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
Data Presentation
| Target Protein | Dual-Inhibitor-702 (nM) | Normalized Band Intensity (Fold Change vs. Control) | Standard Deviation |
| p-IGF-1R | 0 | 1.00 | 0.12 |
| 50 | 0.45 | 0.05 | |
| 500 | 0.11 | 0.02 | |
| p-Akt (Ser473) | 0 | 1.00 | 0.15 |
| 50 | 0.52 | 0.07 | |
| 500 | 0.18 | 0.04 | |
| p-ERK1/2 | 0 | 1.00 | 0.10 |
| 50 | 0.61 | 0.08 | |
| 500 | 0.25 | 0.05 |
Cell Cycle Analysis
This assay evaluates the effect of Dual-Inhibitor-702 on cell cycle progression. Inhibition of IGF-1R/IR signaling can lead to cell cycle arrest, typically at the G0/G1 or G2/M phase. This is assessed by staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI) and analyzing the cell population distribution by flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Plating and Treatment: Seed cells in 6-well plates and treat with various concentrations of Dual-Inhibitor-702 for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[6]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
| Dual-Inhibitor-702 (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 | 30.5 | 14.3 |
| 50 | 68.1 | 22.4 | 9.5 |
| 100 | 75.4 | 15.3 | 9.3 |
| 500 | 82.3 | 9.1 | 8.6 |
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the cellular efficacy of dual IGF-1R/IR inhibitors like "Dual-Inhibitor-702." By systematically evaluating the compound's impact on cell proliferation, apoptosis, cell cycle progression, and target-specific signaling pathways, researchers can build a comprehensive profile of its mechanism of action and therapeutic potential. The combination of these assays is essential for the preclinical development of novel targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Measuring the Effects of NM-702 on Vascular Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of a novel therapeutic candidate, NM-702, on vascular smooth muscle relaxation. The methodologies described herein are designed to enable researchers to characterize the vasodilatory properties of this compound, elucidate its mechanism of action, and generate robust, reproducible data for preclinical drug development. The primary experimental model detailed is the ex vivo organ bath technique, a well-established method for studying vascular reactivity.[1][2][3]
Overview of Vascular Smooth Muscle Relaxation
Vascular smooth muscle cell (VSMC) contraction and relaxation are critical for the regulation of blood pressure and blood flow.[4][5] Relaxation, or vasodilation, is primarily mediated by a decrease in intracellular calcium concentration ([Ca²⁺]i) and the dephosphorylation of myosin light chain (MLC).[6][7] Several key signaling pathways contribute to this process, including the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway and the adenylyl cyclase-cyclic adenosine (B11128) monophosphate (cAMP) pathway.[8][9][10] Understanding how this compound interacts with these pathways is essential for characterizing its therapeutic potential.
Hypothetical Data Summary of this compound Effects
The following tables summarize hypothetical quantitative data representing the potential vasodilatory effects of this compound on pre-contracted rat aortic rings. This data is provided as an example of how to present experimental findings.
Table 1: Dose-Dependent Relaxation Effect of this compound on Phenylephrine-Pre-Contracted Aortic Rings
| This compound Concentration (µM) | % Relaxation (Mean ± SEM) | EC₅₀ (µM) |
| 0.01 | 15.2 ± 2.1 | |
| 0.1 | 48.5 ± 3.5 | |
| 1 | 85.3 ± 4.2 | 0.12 |
| 10 | 95.1 ± 2.8 | |
| 100 | 96.2 ± 2.5 |
SEM: Standard Error of the Mean
Table 2: Effect of Various Inhibitors on this compound-Induced Vasodilation
| Treatment Group | % Relaxation to 1 µM this compound (Mean ± SEM) |
| Control (this compound alone) | 85.3 ± 4.2 |
| + L-NAME (NOS inhibitor) | 22.1 ± 3.1 |
| + ODQ (sGC inhibitor) | 25.4 ± 2.9 |
| + Methylene Blue (guanylate cyclase inhibitor) | 28.7 ± 3.3 |
| + Glibenclamide (K-ATP channel blocker) | 82.5 ± 4.5 |
L-NAME: Nω-nitro-L-arginine methyl ester; ODQ: 1H-[8][10][11]oxadiazolo[4,3-a]quinoxalin-1-one
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in vascular smooth muscle relaxation and the proposed mechanism of action for this compound based on the hypothetical data.
Caption: Proposed NO-sGC-cGMP signaling pathway for this compound-induced vasodilation.
Experimental Protocols
This protocol describes the isolation and preparation of rat thoracic aortic rings for use in organ bath experiments.
-
Animal Euthanasia and Aorta Isolation:
-
Humanely euthanize a male Wistar rat (250-300g) according to approved institutional animal care and use committee protocols.
-
Perform a thoracotomy and carefully dissect the thoracic aorta.
-
Immediately place the isolated aorta in cold Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).
-
-
Aortic Ring Preparation:
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
For endothelium-denuded experiments, gently rub the luminal surface of the ring with a fine wire.
-
This protocol details the procedure for measuring isometric tension changes in isolated aortic rings in response to this compound.
-
Mounting the Aortic Rings:
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.[13]
-
After equilibration, induce a contraction with 60 mM KCl to check for tissue viability.
-
Wash the rings and allow them to return to baseline tension.
-
-
Experimental Procedure for Vasodilation Assay:
-
Induce a sustained submaximal contraction with an alpha-adrenergic agonist such as phenylephrine (B352888) (PE, typically 1 µM).[14]
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Mechanism of Action Studies:
-
To investigate the signaling pathway, pre-incubate the aortic rings with specific inhibitors for 30 minutes before adding the pre-contracting agent (PE).
-
Examples of inhibitors include:
-
L-NAME (100 µM) to inhibit nitric oxide synthase (NOS).[14]
-
ODQ (10 µM) to inhibit soluble guanylate cyclase (sGC).
-
Methylene blue (10 µM) to inhibit guanylate cyclase.
-
Glibenclamide (10 µM) to block ATP-sensitive potassium channels.
-
-
Repeat the cumulative addition of this compound in the presence of the inhibitor.
-
Caption: Experimental workflow for assessing this compound-induced vasodilation.
-
Calculation of Relaxation:
-
Express the relaxation response to this compound as a percentage of the pre-contraction induced by phenylephrine.
-
The formula for calculating percent relaxation is:
-
% Relaxation = [(Tension after PE - Tension after this compound) / (Tension after PE - Basal Tension)] x 100
-
-
-
Dose-Response Curves:
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).[14]
-
-
Statistical Analysis:
-
Present data as mean ± standard error of the mean (SEM).
-
Use appropriate statistical tests, such as Student's t-test or ANOVA, to compare different treatment groups. A p-value of < 0.05 is typically considered statistically significant.
-
Materials and Reagents
-
Animals: Male Wistar rats (or other appropriate species).
-
Chemicals and Reagents:
-
This compound
-
Phenylephrine hydrochloride
-
Potassium chloride (KCl)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Methylene blue
-
Glibenclamide
-
Components for Krebs-Henseleit buffer (NaCl, KCl, KH₂PO₄, MgSO₄, CaCl₂, NaHCO₃, glucose)
-
Distilled, deionized water
-
-
Equipment:
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Dissecting microscope and surgical instruments
-
Water bath with temperature control
-
Gas cylinder (95% O₂, 5% CO₂) and tubing
-
Analytical balance and pH meter
-
Pipettes and laboratory glassware
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the vasodilatory effects of the novel compound this compound. By following these methodologies, researchers can obtain reliable and reproducible data on its potency, efficacy, and mechanism of action, which are crucial steps in the preclinical evaluation of its therapeutic potential for cardiovascular diseases.
References
- 1. An in vitro pharmacological model of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. cdn.adinstruments.com [cdn.adinstruments.com]
- 4. Vascular Smooth Muscle Structure and Function - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro simultaneous measurements of relaxation and nitric oxide concentration in rat superior mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing the Anti-Inflammatory Effects of NM-702
Introduction
These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of NM-702, a novel investigational compound. The following protocols detail established in vitro and in vivo methodologies to characterize the mechanism of action and efficacy of this compound in modulating inflammatory responses. These assays are designed for researchers in immunology, pharmacology, and drug development.
Part 1: In Vitro Assessment of Anti-Inflammatory Activity
In vitro models are essential for the initial screening and mechanistic characterization of anti-inflammatory compounds. These assays provide a controlled environment to assess the direct effects of this compound on specific cell types and signaling pathways involved in inflammation.
Inhibition of Pro-Inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
This protocol assesses the ability of this compound to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in macrophages stimulated with LPS, a component of gram-negative bacteria that induces a strong inflammatory response.
Experimental Protocol:
-
Cell Culture: Culture murine macrophage cell line RAW 264.7 or human THP-1-derived macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of each cytokine for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each cytokine.
Data Presentation:
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| This compound Conc. (µM) | TNF-α (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition | IL-1β (pg/mL) ± SD | % Inhibition |
| Unstimulated | 25.4 ± 3.1 | - | 15.8 ± 2.5 | - | 10.2 ± 1.8 | - |
| LPS + Vehicle | 3580.2 ± 150.7 | 0 | 5240.6 ± 210.3 | 0 | 850.4 ± 55.9 | 0 |
| LPS + 0.1 | 3150.8 ± 135.2 | 12.0 | 4821.3 ± 198.7 | 8.0 | 765.3 ± 48.1 | 10.0 |
| LPS + 1 | 2245.1 ± 110.9 | 37.3 | 3406.4 ± 155.4 | 35.0 | 510.2 ± 35.6 | 40.0 |
| LPS + 10 | 985.6 ± 85.4 | 72.5 | 1520.1 ± 98.2 | 71.0 | 212.6 ± 20.3 | 75.0 |
| LPS + 100 | 250.3 ± 40.1 | 93.0 | 419.2 ± 50.6 | 92.0 | 68.0 ± 12.1 | 92.0 |
| IC₅₀ (µM) | 5.8 | 7.2 | 4.5 |
Assessment of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This protocol determines if this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the cytokine inhibition protocol, but with a shorter LPS stimulation time (e.g., 30-60 minutes) suitable for observing signaling events.
-
Protein Extraction: Lyse the cells to extract cytoplasmic and nuclear proteins using a nuclear extraction kit.
-
Western Blotting:
-
Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against phospho-IκBα (cytoplasmic fraction) and the p65 subunit of NF-κB (nuclear fraction).
-
Use β-actin and Lamin B1 as loading controls for the cytoplasmic and nuclear fractions, respectively.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phospho-IκBα and nuclear p65.
Visualization of Experimental Workflow:
Caption: Workflow for assessing this compound's effect on the NF-κB pathway.
Visualization of NF-κB Signaling Pathway:
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Part 2: In Vivo Evaluation of Anti-Inflammatory Efficacy
In vivo models are crucial for evaluating the therapeutic potential of this compound in a complex biological system. These models help to assess the compound's efficacy, pharmacokinetics, and potential side effects.
Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model of acute inflammation to assess the anti-inflammatory activity of novel compounds.
Experimental Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (n=6-8 per group).
-
Grouping:
-
Group I: Vehicle control (e.g., saline).
-
Group II: Carrageenan control.
-
Group III: this compound (e.g., 10 mg/kg, p.o.).
-
Group IV: this compound (e.g., 30 mg/kg, p.o.).
-
Group V: Indomethacin (B1671933) (10 mg/kg, p.o.) as a positive control.
-
-
Dosing: Administer this compound, vehicle, or indomethacin orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.
Data Presentation:
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | 1 hr Paw Volume (mL) ± SD | 3 hr Paw Volume (mL) ± SD | % Inhibition at 3 hr | 5 hr Paw Volume (mL) ± SD |
| I | Vehicle | 0.75 ± 0.05 | 0.78 ± 0.06 | - | 0.76 ± 0.05 |
| II | Carrageenan | 1.25 ± 0.10 | 1.85 ± 0.12 | 0 | 1.60 ± 0.11 |
| III | This compound (10 mg/kg) | 1.10 ± 0.08 | 1.45 ± 0.10 | 37.0 | 1.25 ± 0.09 |
| IV | This compound (30 mg/kg) | 0.95 ± 0.07 | 1.15 ± 0.08 | 64.8 | 0.98 ± 0.07 |
| V | Indomethacin (10 mg/kg) | 0.90 ± 0.06 | 1.05 ± 0.07 | 74.1 | 0.90 ± 0.06 |
LPS-Induced Systemic Inflammation in Mice
This model mimics systemic inflammation and allows for the assessment of this compound's effect on systemic cytokine production and organ protection.
Experimental Protocol:
-
Animals: Use C57BL/6 mice (n=8 per group).
-
Grouping and Dosing: Similar to the paw edema model, pre-treat mice with this compound, vehicle, or a positive control (e.g., dexamethasone) 1 hour before LPS challenge.
-
LPS Challenge: Administer a non-lethal dose of LPS (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection.
-
Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis. Tissues such as the lung and liver can also be harvested for histological analysis and measurement of inflammatory markers.
-
Cytokine Analysis: Measure serum levels of TNF-α, IL-6, and other relevant cytokines using ELISA or a multiplex bead array.
-
Histology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
Visualization of In Vivo Experimental Workflow:
Caption: Workflow for the LPS-induced systemic inflammation model.
Disclaimer: this compound is treated as a hypothetical compound for the purpose of these application notes. The experimental designs and data presented are illustrative and should be adapted based on the specific properties of the compound under investigation. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application of NM-702 in Studies of Cyclic Nucleotide Signaling
Application Note ID: AN-702-CN Compound: NM-702 (parogrelil hydrochloride) Target: Phosphodiesterase 3 (PDE3) Last Updated: December 15, 2025
Introduction
This compound, also known as parogrelil (B145840) hydrochloride, is a potent and highly selective inhibitor of phosphodiesterase 3 (PDE3).[1] The PDE superfamily of enzymes are critical regulators of intracellular signaling cascades by catalyzing the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn modulates a wide array of cellular functions including platelet aggregation, smooth muscle relaxation, and cardiac contractility.[1][2][4]
This compound has demonstrated significantly greater potency in inhibiting PDE3 compared to other compounds such as cilostazol.[1] Its primary applications in research are centered on its vasodilatory and antiplatelet effects, making it a valuable tool for studying cardiovascular physiology and pathology, particularly conditions like intermittent claudication and asthma.[1][4] Additionally, this compound is reported to inhibit thromboxane (B8750289) A2 synthase, contributing to its antiplatelet activity.
This document provides detailed information on the application of this compound in cyclic nucleotide signaling research, including its pharmacological data and standardized protocols for key in vitro experiments.
Mechanism of Action in Cyclic Nucleotide Signaling
Cyclic AMP is a ubiquitous second messenger synthesized from ATP by adenylyl cyclase in response to various extracellular signals. The intracellular concentration of cAMP is tightly regulated by the activity of PDEs. This compound specifically targets PDE3, an enzyme that hydrolyzes cAMP. By inhibiting PDE3, this compound effectively increases the half-life of cAMP, leading to its accumulation and the potentiation of cAMP-mediated signaling pathways.
Quantitative Data
The inhibitory potency of this compound against various targets has been quantified in several studies. The following tables summarize the key pharmacological data.
Table 1: Phosphodiesterase (PDE) Inhibition
| Compound | Target | IC₅₀ (nM) | Source |
| This compound | PDE3A | 0.179 | [1] |
| PDE3B | 0.260 | [1] | |
| Cilostazol | PDE3A | 231 | [1] |
| PDE3B | 237 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Functional Assays
| Assay | Agonist | Compound | IC₅₀ / EC₅₀ | Source |
| Human Platelet Aggregation | Various | This compound | 11 - 67 nM (IC₅₀) | [1] |
| Various | Cilostazol | 4.1 - 17 µM (IC₅₀) | [1] | |
| Rat Aortic Contraction | Phenylephrine (B352888) | This compound | 24 nM (IC₅₀) | [1] |
| Phenylephrine | Cilostazol | 1.0 µM (IC₅₀) | [1] | |
| Guinea Pig Tracheal Contraction | Leukotriene D₄ | This compound | 3.2 x 10⁻⁷ M (EC₅₀) | [4] |
| Histamine | This compound | 2.5 x 10⁻⁷ M (EC₅₀) | [4] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These are standardized methodologies and may require optimization for specific experimental conditions.
Protocol for In Vitro PDE3 Inhibition Assay
This protocol describes a method to determine the IC₅₀ of this compound for PDE3.
Materials:
-
Recombinant human PDE3A or PDE3B
-
This compound
-
cAMP (substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 0.1 M HCl)
-
cAMP detection kit (e.g., ELISA, HTRF)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Assay Setup: To a 96-well plate, add 25 µL of the diluted this compound or vehicle control.
-
Enzyme Addition: Add 25 µL of diluted PDE3 enzyme to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 50 µL of cAMP substrate solution to each well.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 25 µL of the stop solution.
-
cAMP Detection: Measure the amount of remaining cAMP in each well using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Protocol for In Vitro Platelet Aggregation Assay
This protocol uses Light Transmission Aggregometry (LTA) to measure the effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate (B86180) tubes
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid)
-
This compound
-
Saline or appropriate vehicle
-
Light Transmission Aggregometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Instrument Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Assay Procedure:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 5-10 minutes at 37°C with stirring.
-
Establish a stable baseline reading for 1-2 minutes.
-
Induce aggregation by adding a specific concentration of a platelet agonist (e.g., ADP).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Protocol for Aortic Smooth Muscle Contraction Assay
This protocol measures the inhibitory effect of this compound on vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats
-
Krebs-Ringer solution
-
Phenylephrine (vasoconstrictor)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.
-
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.0 g, replacing the bath solution every 15 minutes.
-
Contraction and Inhibition:
-
Induce a stable contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction reaches a plateau, add this compound in a cumulative manner to the bath to obtain a concentration-response curve.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value from the resulting concentration-response curve.
-
Conclusion
This compound is a powerful and selective research tool for investigating cAMP signaling pathways. Its high potency as a PDE3 inhibitor allows for the effective modulation of intracellular cAMP levels, enabling detailed studies of its downstream physiological effects in various cell types and tissues. The protocols provided herein offer a framework for researchers to quantitatively assess the impact of this compound on enzymatic activity and cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
parogrelil hydrochloride solubility in common lab solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of parogrelil (B145840) hydrochloride in common laboratory solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is parogrelil hydrochloride and what are its general solubility characteristics?
Parogrelil hydrochloride, also known as NT-702 or NM-702, is a potent phosphodiesterase 3 (PDE3) inhibitor.[1][2][3][4] The free base form of parogrelil exhibits low solubility in aqueous solutions.[5] The hydrochloride salt was developed to improve aqueous solubility; however, it can still present challenges for dissolution in aqueous buffers.[5] It is more readily soluble in organic solvents, such as dimethyl sulfoxide (B87167) (DMSO).[5]
Q2: I am having trouble dissolving parogrelil hydrochloride in my aqueous buffer. What should I do?
Parogrelil hydrochloride powder may not dissolve readily in aqueous buffers.[5] For improved solubility in aqueous media, consider the following:
-
pH Adjustment: The solubility of the hydrochloride salt is generally higher at a lower pH.[5] Attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 1.0-2.0) may be beneficial.[5]
-
Prepare an Organic Stock Solution: The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.[5]
Q3: My parogrelil hydrochloride precipitated out of solution after diluting my DMSO stock into an aqueous medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution is a common issue and typically occurs when the concentration of parogrelil hydrochloride exceeds its solubility limit in the final aqueous solution or when the percentage of DMSO is too low to maintain solubility.[5] To address this:
-
Lower the Final Concentration: Reducing the final concentration of parogrelil hydrochloride in your assay can prevent it from exceeding its solubility limit.[5]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium or buffer is sufficient to maintain solubility. Typically, this should not exceed 0.5% to avoid solvent toxicity to cells.[5] Always include a vehicle control in your experiments to account for any effects of the solvent.[5]
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final solution can help to improve solubilization.[5]
Q4: The solution I prepared is cloudy or has visible particles. What steps can I take?
Cloudiness or visible particles indicate incomplete dissolution or precipitation. The following techniques can be employed to aid dissolution:[5]
-
Gentle Warming: Warm the solution gently to approximately 37°C while stirring. Avoid excessive heat, as it may degrade the compound.[5]
-
Sonication: Use a bath sonicator for a short duration to help disperse and dissolve the compound.[5]
-
Filtration: If a small number of particulates remain, you can filter the solution through a 0.22 µm syringe filter. This will sterilize the solution and remove undissolved particles, though it may slightly decrease the final concentration.[5]
Solubility Data
Precise quantitative solubility data for parogrelil hydrochloride in a range of common laboratory solvents is not widely available in public literature. The following table summarizes the qualitative solubility characteristics based on available information.
| Solvent | Solubility | Recommendations and Remarks |
| Aqueous Buffers | Low Solubility | The hydrochloride salt has better aqueous solubility than the free base, particularly at acidic pH (e.g., pH 1.0-2.0).[5] Direct dissolution in neutral aqueous buffers is challenging.[5] It is recommended to first prepare a stock solution in an organic solvent.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is the recommended solvent for preparing concentrated stock solutions (e.g., 10 mM).[5] When diluting into aqueous media, the final DMSO concentration should ideally not exceed 0.5% to avoid cellular toxicity.[5] |
| Ethanol (B145695) | Information not available; likely sparingly soluble based on the behavior of similar compounds. | While specific data is unavailable, ethanol is a common solvent for organic molecules. Its utility would need to be determined empirically. Researchers should perform small-scale solubility tests to ascertain its suitability for their specific experimental needs. |
| Methanol (B129727) | Information not available; likely sparingly soluble based on the behavior of similar compounds. | Similar to ethanol, the solubility in methanol has not been publicly documented. Empirical testing is recommended to determine its effectiveness as a solvent for parogrelil hydrochloride. |
| 0.9% Sodium Chloride | Potentially soluble at lower concentrations (e.g., 1 mg/mL for stability testing), but may be difficult. | One source mentions the possibility of dissolving parogrelil hydrochloride in 0.9% NaCl for stability studies, but this may require methods to aid dissolution like sonication or warming, and may not be suitable for all applications.[1] |
| Phosphate Buffered Saline (PBS) pH 7.4 | Low Solubility | Similar to other aqueous buffers, direct dissolution in PBS at a physiological pH is expected to be low.[1] Preparation of a stock solution in an organic solvent is the preferred method. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Parogrelil Hydrochloride Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of parogrelil hydrochloride in DMSO.[5]
Materials:
-
Parogrelil hydrochloride (Molecular Weight: 486.19 g/mol )[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 4.86 mg of parogrelil hydrochloride for every 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the calculated amount of parogrelil hydrochloride powder and transfer it to a sterile vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the parogrelil hydrochloride is completely dissolved. If necessary, use gentle warming (up to 37°C) or brief sonication to aid dissolution.[5]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Visual Guides
Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for troubleshooting common solubility problems encountered when working with parogrelil hydrochloride.
Caption: Troubleshooting workflow for dissolving parogrelil hydrochloride.
Solvent Selection and Stock Preparation Workflow
This diagram illustrates the recommended process for selecting a solvent and preparing a stock solution of parogrelil hydrochloride for use in aqueous experimental systems.
Caption: Workflow for solvent selection and stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoxetine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methadone - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of NM-702 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of the hypothetical small molecule inhibitor, NM-702, in solution for long-term experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of this compound in experimental assays?
A1: The instability of small molecules like this compound in assay conditions can stem from several factors. The most common are chemical degradation and poor solubility. Chemical degradation can be initiated by environmental factors such as temperature, pH, light exposure, and oxidative stress.[1] For instance, functional groups like esters or amides are prone to hydrolysis, particularly at non-neutral pH.[1][2][3][4][5] Poor solubility in aqueous assay buffers can lead to the precipitation of the compound, which effectively lowers its concentration and leads to inaccurate experimental outcomes.[1]
Q2: How does the choice of solvent impact the stability of this compound?
A2: The solvent is a critical factor for both the solubility and stability of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving small molecules; however, its concentration in the final assay medium should typically be kept below 0.5% to prevent cellular toxicity.[1] It is also important to use anhydrous DMSO, as residual moisture can lead to compound degradation, especially during freeze-thaw cycles.[1] The solvent should not react with this compound or interfere with the assay's readout.[1]
Q3: What are the best practices for preparing and storing this compound stock solutions for long-term stability?
A3: For long-term storage, it is recommended to prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable anhydrous solvent like DMSO.[6][7][8] This stock solution should be aliquoted into single-use volumes to minimize repeated freeze-thaw cycles.[1][9] Store these aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[9] The storage container should be chosen to minimize evaporation and prevent the adsorption of the compound to its surface.[1] For compounds stored at -20°C, they are generally stable for up to 3 years in powder form.[9]
Q4: I observe a precipitate when I dilute my this compound DMSO stock solution into the aqueous assay buffer. What could be the cause and how can I resolve it?
A4: Precipitation upon dilution into an aqueous buffer is a common issue, often indicating that the final concentration of this compound exceeds its solubility limit in the assay medium.[8] To address this, consider the following troubleshooting steps:
-
Reduce the Final Concentration: The most direct solution is to work with a lower final concentration of this compound.[1][8]
-
Modify the Dilution Method: Instead of a single large dilution, employ serial dilutions.[1] Adding the compound stock solution dropwise to pre-warmed (37°C) media while gently vortexing can also improve solubility.[8]
-
Use Solubilizing Agents: In some instances, adding a small amount of a biocompatible surfactant or cyclodextrin (B1172386) to the assay buffer can enhance solubility.[1]
Q5: My experimental results with this compound are inconsistent, suggesting potential degradation in the cell culture medium. How can I confirm this?
A5: Inconsistent results may indeed point to the instability of this compound in the cell culture medium. This could be due to several factors, including degradation in the aqueous environment, cellular metabolism, or adsorption to plasticware.[1] To investigate this, you can perform the following experiments:
-
Assess Stability in Medium: Incubate this compound in the cell culture medium (without cells) for the duration of your experiment. At various time points, measure the concentration of the intact compound using an analytical method like HPLC-MS.[1]
-
Evaluate Metabolic Stability: Conduct a similar time-course experiment in the presence of cells. A more rapid decrease in the concentration of this compound compared to the cell-free control would suggest cellular metabolism.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity in Cell-Based Assays
-
Possible Cause: this compound may be unstable in the aqueous, buffered environment of the cell culture medium (typically pH ~7.4) at 37°C.[6] Components within the media, such as certain amino acids or vitamins, might be reacting with the compound.[6]
-
Suggested Solution:
-
Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to evaluate its inherent aqueous stability.[6]
-
Test the stability of this compound in media with and without serum, as serum proteins can sometimes have a stabilizing effect.[6]
-
Analyze the stability in different types of cell culture media to identify any specific reactive components.[6]
-
Ensure the pH of the media remains stable throughout the experiment.[6]
-
Issue 2: High Variability in Stability Measurements Between Replicates
-
Possible Cause: Inconsistent sample handling and processing can lead to high variability.[6] Issues with the analytical method, such as HPLC-MS, can also be a contributing factor.[6] Incomplete solubilization of this compound in the stock solution or media can result in variable concentrations.[6]
-
Suggested Solution:
-
Ensure precise and consistent timing for sample collection and processing.[6]
-
Validate the analytical method for linearity, precision, and accuracy.[8]
-
Visually inspect stock solutions for any precipitate. If present, gently warm and vortex the solution to ensure complete dissolution.[8] It is also good practice to prepare fresh stock solutions frequently.[8]
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Acetonitrile (B52724) (ACN), cold
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6][7]
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples.[8]
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot (e.g., 100 µL). This will serve as your T=0 time point. Process this sample immediately as described in step 5.[6][8]
-
Incubation: Place the remaining samples in a 37°C incubator with 5% CO₂.[6][7]
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each condition.[6]
-
Sample Processing (Protein Precipitation): To each 100 µL aliquot, add 200-300 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[6][7] Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6][7]
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS/MS method.[7][8]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[7][8]
Data Presentation
Table 1: Stability of this compound in Different Solutions over 48 Hours
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 95.2 | 97.1 |
| 8 | 96.2 | 88.7 | 94.5 |
| 24 | 92.5 | 75.3 | 89.8 |
| 48 | 81.0 | 58.1 | 82.4 |
| Data is for illustrative purposes only and should be determined experimentally for this compound. |
Table 2: Troubleshooting Summary for this compound Instability
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution | Exceeding solubility limit | Lower final concentration, use serial dilutions, add to pre-warmed media. |
| Inconsistent results | Compound degradation in media | Assess stability in cell-free media and in the presence of cells. |
| High replicate variability | Inconsistent sample handling | Ensure precise timing, validate analytical methods, ensure complete dissolution of stock. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. captivatebio.com [captivatebio.com]
Technical Support Center: Synthesis of Parogrelil Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Parogrelil hydrochloride. The information is presented in a practical question-and-answer format to directly address specific issues that may arise during laboratory experiments.
Troubleshooting Guides and FAQs
SYN-P01: Low Yield in the Bromination of the Pyridazinone Ring
Question: I am experiencing a low yield during the formation of the 4-bromo-6-chloropyridazin-3(2H)-one intermediate. What are the potential causes and how can I optimize this step?
Answer:
Low yields in the bromination of the pyridazinone precursor are a common issue. The primary causes often relate to incomplete reaction, suboptimal temperature control, or product degradation during workup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Bromination | Ensure slow, dropwise addition of bromine at a controlled temperature (e.g., 0-5 °C) to prevent side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] |
| Suboptimal Reaction Temperature | Maintain a low temperature during bromine addition to minimize the formation of over-brominated or other byproducts. A gradual warm-up to room temperature after addition can then drive the reaction to completion. |
| Product Degradation During Workup | Use a mild basic wash, such as a saturated sodium bicarbonate solution, during the workup to neutralize any excess acid and prevent product degradation.[1] |
SYN-P02: Formation of Impurities in the Williamson Ether Synthesis Step
Question: During the Williamson ether synthesis to couple the pyridazinone core with the 3-(4-chlorophenyl)propoxy side chain, I am observing significant impurity formation. How can I minimize these side reactions?
Answer:
Impurity formation in this step is often due to competing elimination reactions, dialkylation, or an incomplete reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Competing Elimination Reaction | Use a primary alkyl halide (3-(4-chlorophenyl)propyl halide) to minimize the E2 elimination pathway, which is more prevalent with secondary and tertiary halides.[1] |
| Dialkylation of the Pyridazinone Ring | Employ a slight excess of the alcohol and a strong, non-nucleophilic base like sodium hydride (NaH) to favor the desired SN2 reaction at the oxygen atom.[1] |
| Incomplete Reaction | Ensure anhydrous (dry) conditions, as water can consume the base and impede the reaction. Monitor the reaction to completion using TLC or LC-MS.[1] |
SYN-P03: Low Conversion Rate in the Nucleophilic Aromatic Substitution (Amination)
Question: I am struggling with a low conversion rate during the final amination step to introduce the (pyridin-3-ylmethyl)amino group. What factors could be limiting the reaction efficiency?
Answer:
Low conversion in the nucleophilic aromatic substitution step can be attributed to the deactivation of the pyridazinone ring, steric hindrance, or suboptimal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Deactivation of the Pyridazinone Ring | The pyridazinone ring is activated towards nucleophilic attack by electron-withdrawing groups. Ensure the preceding synthetic steps have been successful in producing the correct intermediate. |
| Steric Hindrance | The bulky alkoxy group can sterically hinder the approach of the nucleophile. This is an inherent challenge with this substrate. |
| Insufficient Reaction Temperature or Weak Base | Run the reaction at an elevated temperature, for instance, by refluxing in a high-boiling solvent like DMF or DMSO. Use a suitable non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to scavenge the HBr formed during the reaction and drive the equilibrium forward.[1] |
SYN-P04: Difficulty in Purifying the Final Parogrelil Free Base
Question: I am finding it challenging to purify the Parogrelil free base before salt formation. What are the best approaches for purification?
Answer:
The presence of closely related impurities and potential tarry byproducts from high-temperature reactions can complicate purification.
Recommended Purification Strategies:
| Purification Method | Recommendations |
| Column Chromatography | Utilize column chromatography with a carefully selected solvent system. A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) can be effective for separating closely related impurities.[1] |
| Recrystallization | Recrystallization from a suitable solvent mixture can be an effective method for removing minor impurities and obtaining a highly pure product.[1] |
SYN-P05: Inconsistent Yield or Purity of Parogrelil Hydrochloride Salt
Question: The yield and purity of my final Parogrelil hydrochloride salt are inconsistent between batches. How can I improve the reliability of the salt formation step?
Answer:
Inconsistencies in salt formation often stem from improper pH control, the presence of water, or the co-precipitation of impurities.
Key Considerations for Salt Formation:
| Factor | Recommendation |
| pH Adjustment | Slowly add a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol) to a solution of the purified free base until precipitation is complete. Carefully monitor the pH to avoid excess acidity, which can lead to the formation of hydrates or other impurities.[1] |
| Solvent Anhydrousness | Ensure that all solvents used in this step are anhydrous to promote crystallization and prevent the formation of oily products.[1] |
| Co-precipitation of Impurities | If the salt is impure, it can be recrystallized from an appropriate solvent system, such as ethanol (B145695)/ether, to remove co-precipitated impurities.[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-6-chloropyridazin-3(2H)-one
-
To a stirred solution of 6-chloropyridazin-3(2H)-one (1 eq.) in acetic acid, add sodium acetate (1.5 eq.).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq.) in acetic acid dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
Protocol 2: Williamson Ether Synthesis
-
To a solution of 3-(4-chlorophenyl)propan-1-ol (B1580537) (1.2 eq.) in anhydrous THF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of 4-bromo-6-chloropyridazin-3(2H)-one (1 eq.) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.
Protocol 3: Synthesis of Parogrelil Free Base
-
In a sealed vessel, dissolve the intermediate from Protocol 2 (1 eq.) and 3-(pyridin-3-yl)methanamine (1.5 eq.) in a high-boiling polar aprotic solvent such as DMF or NMP.
-
Add a non-nucleophilic base like triethylamine (2.0 eq.).
-
Heat the mixture to 120-140 °C and stir for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the Parogrelil free base.
Protocol 4: Formation of Parogrelil Hydrochloride
-
Dissolve the purified Parogrelil free base in a minimal amount of anhydrous ethanol or isopropanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until the pH becomes acidic (pH 1-2).[1]
-
Stir the mixture for 30 minutes at room temperature to allow for complete precipitation.[1]
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Parogrelil hydrochloride.[1]
Visualizations
Caption: Synthetic pathway for Parogrelil hydrochloride.
Caption: Troubleshooting workflow for Parogrelil hydrochloride synthesis.
Caption: Signaling pathway of Parogrelil's mechanism of action.
References
identifying and minimizing off-target effects of NM-702
Welcome to the NM-702 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of this compound (parogrelil hydrochloride), a potent and selective phosphodiesterase 3 (PDE3) and thromboxane (B8750289) A2 synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a selective inhibitor of phosphodiesterase 3 (PDE3), with high potency for both PDE3A and PDE3B isoforms.[1] It also inhibits thromboxane A2 synthase.[1] These on-target activities lead to vasodilation and anti-platelet aggregation effects.[1]
Q2: What are the potential off-target effects of this compound?
While specific off-target screening data for this compound is not extensively published, the primary off-target concerns are based on the known side effects of the PDE3 inhibitor class. The most significant of these are cardiovascular effects, including the potential for cardiac arrhythmias. Other reported side effects for PDE3 inhibitors include headaches and gastrointestinal disturbances.
Q3: How can I determine if the observed effects in my experiment are on-target or off-target?
To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:
-
Use a structurally unrelated PDE3 inhibitor: If a different PDE3 inhibitor with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiment: Overexpression of PDE3 in your cellular model may mitigate the effects of this compound, suggesting an on-target mechanism.
-
Comprehensive off-target profiling: Conduct broad screening assays, such as kinase panels and receptor binding assays, to identify potential off-target interactions.
Q4: What are the recommended initial steps to assess the selectivity of this compound?
A tiered approach to selectivity profiling is recommended:
-
Phosphodiesterase Panel Screening: Initially, screen this compound against a panel of all human phosphodiesterase isoforms to confirm its selectivity for PDE3.
-
Broad Target Screening: Employ a broad panel of receptors, ion channels, and enzymes to identify any significant off-target interactions.
-
Kinase Panel Screening: Given that many small molecule inhibitors can have off-target effects on kinases, a comprehensive kinase panel screen is advisable.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Phenotypes in Cellular or Animal Models
Background: Researchers may observe unexpected cardiovascular effects, such as changes in cardiomyocyte beat rate, action potential duration, or arrhythmias in animal models, that may not be readily explained by PDE3 inhibition alone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cardiovascular phenotypes.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
Background: A common issue is observing a significant difference between the biochemical IC50 of this compound against purified PDE3 and its effective concentration in a cellular assay. This could be due to poor cell permeability, active efflux from the cell, or off-target effects that counteract the on-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency discrepancies.
Quantitative Data Summary
| Parameter | This compound | Cilostazol (Comparator) | Reference |
| PDE3A IC50 | 0.179 nM | 231 nM | [1] |
| PDE3B IC50 | 0.260 nM | 237 nM | [1] |
| Platelet Aggregation IC50 | 11 - 67 nM (agonist dependent) | 4.1 - 17 µM (agonist dependent) | [1] |
| Aortic Contraction IC50 | 24 nM | 1.0 µM | [1] |
Experimental Protocols
Protocol 1: Comprehensive Kinase Panel Screening
Objective: To identify potential off-target interactions of this compound with a broad range of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 1 µM.
-
Kinase Panel: Utilize a commercial kinase panel that covers a significant portion of the human kinome (e.g., >300 kinases).
-
Assay Format: The assay is typically performed in a 384-well plate format using a radiometric (e.g., ³³P-ATP) or fluorescence-based method.
-
Reaction Mixture: For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate, ATP (at or near the Km for each kinase), and the necessary cofactors in a kinase buffer.
-
Incubation: this compound (or vehicle control) is added to the reaction mixtures and incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled phosphate (B84403) on a filter and measuring with a scintillation counter. For fluorescence-based assays, a specific antibody or binding molecule is used to detect the phosphorylated substrate.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control. A significant "hit" is typically defined as >50% inhibition at the screening concentration. Follow-up dose-response curves should be generated for any identified hits to determine their IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound is engaging with its intended target (PDE3) in a cellular context and to identify potential off-target engagement.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein (PDE3) and any suspected off-target proteins using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 3: Comprehensive in Vitro Proarrhythmia Assay (CiPA)
Objective: To assess the proarrhythmic risk of this compound by evaluating its effects on multiple cardiac ion channels and integrating this data into a predictive model.
Methodology:
The CiPA initiative involves a multi-step process:
-
Ion Channel Panel:
-
Assess the inhibitory effect of this compound on a panel of key cardiac ion channels, including hERG (IKr), Nav1.5 (INa), and Cav1.2 (ICa), using automated patch-clamp electrophysiology.
-
Determine the IC50 for each channel.
-
-
In Silico Modeling:
-
Integrate the ion channel inhibition data into a computational model of the human ventricular action potential.
-
The model predicts the net effect of this compound on the action potential and calculates a "Torsades de Pointes score" to stratify the proarrhythmic risk.
-
-
Human iPSC-Derived Cardiomyocyte (hiPSC-CM) Studies:
-
Validate the in silico predictions by treating hiPSC-CMs with this compound.
-
Measure changes in action potential duration, beat rate, and the occurrence of arrhythmias using techniques like multi-electrode arrays (MEAs) or calcium imaging.
-
Signaling Pathway and Workflow Diagrams
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying and minimizing off-target effects.
References
Technical Support Center: Troubleshooting Inconsistent Results in Platelet Aggregation Assays
Welcome to the technical support center for platelet aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies that may arise during their experiments. The following guides and frequently asked questions (FAQs) are formatted to address specific issues in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during platelet aggregation assays, providing potential causes and actionable solutions.
Pre-Analytical and Sample-Related Issues
Q1: What are the most critical pre-analytical variables that can affect platelet aggregation results?
A1: Platelet function testing is highly susceptible to pre-analytical variables.[1][2] Meticulous attention to the following is crucial for accurate and reproducible results:
-
Specimen Collection: A clean, atraumatic venipuncture is essential to avoid premature platelet activation.[1][3] The first few milliliters of blood should ideally be discarded.[1]
-
Anticoagulant: 3.2% sodium citrate (B86180) is the standard anticoagulant, and maintaining the correct 9:1 blood-to-anticoagulant ratio is critical.[1][4]
-
Sample Handling: Gentle mixing of the blood with the anticoagulant is crucial to prevent platelet activation.[3] Samples should be kept at room temperature (18-24°C) and should not be refrigerated or frozen.[1][5]
-
Sample Storage: Assays should be performed as soon as possible after blood collection, ideally within 4 hours, as prolonged storage can lead to spontaneous platelet activation or a time-dependent loss of platelet reactivity.[5][6][7]
-
Patient-Related Factors: Several patient-related factors can influence results, including medications (e.g., aspirin (B1665792), NSAIDs), diet (e.g., high-fat meals, caffeine), and underlying medical conditions.[1]
Q2: My platelet-rich plasma (PRP) appears cloudy or lipemic. How will this affect my assay?
A2: A lipemic sample, often resulting from a non-fasting patient, can interfere with light transmission in the aggregometer.[1] This can lead to inaccurate readings and may obscure the formation of platelet aggregates, potentially resulting in a falsely low or zero percent aggregation reading.[1] It is highly recommended to collect samples from patients who have been fasting to minimize this interference.[1][5]
Q3: I am observing "spontaneous" platelet aggregation in my control samples before adding any agonist. What could be the cause?
A3: Spontaneous platelet aggregation (SPA) can occur without the addition of an external agonist and may be caused by several factors:[1][3]
-
Pre-analytical Errors: Traumatic venipuncture, improper sample mixing, or temperature fluctuations can pre-activate platelets.[1]
-
Sample Storage: Prolonged storage of blood samples can lead to SPA.[1]
-
Underlying Conditions: Certain medical conditions like diabetes or lipid disorders can predispose platelets to hyperreactivity.[1]
-
Stirring: In some cases, the stirring of whole blood can cause the release of pro-aggregatory factors like ADP from red blood cells.[1]
To troubleshoot, review your blood collection and handling procedures, and ensure timely processing of the sample.[3] Running a negative control (PRP with saline or buffer) is also essential to check for spontaneous aggregation.[1]
Assay Performance and Technical Issues
Q4: My aggregation response is significantly lower than expected, or absent altogether, across all agonists. What should I investigate?
A4: A globally diminished or absent aggregation response can point to several issues:
-
Technical Errors:
-
Incorrect preparation of PRP, resulting in a low platelet count.[1]
-
Instrument malfunction, such as improper calibration or a failing light source.[1]
-
Use of expired or improperly stored reagents.[1]
-
Forgetting to add the stir bar or ensuring it is rotating correctly.[1]
-
Accidentally using platelet-poor plasma (PPP) instead of PRP for the assay.[1]
-
-
Biological/Patient Factors:
It is crucial to review the patient's medication history and if a defect is suspected, further diagnostic tests should be performed.[1]
Q5: I'm seeing inconsistent results between replicate samples. What could be the cause?
A5: Inconsistent results often stem from variability in sample handling and the assay procedure itself.[1] To improve reproducibility:
-
Standardize Protocols: Adhere strictly to standardized protocols for every step, from blood collection to data analysis.[1]
-
Pipetting Technique: Ensure your pipettes are calibrated regularly and use consistent pipetting techniques, especially for viscous solutions like PRP.[3]
-
Mixing: Gently but thoroughly mix the PRP before aliquoting it into cuvettes to ensure a homogenous platelet suspension.[3]
-
Quality Control: Run a healthy control sample in parallel with the test sample to ensure the system is performing as expected.[1]
Q6: The aggregation response to a specific agonist is weak or absent, while responses to other agonists are normal. What does this suggest?
A6: This pattern can provide valuable diagnostic clues. For example:
-
Absent aggregation with all agonists except ristocetin may suggest Glanzmann's thrombasthenia or afibrinogenemia.[1][5]
-
Impaired aggregation with ADP and epinephrine could indicate a defect in platelet granule secretion or the thromboxane (B8750289) A2 pathway.[1]
-
Reduced or absent aggregation with arachidonic acid is characteristic of aspirin or other COX-1 inhibitors.[8]
-
A lack of agglutination with Ristocetin can point towards Von Willebrand Disease or Bernard-Soulier Syndrome.[5]
Data Presentation: Troubleshooting Summary
The following table summarizes common issues, their potential causes, and recommended troubleshooting steps.
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Spontaneous Platelet Aggregation | Traumatic venipuncture, improper sample handling, prolonged storage, underlying patient conditions.[1] | Review blood collection and handling techniques; ensure timely sample processing; run a negative control.[1][3] |
| Low/Absent Aggregation (All Agonists) | Incorrect PRP preparation (low platelet count), instrument malfunction, expired reagents, missing stir bar, use of PPP instead of PRP, severe platelet function defect, potent antiplatelet therapy.[1] | Verify PRP preparation and platelet count; calibrate and check instrument function; check reagent expiration dates; ensure proper stir bar function; confirm correct plasma was used; review patient medication history.[1] |
| Inconsistent Results Between Replicates | Inconsistent pipetting, inadequate mixing of PRP, non-standardized protocol.[1][3] | Calibrate pipettes; ensure thorough but gentle mixing of PRP; strictly adhere to a standardized protocol; run control samples.[1][3] |
| Lipemic (Cloudy) PRP | Non-fasting patient sample.[1] | Recommend sample collection from a fasting patient to minimize interference with light transmission.[1] |
| Agonist-Specific Response Issues | Degradation of specific agonists (e.g., ADP), specific platelet function disorders, effects of certain drugs (e.g., aspirin).[8] | Prepare fresh agonist solutions; consider specific platelet disorders based on the pattern of response; review patient medication history.[1] |
Experimental Protocols
Key Experiment: Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for performing a platelet aggregation assay using Light Transmission Aggregometry (LTA).
-
Blood Collection:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes) at room temperature to obtain platelet-rich plasma (PRP).[5]
-
Carefully aspirate the upper PRP layer and transfer it to a clean, capped plastic tube.[1]
-
Allow the PRP to rest for at least 30 minutes at room temperature before testing.[1]
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[7]
-
-
Instrument Setup and Calibration:
-
Aggregation Assay:
-
Place a cuvette containing PRP and a magnetic stir bar into the sample well of the aggregometer.[3]
-
Allow the PRP to incubate at 37°C for a specified time (e.g., 1-2 minutes) to establish a stable baseline.[1]
-
Add a precise volume of the chosen agonist to the PRP to achieve the desired final concentration.[1]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.[1][3]
-
Repeat the procedure for each agonist to be tested.[1]
-
Visualizations
Diagrams of Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. biodatacorp.com [biodatacorp.com]
- 7. benchchem.com [benchchem.com]
- 8. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of NM-702 (parogrelil hydrochloride) to mitigate vasodilator-related side effects during experimental studies.
Disclaimer: Publicly available clinical data specifically detailing the vasodilator-related side effects of this compound are limited. The information provided is based on the known pharmacology of this compound as a phosphodiesterase 3 (PDE3) inhibitor and the general side effects associated with this drug class and vasodilators.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Question/Issue | Possible Cause | Suggested Solution |
| Unexpectedly high incidence of headache, flushing, or tachycardia in animal models at the intended therapeutic dose. | The initial dose may be too high for the specific animal model or strain, leading to excessive vasodilation. | 1. Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose for the desired therapeutic effect and the threshold for side effects. 2. Dose Titration: Start with a lower dose and gradually escalate to the target dose over several days. This allows for physiological adaptation. 3. Alternative Dosing Regimen: Consider splitting the total daily dose into more frequent, smaller administrations to maintain a more stable plasma concentration and avoid peaks that may trigger side effects. |
| Significant drop in blood pressure observed in vivo after this compound administration. | The potent vasodilatory effect of this compound is causing systemic hypotension. | 1. Continuous Blood Pressure Monitoring: Implement continuous blood pressure monitoring (e.g., via telemetry) to accurately assess the hypotensive effect's onset, magnitude, and duration. 2. Dose Adjustment: Reduce the dose of this compound. 3. Co-administration with a Vasoconstrictor (for experimental purposes only): In some experimental contexts, co-administration with a mild vasoconstrictor could be used to counteract excessive hypotension and isolate other effects of this compound. This should be done with extreme caution and a clear scientific rationale. |
| In vitro vasorelaxation assay shows much higher potency than anticipated. | High sensitivity of the specific vascular bed or species to PDE3 inhibition. | 1. Confirm this compound Concentration: Double-check all calculations and dilutions of your this compound stock solution. 2. Use a Reference Compound: Run a parallel experiment with a known PDE3 inhibitor, such as cilostazol (B1669032), to validate your assay system. 3. Test Different Vascular Beds: Assess the vasorelaxant effect of this compound on arteries from different vascular beds (e.g., aorta, mesenteric, femoral) to understand if the effect is localized. |
| Difficulty in dissociating the therapeutic effect from the vasodilator side effects. | The therapeutic mechanism is intrinsically linked to vasodilation. | 1. Identify a Therapeutic Window: Carefully analyze the dose-response curves for both the desired therapeutic effect and the side effects to identify a potential therapeutic window where efficacy is present with minimal side effects. 2. Explore Combination Therapy: Investigate the possibility of combining a lower dose of this compound with another agent that has a different mechanism of action but a similar therapeutic goal. This could potentially achieve the desired outcome with a reduced side effect profile. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to vasodilation?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1] PDE3 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells. By inhibiting PDE3, this compound increases the intracellular concentrations of cAMP and cGMP. Elevated cAMP and cGMP levels lead to the activation of protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the vascular smooth muscle, causing vasodilation.
Q2: What are the expected vasodilator-related side effects of this compound?
Q3: How does the vasodilatory potency of this compound compare to other PDE3 inhibitors?
A3: Preclinical studies have shown that this compound is a significantly more potent PDE3 inhibitor than cilostazol. In one study, this compound was found to be approximately 100 times more potent than cilostazol in inducing relaxation in isolated rat aorta.[1]
Q4: Are there any strategies to predict the potential for vasodilator-related side effects in my experimental model?
A4: Yes. Before proceeding to in vivo studies, you can perform in vitro experiments to determine the potency of this compound in causing vasorelaxation in isolated blood vessels from your animal model. A higher potency in vitro may suggest a higher likelihood of observing systemic vasodilator effects in vivo. Additionally, a preliminary in vivo dose-escalation study with blood pressure monitoring can help identify the dose at which significant hemodynamic changes occur.
Experimental Protocols
In Vitro Assessment of Vasodilator Activity using Wire Myography
This protocol details the methodology for assessing the vasorelaxant effects of this compound on isolated arterial rings.
Materials:
-
This compound (parogrelil hydrochloride)
-
Isolated arteries (e.g., thoracic aorta, mesenteric artery) from the experimental animal model
-
Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine (B352888) (vasoconstrictor)
-
Wire myograph system
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove excess connective and adipose tissue.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting:
-
Mount the arterial rings on the wires of the myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (to be determined based on the specific artery and animal model).
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
-
Pre-contraction:
-
Induce a submaximal, stable contraction with a vasoconstrictor such as phenylephrine (concentration to be determined empirically, typically in the range of 10⁻⁷ to 10⁻⁶ M).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is reached, add this compound in a cumulative manner with increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Allow the response to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Record the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).
-
In Vivo Assessment of Hemodynamic Effects using Telemetry
This protocol describes the methodology for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
Materials:
-
This compound
-
Implantable telemetry transmitters
-
Surgical tools for implantation
-
Data acquisition and analysis system
-
Appropriate animal housing with receivers
Procedure:
-
Transmitter Implantation:
-
Surgically implant the telemetry transmitter according to the manufacturer's instructions and approved institutional protocols. This typically involves placing the catheter in the abdominal aorta or carotid artery and the transmitter body in the abdominal cavity or a subcutaneous pocket.
-
Allow the animals to recover from surgery for at least one week.
-
-
Baseline Recording:
-
Record baseline blood pressure, heart rate, and activity for at least 24-48 hours before drug administration to establish a stable diurnal rhythm.
-
-
This compound Administration:
-
Administer this compound at the desired dose and route (e.g., oral gavage, intraperitoneal injection).
-
Administer a vehicle control to a separate group of animals.
-
-
Data Acquisition:
-
Continuously record hemodynamic parameters for a predetermined period after drug administration (e.g., 24 hours).
-
-
Data Analysis:
-
Analyze the telemetry data to determine the effect of this compound on systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Calculate the magnitude and duration of any changes from baseline compared to the vehicle control group.
-
Data Presentation
Table 1: In Vitro Potency of this compound in Rat Aorta
| Compound | Parameter | Value | Reference |
| This compound | IC₅₀ for inhibition of phenylephrine-induced contraction | 24 nM | [1] |
| Cilostazol | IC₅₀ for inhibition of phenylephrine-induced contraction | 1.0 µM | [1] |
Table 2: In Vitro PDE3 Inhibition by this compound
| Compound | PDE Isoform | IC₅₀ (nM) | Reference |
| This compound | PDE3A | 0.179 | [1] |
| This compound | PDE3B | 0.260 | [1] |
| Cilostazol | PDE3A | 231 | [1] |
| Cilostazol | PDE3B | 237 | [1] |
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
References
- 1. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of sildenafil on ciliary beat frequency in patients with pulmonary non-tuberculous mycobacteria disease: phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of Dose of Inhaled Corticosteroids and Frequency of Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cardiovascular Safety Assessment of NM-702 in Animal Models
Introduction: This technical support center provides guidance for researchers investigating the potential for NM-702 (parogrelil hydrochloride), a selective phosphodiesterase 3 (PDE3) inhibitor, to induce adverse cardiovascular events in preclinical animal models. While this compound has been studied for its bronchodilating and anti-inflammatory effects[1], its mechanism of action as a PDE3 inhibitor necessitates a thorough evaluation of its cardiovascular safety profile. PDE3 inhibitors are known to exert positive inotropic and vasodilatory effects, which can lead to hemodynamic changes. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound could induce cardiovascular events?
A1: this compound is a selective phosphodiesterase 3 (PDE3) inhibitor.[1] In cardiac muscle, PDE3 inhibition prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to increased protein kinase A (PKA) activity, which in turn enhances calcium influx into the cell. This results in a positive inotropic effect (increased contractility). In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation and a potential decrease in blood pressure. The combination of these effects can trigger reflex tachycardia (increased heart rate).
Q2: Why is cardiovascular safety assessment critical for a PDE3 inhibitor like this compound?
A2: Cardiovascular toxicity is a common cause of attrition in drug development.[2] For compounds that modulate cardiac function, such as PDE3 inhibitors, a thorough preclinical safety assessment is essential to identify potential risks before human trials.[3][4] Key concerns include arrhythmias, sustained changes in blood pressure, and excessive cardiac workload, which could lead to myocardial damage.[2] Regulatory bodies require comprehensive safety pharmacology studies, including cardiovascular assessments, to evaluate the risk-benefit profile of new drug candidates.[5]
Q3: What are the most common adverse cardiovascular findings expected with a PDE3 inhibitor in animal models?
A3: Based on the mechanism of action, the most anticipated findings include:
-
Hemodynamic Changes: Dose-dependent increases in heart rate (tachycardia) and decreases in mean arterial pressure (hypotension).[2]
-
Increased Contractility: Evidence of increased left ventricular contractility.[2]
-
ECG Changes: Potential for changes in electrocardiogram (ECG) intervals, such as a shortening of the PR interval or changes in the QT interval, although significant QT prolongation is less commonly associated with pure PDE3 inhibition compared to other mechanisms like hERG channel blockade.[3][6]
-
Biomarker Elevation: In repeat-dose toxicity studies, sustained hemodynamic stress might lead to elevations in cardiac troponin (cTnI), indicating myocardial injury.[2]
Q4: Which animal model is most appropriate for assessing the cardiovascular risk of this compound?
A4: The telemetered conscious dog is considered a gold-standard model for preclinical cardiovascular safety assessment.[3][7] This model allows for continuous monitoring of ECG, blood pressure, and heart rate in unrestrained, conscious animals, minimizing the confounding effects of anesthesia and stress.[5][7] Canines are often used due to their cardiovascular physiology being reasonably translatable to humans.[8]
Illustrative Preclinical Data
Disclaimer: The following data are illustrative, based on the expected pharmacological profile of a PDE3 inhibitor, and do not represent actual study results for this compound.
Table 1: Hemodynamic Effects of this compound in Telemetered Beagle Dogs (Single Ascending Dose)
| Dose Group (mg/kg, p.o.) | N | Max Mean Change in Heart Rate (bpm) | Max Mean Change in MAP (mmHg) | Time to Peak Effect (Hours Post-Dose) |
| Vehicle (0.5% HPMC) | 6 | +5 ± 3 | -2 ± 2 | N/A |
| 1 | 6 | +35 ± 8 | -15 ± 5 | 2 |
| 3 | 6 | +62 ± 11 | -28 ± 7 | 2 |
| 10 | 6 | +98 ± 15 | -45 ± 9 | 1.5 |
Data are presented as mean ± standard deviation. MAP: Mean Arterial Pressure.
Table 2: ECG Interval Analysis Following a Single Oral Dose of this compound in Beagle Dogs
| Dose Group (mg/kg, p.o.) | N | Max Mean Change in PR Interval (ms) | Max Mean Change in QRS Duration (ms) | Max Mean Change in QTcV (ms) |
| Vehicle (0.5% HPMC) | 6 | -1 ± 2 | 0 ± 1 | +3 ± 4 |
| 1 | 6 | -8 ± 3 | +1 ± 2 | +5 ± 6 |
| 3 | 6 | -15 ± 5 | +1 ± 2 | +8 ± 7 |
| 10 | 6 | -24 ± 7 | +2 ± 3 | +11 ± 9 |
QTcV: Van de Water's correction for heart rate. A change >10 ms (B15284909) may warrant further investigation.
Experimental Protocols
Key Experiment: Cardiovascular Safety Assessment in Conscious Telemetered Beagle Dogs
1. Objective: To evaluate the effects of single oral doses of this compound on cardiovascular parameters (ECG, heart rate, blood pressure) in conscious, freely moving beagle dogs.
2. Animal Model:
-
Species: Beagle dog
-
Number: 6 males and/or 6 females
-
Age: 6-12 months
-
Housing: Housed individually in pens allowing for free movement, with controlled temperature, humidity, and light cycle.
-
Instrumentation: Animals are surgically implanted with a telemetry transmitter for continuous measurement of ECG (Lead II), heart rate, and systemic arterial pressure. A recovery period of at least 4 weeks is required post-surgery.
3. Study Design:
-
Type: Latin Square crossover design. Each animal receives the vehicle and all dose levels of this compound, with a washout period of at least 7 days between doses.
-
Dose Levels: Vehicle control, Low Dose, Mid Dose, High Dose. Doses should be based on prior pharmacokinetic and efficacy studies.
-
Route of Administration: Oral gavage (p.o.).
4. Experimental Procedure:
-
Acclimation: Animals are acclimated to the study room and procedures for at least 2 days before the first dosing day.
-
Baseline Recording: On each dosing day, continuous telemetry data are recorded for at least 2 hours prior to dosing to establish a stable baseline.
-
Dosing: Animals are fasted overnight before dosing. This compound or vehicle is administered.
-
Post-Dose Monitoring: Continuous telemetry data are collected for at least 24 hours post-dose. Clinical observations are performed at regular intervals.
-
Blood Sampling: Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24 hours post-dose) for pharmacokinetic analysis to establish exposure-response relationships.
5. Data Analysis:
-
Telemetry data are processed to derive heart rate (HR), systolic/diastolic/mean arterial pressure (SAP/DAP/MAP), and ECG intervals (PR, QRS, QT).
-
The QT interval is corrected for heart rate using a species-specific or established formula (e.g., QTcV).
-
Change-from-baseline values are calculated for each parameter at each time point.
-
Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare the effects of this compound-treated groups to the vehicle control group.
Troubleshooting Guides
Issue 1: High Variability in Baseline Cardiovascular Data
-
Possible Cause: Insufficient acclimation of the animal to the study environment or procedures, leading to stress-induced cardiovascular changes.
-
Troubleshooting Steps:
-
Verify Acclimation Period: Ensure animals have had adequate time (minimum 48 hours) in the study room before data collection begins.
-
Minimize Disturbances: Limit personnel entry and noise in the study room during baseline and post-dose recording periods.
-
Refine Handling: Ensure all personnel use consistent and calm animal handling techniques.
-
Data Exclusion: If variability remains high for a specific animal, consider excluding its baseline data for that day and repeating the session after a longer washout and acclimation period.
-
Issue 2: Signal Artifacts in Telemetry ECG or Blood Pressure Recordings
-
Possible Cause: Animal movement, poor electrode contact (ECG), or catheter patency issues (blood pressure).
-
Troubleshooting Steps:
-
Visual Inspection: Review raw data waveforms to identify the nature of the artifact (e.g., sudden spikes, flat line, high-frequency noise).
-
ECG Artifact: If ECG signal is poor, check the surgical implant site for any issues. In jacketed telemetry systems, ensure electrodes have good skin contact.
-
Blood Pressure Damping: If the blood pressure waveform appears damped (flattened), it may indicate a clot in the catheter. A gentle flush of the catheter with heparinized saline (as per veterinary-approved protocol) may be required.
-
Software Filtering: Use appropriate software filters to remove noise, but be cautious not to distort the underlying physiological signal. Document all filter settings.
-
Issue 3: Unexpected Animal Response at a Low Dose
-
Possible Cause: Dosing error, idiosyncratic animal response, or unexpected pharmacokinetics.
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check the dose calculation, formulation concentration, and volume administered. Review dosing records for any deviations.
-
Review Animal Health: Perform a thorough clinical examination of the animal to rule out any underlying health issues.
-
Analyze PK Data: Correlate the unexpected response with the plasma concentration of this compound. Unusually high exposure could explain the finding.
-
Isolate the Event: In a crossover design, determine if the response is reproducible in the same animal on a subsequent occasion. If not, it may be an isolated, non-drug-related event.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound as a PDE3 inhibitor.
Experimental Workflow
Caption: Workflow for a telemetered cardiovascular safety study.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting telemetry signal artifacts.
References
- 1. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 5. criver.com [criver.com]
- 6. academic.oup.com [academic.oup.com]
- 7. CRO | preclinical services | Drug safety | Biotrial [biotrial.com]
- 8. Animal Models for Mechanical Circulatory Support: A Research Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Parogrelil Hydrochloride
Welcome to the technical support center for researchers and drug development professionals working with parogrelil (B145840) hydrochloride. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with its poor oral bioavailability.
Parogrelil, a potent phosphodiesterase 3 (PDE3) inhibitor, often presents formulation challenges due to its low aqueous solubility.[1][2][3] This can lead to low and variable oral bioavailability, hindering preclinical and clinical development.[1] This resource is designed to help you navigate these challenges and develop effective oral dosage forms.
Frequently Asked Questions (FAQs)
Q1: What is parogrelil hydrochloride and why is its oral bioavailability a concern?
A1: Parogrelil hydrochloride is a selective PDE3 inhibitor with potential therapeutic applications in cardiovascular diseases like intermittent claudication and asthma.[2][3][4] Its primary mechanism of action involves increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation.[1] A significant hurdle in its oral administration is its poor aqueous solubility, which is a common issue for many new chemical entities.[1] This poor solubility can result in low and inconsistent absorption from the gastrointestinal (GI) tract, leading to suboptimal drug concentrations in the bloodstream and variable therapeutic effects.[1]
Q2: What is the Biopharmaceutics Classification System (BCS) and where does parogrelil hydrochloride likely fall?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like parogrelil hydrochloride?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[8][9][10] These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[10][11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its wettability and dissolution.[12][13][14] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[15]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubilization of lipophilic drugs in the GI tract.[8][16][17]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[8][10]
Q4: How do I choose the most suitable formulation strategy for my research?
A4: The choice of formulation strategy depends on several factors, including the physicochemical properties of parogrelil hydrochloride, the desired release profile, and the available manufacturing capabilities. A systematic approach involving preformulation studies is recommended. This includes determining the drug's solubility in various solvents, oils, and surfactants, as well as its compatibility with different excipients.
Troubleshooting Guide
This section addresses common issues encountered during the development and characterization of formulations for parogrelil hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading in Formulation | - Poor solubility of parogrelil in the chosen excipients. - Inefficient manufacturing process. | - Screen a wider range of solvents, oils, and surfactants to identify those with higher solubilizing capacity for parogrelil. - Optimize process parameters such as mixing speed, temperature, and time. |
| Physical Instability of Formulation (e.g., precipitation, phase separation) | - Supersaturation of the drug in the formulation. - Incompatibility between drug and excipients. - Inappropriate storage conditions. | - Incorporate precipitation inhibitors or polymers to maintain a supersaturated state. - Conduct thorough compatibility studies using techniques like DSC and FTIR. - Store the formulation under controlled temperature and humidity. |
| Inconsistent In Vitro Dissolution Results | - Variability in particle size distribution. - Inadequate wetting of the drug particles. - Use of a non-discriminatory dissolution medium. | - Implement stringent particle size control during manufacturing. - Include a wetting agent in the formulation or dissolution medium. - Develop a biorelevant dissolution method that mimics the conditions of the GI tract. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | - The in vitro dissolution method does not accurately reflect the in vivo release and absorption processes.[18][19] - Complex in vivo factors not accounted for in the in vitro model (e.g., first-pass metabolism, gut wall efflux). | - Develop a Level A IVIVC by correlating the in vitro dissolution profile with the in vivo absorption profile.[20] - Utilize more physiologically relevant dissolution media and apparatus.[19] - Consider physiologically based pharmacokinetic (PBPK) modeling to better understand the in vivo behavior.[19] |
Data Presentation: Comparison of Formulation Strategies
The following tables summarize hypothetical quantitative data for different formulation approaches aimed at enhancing the bioavailability of a BCS Class IV drug like parogrelil hydrochloride.
Table 1: Physicochemical Properties of Different Formulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| Micronized Suspension | 2000 - 5000 | -15.2 ± 2.1 | N/A | N/A |
| Solid Dispersion (PVP K30) | N/A | N/A | N/A | 10 |
| SEDDS | 45.9 ± 1.0 | -5.8 ± 0.5 | 98.5 ± 1.2 | 5 |
Table 2: In Vitro and In Vivo Performance of Different Formulations
| Formulation Type | In Vitro Dissolution (%, 60 min) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Micronized Suspension | 25.3 ± 3.1 | 150 ± 25 | 2.0 | 600 ± 110 | 100 (Reference) |
| Solid Dispersion (PVP K30) | 75.8 ± 5.2 | 450 ± 60 | 1.0 | 1800 ± 250 | 300 |
| SEDDS | 95.2 ± 2.5 | 600 ± 80 | 0.5 | 2400 ± 310 | 400 |
Experimental Protocols
1. Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of parogrelil hydrochloride with a hydrophilic polymer to enhance its dissolution rate.
-
Materials: Parogrelil hydrochloride, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).
-
Procedure:
-
Dissolve parogrelil hydrochloride and PVP K30 in a suitable amount of methanol in a round-bottom flask.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.[12]
-
2. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate a lipid-based system that forms a fine emulsion upon contact with aqueous media in the GI tract.
-
Materials: Parogrelil hydrochloride, Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Accurately weigh the required quantities of oil, surfactant, and co-surfactant.
-
Mix the components in a glass vial and heat to 40-50°C to ensure homogeneity.
-
Add parogrelil hydrochloride to the mixture and stir until it is completely dissolved.
-
The resulting formulation should be a clear, isotropic liquid.[16][17]
-
3. In Vitro Dissolution Testing
-
Objective: To assess the release profile of parogrelil hydrochloride from the developed formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a biorelevant medium (e.g., FaSSIF or FeSSIF) to simulate intestinal conditions.
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Place the formulation (e.g., a capsule containing the solid dispersion or SEDDS) in the dissolution vessel.
-
Set the paddle speed to a suitable rpm (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium.
-
Analyze the samples for parogrelil hydrochloride concentration using a validated analytical method (e.g., HPLC).
-
Visualizations
Caption: Experimental workflow for developing and evaluating oral formulations of parogrelil hydrochloride.
Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. benchchem.com [benchchem.com]
- 2. NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parogrelil Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. database.ich.org [database.ich.org]
- 6. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pexacy.com [pexacy.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. tandfonline.com [tandfonline.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. theaspd.com [theaspd.com]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro-in vivo correlations: general concepts, methodologies and regulatory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Managing NM-702-Induced Headaches in Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential headache-like side effects induced by NM-702 (parogrelil hydrochloride) in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) will help identify, assess, and mitigate these adverse events while maintaining the integrity of your primary research.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism behind this compound-induced headaches?
A1: this compound is a potent phosphodiesterase 3 (PDE3) inhibitor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in cAMP causes vasodilation, a known trigger for headaches. Other PDE3 inhibitors, such as cilostazol, are known to induce headaches in both humans and animal models through this mechanism. Therefore, it is highly probable that this compound-induced headaches are an on-target effect related to its vasodilatory properties.
Q2: What are the common behavioral signs of headache in rodents?
A2: Since animals cannot verbally report pain, researchers must rely on observational and behavioral cues. Key indicators of headache-like pain in rodents include:
-
Spontaneous Pain Behaviors: Increased head scratching, excessive grooming or wiping of the face, head shaking, and squinting of the eyes.[2][3]
-
Hypersensitivity: Avoidance of light (photophobia) and sound (phonophobia).[2]
-
Allodynia: A heightened sensitivity to touch that is not normally painful. This is often assessed in the periorbital (around the eye) region.[2]
-
Changes in General Well-being: Decreased movement, exploration, food and water intake, and weight loss.[3]
Q3: How can I differentiate between a true headache and general toxicity?
A3: This is a critical step for accurate data interpretation. A systematic approach is recommended:
-
Observe the Onset and Duration: Note if the adverse behaviors appear at a time consistent with the peak plasma concentration of this compound and resolve as the compound is cleared.
-
Look for Specificity: Headache-related behaviors are often directed towards the head and are associated with sensory hypersensitivities (light and sound aversion). General toxicity may present with more widespread symptoms like lethargy, piloerection, or significant changes in core body temperature.
Q4: Can I administer analgesics to manage the headaches without affecting my study?
A4: The use of analgesics requires careful consideration to avoid confounding your primary study endpoints, especially if your research involves cardiovascular or inflammatory parameters.
-
Non-steroidal anti-inflammatory drugs (NSAIDs): NSAIDs may interfere with studies focused on inflammation or platelet aggregation.
-
Opioids: These can have significant central nervous system effects and may alter cardiovascular parameters.
-
Triptans: While useful for confirming a headache diagnosis, their vasoconstrictive properties would directly counteract the mechanism of this compound.
-
Acetaminophen (Paracetamol): This may be a suitable option in some cases due to its different mechanism of action.[4]
It is crucial to conduct a pilot study to evaluate the effect of the chosen analgesic on your specific experimental readouts before widespread implementation.
Troubleshooting Guide for this compound-Induced Headaches
If you suspect your study animals are experiencing headaches after this compound administration, follow this step-by-step guide.
Step 1: Systematic Observation and Scoring of Behaviors
Carefully observe the animals for the behavioral indicators of headache mentioned in FAQ Q2. It is recommended to use a standardized scoring system to quantify the severity and frequency of these behaviors.
Table 1: Behavioral Scoring System for Rodent Headache
| Behavior Category | Specific Behavior | Score 0 | Score 1 | Score 2 |
| Spontaneous Pain | Head Scratching/Wiping | No scratching/wiping | Occasional scratching/wiping | Frequent or sustained scratching/wiping |
| Facial Grooming | Normal grooming | Increased grooming of the face | Excessive, vigorous facial grooming | |
| Eye Squinting | Eyes fully open | Partial eye closure | Complete or near-complete eye closure | |
| Hypersensitivity | Photophobia (Light Aversion) | Spends equal time in light/dark | Prefers dark, but will enter light | Stays exclusively in the dark |
| Phonophobia (Sound Aversion) | No reaction to low-level sound | Startle response to low-level sound | Freezing or exaggerated startle response | |
| General Activity | Locomotion | Normal exploration | Reduced movement | Immobile or "frozen" posture |
Step 2: Differentiating On-Target vs. Adverse Effects
Use the following workflow to determine if the observed behaviors are a direct result of this compound's intended pharmacological action or an unrelated adverse effect.
Step 3: Implementing Mitigation Strategies
If this compound-induced headache is confirmed, consider the following strategies to improve animal welfare.
Table 2: Mitigation Strategies for this compound-Induced Headaches in Preclinical Models
| Strategy | Description | Potential Impact on Study |
| Environmental Enrichment | Provide nesting material and hiding places (e.g., small cardboard tubes). | Minimal impact, generally improves animal welfare. |
| Sensory Reduction | Dim the lighting in the housing room and minimize loud noises. | May be necessary if photophobia or phonophobia is prominent. |
| Optimized Husbandry | Ensure easy access to food and water on the cage floor to reduce the effort required for consumption. | Minimal impact, helps prevent secondary effects like dehydration. |
| Dose Adjustment | If possible within the study design, determine the lowest effective dose of this compound that minimizes headache-like behaviors. | May require a dose-response pilot study. |
| Analgesic Treatment | Administer a carefully selected analgesic (see FAQ Q4). | High potential to confound results; requires thorough validation. |
Experimental Protocols
Protocol 1: Assessment of Periorbital Mechanical Allodynia
This protocol is used to quantify tactile sensitivity in the facial region, a key indicator of headache in rodent models.
-
Acclimation: Acclimate the animals to the testing environment and apparatus for at least 2-3 days prior to testing. The apparatus should allow for access to the underside of the animal's head.
-
Baseline Measurement: Before administering this compound, determine the baseline paw withdrawal threshold using von Frey filaments. Apply filaments of increasing force to the periorbital region until a withdrawal response (head jerk or pawing at the filament) is observed.
-
This compound Administration: Administer this compound at the desired dose and route.
-
Post-Dosing Measurement: At predetermined time points after dosing (e.g., 30, 60, 90, and 120 minutes), repeat the von Frey filament test to measure changes in the withdrawal threshold.
-
Data Analysis: A significant decrease in the withdrawal threshold compared to baseline indicates the development of mechanical allodynia.
Protocol 2: Assessment of Photophobia (Light Aversion)
This protocol measures an animal's aversion to light.
-
Apparatus: Use a light/dark box, which consists of two compartments, one brightly lit and one dark, connected by an opening.
-
Acclimation: Place the animal in the dark compartment and allow it to acclimate for a few minutes.
-
Testing: Allow the animal to freely explore both compartments for a set period (e.g., 5-10 minutes).
-
Data Collection: Record the time spent in each compartment and the number of transitions between compartments.
-
Data Analysis: A significant decrease in the time spent in the light compartment after this compound administration, compared to baseline or vehicle-treated controls, is indicative of photophobia.
Signaling Pathway
The primary mechanism of this compound-induced headache is believed to be through the PDE3/cAMP pathway leading to vasodilation and potential activation of trigeminal sensory nerves.
References
- 1. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Behavioral Assessments for Pre-Clinical Pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrointestinal Considerations in Patients with Cardiovascular Disease Using Nonopioid Analgesics for Mild-to-Moderate Pain or Cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NM-702 Efficacy Testing in Claudication Models
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for evaluating the efficacy of NM-702 in preclinical claudication models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (parogrelil hydrochloride) is a novel small molecule inhibitor of phosphodiesterase 3 (PDE3) and thromboxane (B8750289) A2 synthase.[1][2][3] Its therapeutic potential in claudication stems from its dual actions: inhibiting PDE3 increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation.[4] Inhibition of thromboxane A2 synthase further contributes to its anti-platelet and vasodilatory effects.[3]
Q2: Which animal model is most appropriate for testing this compound's efficacy for claudication?
A2: The most common and well-established preclinical model is the femoral artery ligation (FAL) or hindlimb ischemia (HLI) model in rodents (mice or rats).[5][6][7] This model mimics the reduced arterial blood supply characteristic of peripheral artery disease (PAD) and allows for the functional assessment of exercise limitation and perfusion recovery.[6][7]
Q3: What are the expected outcomes of this compound treatment in a hindlimb ischemia model?
A3: Based on its mechanism, this compound is expected to improve functional outcomes. In a rat femoral artery ligation model, this compound has been shown to significantly improve walking distance and increase the temperature of the ischemic limb's plantar surface, indicating improved blood flow.[4] Therefore, key outcomes to measure are treadmill performance (time to exhaustion, walking distance), blood flow recovery, and markers of angiogenesis.
Q4: How should this compound be administered in animal studies?
A4: this compound is orally bioavailable.[4] For preclinical studies, oral gavage is the recommended route of administration to mimic the clinical application. Dosing twice daily (BID) has been used effectively in rat models.[4] A dose-response study is recommended to determine the optimal dose for your specific model and endpoints.
Troubleshooting Guides
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| High variability in treadmill performance data. | 1. Inadequate animal acclimation to the treadmill. 2. Inconsistent motivation (e.g., response to shock stimulus). 3. Variation in the severity of induced ischemia. | 1. Implement a mandatory multi-day acclimatization period where mice are exposed to the treadmill environment without any stimulus.[8] 2. Ensure consistent handling and start the treadmill at a very low speed before ramping up to the test speed.[9][10] 3. Confirm the success of the femoral artery ligation immediately post-surgery with a baseline Laser Doppler Perfusion Imaging (LDPI) scan and exclude animals that do not show a significant drop in perfusion.[7] |
| Laser Doppler Perfusion Imaging (LDPI) shows no improvement in blood flow with this compound treatment. | 1. Incorrect timing of LDPI measurement. 2. Insufficient drug dosage or treatment duration. 3. Animal's core body temperature is too low, causing vasoconstriction. | 1. Measure perfusion at multiple time points (e.g., baseline, day 7, 14, 21 post-ligation) to capture the dynamics of blood flow recovery. 2. Perform a dose-ranging study to find the optimal therapeutic dose. Ensure the treatment period is sufficient (e.g., at least 14-21 days) for significant angiogenesis to occur. 3. Maintain the animal's core body temperature at 37°C during imaging using a heating pad.[7] Anesthesia can cause hypothermia. |
| Immunohistochemistry (IHC) for capillary density (CD31) is inconclusive. | 1. Poor tissue fixation or processing. 2. Non-specific antibody binding or low antibody titer. 3. Inappropriate sectioning of the muscle tissue. | 1. Ensure the muscle tissue (e.g., gastrocnemius) is promptly harvested and properly fixed (e.g., with 4% paraformaldehyde) or snap-frozen. 2. Validate your anti-CD31 antibody and optimize its concentration. Use appropriate blocking buffers to minimize background staining. 3. Obtain transverse (cross-sectional) sections of the muscle to accurately quantify the number of capillaries per muscle fiber.[11][12] |
| Western blot results for downstream signaling proteins are inconsistent. | 1. Sample degradation during collection and processing. 2. Inefficient protein extraction. 3. Issues with antibody specificity or sensitivity. | 1. Snap-freeze tissue samples in liquid nitrogen immediately after harvesting. Use phosphatase and protease inhibitors in all lysis buffers. 2. Use a lysis buffer optimized for skeletal muscle to ensure efficient protein solubilization. 3. Validate primary antibodies for the target protein (e.g., phosphorylated vs. total protein). Run appropriate controls, including positive and negative lysates if available.[13][14] |
Data Presentation
Table 1: Efficacy of this compound on Treadmill Performance in Mice with Hindlimb Ischemia
| Treatment Group | N | Baseline Walking Time (s) | Day 21 Walking Time (s) | % Improvement from Baseline |
| Sham (No Ligation) | 10 | 1215 ± 150 | 1205 ± 145 | -0.8% |
| Vehicle (Ligation) | 15 | 350 ± 95 | 410 ± 110 | 17.1% |
| This compound (4 mg/kg) | 15 | 345 ± 105 | 560 ± 120 | 62.3% |
| This compound (8 mg/kg) | 15 | 355 ± 90 | 785 ± 135† | 121.1% |
| Data are presented as Mean ± SD. Statistical significance: *p<0.05 vs. Vehicle; †p<0.05 vs. This compound (4 mg/kg). |
Table 2: Effect of this compound on Post-Ischemic Perfusion and Neovascularization
| Treatment Group | N | Perfusion Ratio (Ischemic/Normal) Day 21 | Capillary Density (Capillaries/mm²) | p-VASP/VASP Ratio (Fold Change) |
| Vehicle (Ligation) | 10 | 0.45 ± 0.12 | 210 ± 45 | 1.0 ± 0.2 |
| This compound (8 mg/kg) | 10 | 0.78 ± 0.15 | 395 ± 60 | 2.8 ± 0.5* |
| Data are presented as Mean ± SD. Statistical significance: *p<0.05 vs. Vehicle. p-VASP (phosphorylated vasodilator-stimulated phosphoprotein) is a downstream marker of the cAMP pathway. |
Experimental Protocols & Visualizations
Protocol 1: Murine Hindlimb Ischemia Model
This protocol describes the surgical induction of hindlimb ischemia in mice, a standard model for peripheral artery disease.[5][6][7]
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth via a toe pinch. Shave the hair from the right hindlimb and sterilize the area with betadine and 70% ethanol. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Incision: Make a small longitudinal skin incision on the medial side of the thigh.
-
Artery Isolation: Use blunt dissection to separate the subcutaneous tissue and expose the femoral neurovascular bundle. Carefully isolate the femoral artery from the adjacent femoral vein and nerve.[7]
-
Ligation and Excision: Ligate the femoral artery at two locations: proximally, just distal to the inguinal ligament, and distally, proximal to the saphenous artery bifurcation. Use 7-0 silk sutures for ligation.[7][15] Excise the segment of the artery between the two ligatures.
-
Closure and Recovery: Close the skin incision with 6-0 sutures. Administer post-operative analgesics as per institutional guidelines. Allow the animal to recover on a heating pad until ambulatory.
Protocol 2: Treadmill Exhaustion Test
This protocol measures functional capacity and exercise endurance.
-
Acclimation: For 3-5 consecutive days before the test, acclimate mice to the treadmill for 5-10 minutes at a low speed (e.g., 5 m/min) without any stimulus.[8]
-
Test Protocol:
-
Place the mice in individual lanes on the treadmill (0° incline).
-
Begin at a speed of 10 m/min for a 5-minute warm-up.
-
Increase the speed by 2 m/min every 2 minutes.
-
The test ends when the mouse remains on the electric shock grid at the rear of the treadmill for 5 consecutive seconds without attempting to re-engage.[9]
-
-
Data Recording: Record the total time run and distance covered for each mouse.
Protocol 3: Laser Doppler Perfusion Imaging (LDPI)
LDPI provides a non-invasive method to measure blood flow in the microvasculature of the hindlimb paw.[16][17]
-
Preparation: Anesthetize the mouse and place it in a prone position on a heating pad to maintain a body temperature of 37°C.
-
Imaging: Use an LDPI scanner to acquire perfusion images of both the ischemic (right) and non-ischemic (left) hindlimbs. Define a region of interest (ROI) covering the plantar surface of the paw.[18]
-
Analysis: Calculate the average perfusion units within the ROI for both limbs. Express the data as a ratio of perfusion in the ischemic limb to the non-ischemic limb to normalize for systemic variations.
This compound Signaling Pathway
This compound inhibits PDE3, preventing the breakdown of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets leading to smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation. This improved blood flow and reduced thrombosis enhances tissue perfusion in the ischemic limb.
References
- 1. The novel phosphodiesterase inhibitor this compound improves claudication-limited exercise performance in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for modeling blood flow recovery and angiogenesis in response to hindlimb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine Model of Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.research.northeastern.edu [animalcare.research.northeastern.edu]
- 9. Video: The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse [jove.com]
- 10. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. Laser Doppler perfusion monitoring and imaging: novel approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Laser Doppler perfusion imaging by dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of NM-702 and Cilostazol for the Treatment of Intermittent Claudication
For Researchers, Scientists, and Drug Development Professionals
Intermittent claudication (IC), a hallmark symptom of peripheral arterial disease (PAD), significantly impairs the quality of life by causing pain and limiting walking ability. Pharmacotherapy plays a crucial role in managing IC, with cilostazol (B1669032) being an established treatment and NM-702 emerging as a novel therapeutic candidate. This guide provides a detailed, objective comparison of this compound and cilostazol, focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.
Executive Summary
Cilostazol, a phosphodiesterase 3 (PDE3) inhibitor, is an FDA-approved medication for IC that has consistently demonstrated efficacy in improving walking distance.[1][2] this compound is an investigational drug with a dual mechanism of action, inhibiting both phosphodiesterase and thromboxane (B8750289) A2 synthase.[3][4] Clinical trial data for this compound has shown promise in improving exercise performance in patients with claudication.[3][4] This document synthesizes the available data to facilitate a scientific comparison between these two agents.
Mechanisms of Action
Cilostazol primarily acts as a phosphodiesterase 3 (PDE3) inhibitor.[5][6] By inhibiting PDE3, it prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) in platelets and vascular smooth muscle cells.[5] The resulting increase in cAMP levels leads to vasodilation and inhibition of platelet aggregation, which are the key effects that improve blood flow and alleviate symptoms of intermittent claudication.[5][6]
This compound exhibits a dual mechanism of action. It functions as a phosphodiesterase inhibitor, similar to cilostazol, leading to increased cAMP and subsequent vasodilation and antiplatelet effects.[3][4] Additionally, this compound inhibits thromboxane A2 synthase.[3] Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation.[7][8] By inhibiting its synthesis, this compound further contributes to vasodilation and reduced platelet activity.
Signaling Pathway Diagrams
Caption: Cilostazol's signaling pathway.
Caption: this compound's dual-inhibition signaling pathway.
Clinical Efficacy: A Comparative Summary
Direct head-to-head clinical trial data for this compound versus cilostazol is not publicly available. The following tables summarize the efficacy data from their respective placebo-controlled clinical trials.
Table 1: this compound Phase 2 Clinical Trial Results (24 weeks) [3][4]
| Outcome Measure | Placebo | This compound (4 mg BID) | This compound (8 mg BID) |
| Change in Peak Walking Time (%) | +17.1% | +22.1% | +28.1% (p=0.004 vs. placebo) |
| Change in Claudication Onset Time | - | - | Statistically significant improvement vs. placebo |
Table 2: Representative Cilostazol Clinical Trial Results
| Outcome Measure | Placebo | Cilostazol (100 mg BID) | Duration |
| Change in Maximal Walking Distance (%) | +34% | +54% (p<0.05 vs. placebo) | 24 weeks[2] |
| Change in Absolute Claudication Distance (%) | -9.8% | +63% | 12 weeks[3] |
| Change in Initial Claudication Distance (%) | - | +35% (p<0.01 vs. placebo) | 12 weeks[9][10] |
| Mean Improvement in Maximal Walking Distance (meters) | - | ~40 meters | 3-6 months[11] |
| Mean Improvement in Pain-Free Walking Distance (meters) | - | ~26 meters | 3-6 months[11] |
Experimental Protocols
The methodologies employed in the clinical trials of this compound and cilostazol share common features, particularly in the assessment of walking performance.
This compound Phase 2 Trial (NCT00102050)[12][13][14][15]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Participant Population: Patients with stable, symptomatic intermittent claudication due to atherosclerotic peripheral arterial disease.[12] Key inclusion criteria included a median treadmill peak walking time between 90 and 600 seconds.[12]
-
Intervention: Patients were randomized to receive placebo, 4 mg this compound, or 8 mg this compound, all administered twice daily for 24 weeks.[3]
-
Primary Efficacy Endpoint: The primary outcome was the change in peak walking time (PWT) on a graded treadmill test from baseline to 24 weeks.[2]
-
Treadmill Protocol: A graded treadmill test was used to assess exercise performance.
-
Secondary Endpoints: Included changes in claudication onset time and assessments of quality of life using questionnaires such as the Medical Outcomes Study 36-Item Short Form and the Walking Impairment Questionnaire.[3][4]
Representative Cilostazol Pivotal Trials
-
Study Design: Typically prospective, randomized, double-blind, placebo-controlled, multicenter trials.[4]
-
Participant Population: Patients aged 40 years and older with stable, moderate to severe intermittent claudication for at least six months.[3][9] Diagnosis was confirmed by an ankle-brachial index (ABI) ≤ 0.90 at rest after a 5-minute rest.
-
Intervention: Commonly, patients were randomized to receive cilostazol 100 mg twice daily or a placebo for a duration of 12 to 24 weeks.[2][9]
-
Primary Efficacy Endpoints: The primary measures of efficacy were the change from baseline in maximal walking distance (also referred to as absolute claudication distance, ACD) and pain-free walking distance (also known as initial claudication distance, ICD).[3][9]
-
Treadmill Protocol: Standardized treadmill tests were employed. A common protocol involved a constant speed of 3.2 km/h at a 12.5% grade.[9][10]
-
Secondary Endpoints: Often included changes in resting and post-exercise ankle/brachial indexes and subjective assessments by both patients and physicians.[3][9]
Experimental Workflow Diagram
Caption: Typical clinical trial workflow for intermittent claudication.
Conclusion
Both this compound and cilostazol have demonstrated efficacy in improving walking performance in patients with intermittent claudication through mechanisms involving phosphodiesterase inhibition. This compound offers a potentially broader mechanism of action by also inhibiting thromboxane A2 synthase. The available clinical trial data, while not from head-to-head studies, suggest that both agents are effective in increasing walking distance and time to claudication onset. Further research, including direct comparative trials, would be beneficial to delineate the relative efficacy and safety profiles of these two compounds. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for designing and interpreting future studies in this therapeutic area.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. meddatax.com [meddatax.com]
- 3. ahajournals.org [ahajournals.org]
- 4. | BioWorld [bioworld.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Cilostazol promotes vascular smooth muscles cell differentiation through the cAMP response element-binding protein-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Cilostazol for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of NM-702 and Other PDE3 Inhibitors for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of NM-702 (parogrelil), a novel phosphodiesterase 3 (PDE3) inhibitor, with other established PDE3 inhibitors, including cilostazol (B1669032), milrinone (B1677136), and enoximone (B1671341). The following sections present quantitative data on their inhibitory potency, detailed experimental methodologies for assessing PDE3 inhibition, and visualizations of the relevant signaling pathway and experimental workflows.
Superior Potency of this compound in PDE3 Inhibition
This compound demonstrates markedly superior potency in inhibiting PDE3 isoforms compared to other widely used inhibitors. This heightened potency suggests the potential for achieving therapeutic effects at lower concentrations, which could translate to an improved safety profile.
Data Presentation: Inhibitory Potency (IC50) of PDE3 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for this compound and other PDE3 inhibitors against PDE3A and PDE3B, the two subtypes of the PDE3 family. Lower IC50 values indicate greater potency.
| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) | Reference |
| This compound (parogrelil) | 0.179 | 0.260 | [1][2][3] |
| Cilostazol | 231 | 237 | [1][2] |
| Milrinone | ~420 - 450 | ~1000 | [4] |
| Enoximone | 1800 | - | [5] |
Note: IC50 values can vary between studies depending on the specific assay conditions.
The data clearly illustrates that this compound is several orders of magnitude more potent than cilostazol, milrinone, and enoximone in inhibiting PDE3A and PDE3B.
Selectivity Profile of PDE3 Inhibitors
The selectivity of a PDE inhibitor for its target isoform over other PDE families is crucial for minimizing off-target effects. While comprehensive head-to-head comparative studies across all PDE families are limited, available data indicates that this compound is highly selective for PDE3.[1] Milrinone also shows selectivity for PDE3, though it may exhibit some inhibitory activity against PDE4 at higher concentrations.[6] Enoximone is reported to be a selective inhibitor of PDE3.[7] Cilostazol is also considered a selective PDE3 inhibitor.[8]
Mechanism of Action: The PDE3 Signaling Pathway
PDE3 inhibitors exert their effects by preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cardiovascular cells. Increased intracellular cAMP levels lead to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation.
Experimental Protocols for Assessing PDE3 Inhibition
The efficacy of PDE3 inhibitors is determined through rigorous in vitro enzyme inhibition assays. The following outlines the general methodologies for two common approaches: the radiolabeled enzyme assay and the fluorescence polarization assay.
Radiolabeled Enzyme Assay
This traditional method measures the enzymatic activity of PDE3 by quantifying the conversion of a radiolabeled cAMP substrate to its product, 5'-AMP.
Methodology:
-
Reagent Preparation: Purified recombinant PDE3 enzyme, [³H]-cAMP substrate, test inhibitors (e.g., this compound), and assay buffer are prepared.
-
Incubation: The PDE3 enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]-cAMP.
-
Termination: The reaction is stopped after a defined period.
-
Separation and Quantification: The product, [³H]-5'-AMP, is separated from the unreacted substrate using techniques like column chromatography. The amount of radioactivity in the product fraction is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous, high-throughput method that measures the change in the polarization of light emitted from a fluorescently labeled substrate upon enzymatic cleavage.
Methodology:
-
Reagent Preparation: Components including the PDE3 enzyme, a fluorescently labeled cAMP substrate, test inhibitors, and a specific binding agent that recognizes the fluorescent product are prepared.
-
Reaction Mixture: The PDE3 enzyme, test inhibitor, and fluorescently labeled cAMP are combined in a microplate well.
-
Enzymatic Reaction: The enzyme hydrolyzes the substrate, leading to a smaller fluorescent product.
-
Binding and Detection: A binding agent is added that specifically binds to the fluorescent product. This binding results in a change in the rotational speed of the fluorescent molecule, which is detected as a change in fluorescence polarization.
-
Data Analysis: The degree of inhibition is proportional to the change in fluorescence polarization, from which the IC50 value is calculated.[9][10][11]
Conclusion
The available in vitro data strongly supports this compound as a highly potent and selective PDE3 inhibitor, surpassing the potency of established drugs such as cilostazol, milrinone, and enoximone. Its superior inhibitory activity at the nanomolar level suggests that this compound holds significant promise for further investigation in cardiovascular research and drug development. The detailed experimental protocols provided herein offer a foundation for the continued evaluation and comparison of this and other novel PDE3 inhibitors.
References
- 1. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of cilostazol and milrinone on cAMP-PDE activity, intracellular cAMP and calcium in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The new phosphodiesterase inhibitor enoximone in patients following cardiac surgery--pharmacokinetics and influence on parameters of coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cilostazol as a unique antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 11. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
A Comparative Guide to the In Vivo Anti-Inflammatory Effects of NM-702
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of NM-702 (parogrelil hydrochloride) with alternative anti-inflammatory agents. Due to the specificity of available preclinical data, this comparison leverages findings from various in vivo models to contextualize the therapeutic potential of this compound.
Executive Summary
This compound is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1][2][3] Its primary mechanism of anti-inflammatory action is believed to be the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This guide compares the in vivo anti-inflammatory effects of this compound with Cilostazol, a fellow PDE3 inhibitor, and Indomethacin, a conventional non-steroidal anti-inflammatory drug (NSAID). While direct comparative studies of this compound in classical inflammation models are limited, this guide synthesizes available data to offer a comprehensive overview for research and development purposes.
Comparative Analysis of In Vivo Anti-Inflammatory Effects
The following tables summarize the quantitative data from in vivo studies on this compound, Cilostazol, and Indomethacin. It is crucial to note that the experimental models and parameters differ, which should be considered when interpreting the data.
Table 1: this compound In Vivo Anti-Inflammatory Effects in an Ovalbumin-Induced Asthma Model
| Compound | Species | Model | Dosage | Key Findings | Reference |
| This compound | Guinea Pig | Ovalbumin-Induced Asthma | Not specified | Suppressed the accumulation of inflammatory cells in bronchoalveolar lavage fluid. | [1] |
Table 2: Cilostazol In Vivo Anti-Inflammatory Effects
| Compound | Species | Model | Dosage | Key Findings | Reference |
| Cilostazol | Mouse | Lipopolysaccharide (LPS)-induced inflammation | Daily oral gavage for 7 days | Significantly reduced LPS-induced pro-inflammatory cytokine production and end-organ tissue injury. | [4][5] |
| Cilostazol | Mouse | Ischemic Stroke with Chronic Unpredictable Mild Stress | Not specified | Suppressed hippocampal microglial proliferation and activation, and decreased pro-inflammatory cytokine expression. | [6][7] |
Table 3: Indomethacin In Vivo Anti-Inflammatory Effects in a Carrageenan-Induced Paw Edema Model
| Compound | Species | Model | Dosage | Inhibition of Edema (%) | Reference |
| Indomethacin | Rat | Carrageenan-Induced Paw Edema | 10 mg/kg | 87.3 | [8] |
| Indomethacin | Rat | Dextran-Induced Paw Edema | 10 mg/kg | 91.5 | [8] |
| Indomethacin | Rat | Freund's Adjuvant-Induced Arthritis | 1 mg/kg | 29 | [8] |
Experimental Protocols
1. Ovalbumin-Induced Asthma Model (for this compound)
-
Objective: To evaluate the effect of this compound on airway inflammation in an allergic asthma model.
-
Animal Model: Guinea pigs are sensitized with ovalbumin.
-
Procedure: Following sensitization, animals are challenged with ovalbumin to induce an asthmatic response. This compound is administered to the test group.
-
Data Collection: Bronchoalveolar lavage fluid is collected to measure the accumulation of inflammatory cells (e.g., eosinophils, neutrophils). Airway hyperresponsiveness is also assessed.[1]
2. Lipopolysaccharide (LPS)-Induced Inflammation Model (for Cilostazol)
-
Objective: To assess the systemic anti-inflammatory effects of Cilostazol.
-
Animal Model: Mice are used in this model.
-
Procedure: LPS is administered to induce a systemic inflammatory response. Cilostazol is given orally for a specified period.
-
Data Collection: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum and tissue injury markers are measured.[5]
3. Carrageenan-Induced Paw Edema Model (for Indomethacin)
-
Objective: To evaluate the acute anti-inflammatory activity of Indomethacin.
-
Animal Model: Rats are commonly used.
-
Procedure: Carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema. Indomethacin is administered prior to the carrageenan injection.
-
Data Collection: The volume of the paw is measured at various time points after carrageenan injection to determine the percentage of edema inhibition.[8]
Signaling Pathways and Mechanisms of Action
This compound and Cilostazol: PDE3 Inhibition
This compound and Cilostazol are both selective inhibitors of phosphodiesterase 3 (PDE3).[1][3] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels. Elevated cAMP has known anti-inflammatory properties, including the suppression of pro-inflammatory cytokine production. The anti-inflammatory effects of Cilostazol have been shown to be mediated through the inactivation of NF-κB and inhibition of the MAPK signaling pathway.[9][10]
Indomethacin: COX Inhibition
Indomethacin is a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2.[11][12][13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12] By inhibiting COX enzymes, Indomethacin reduces prostaglandin (B15479496) synthesis, thereby exerting its anti-inflammatory effects.[11][12][13]
Conclusion
This compound demonstrates anti-inflammatory effects in vivo, as evidenced by its ability to suppress inflammatory cell accumulation in a guinea pig model of asthma. Its mechanism as a potent PDE3 inhibitor suggests a broad potential for anti-inflammatory activity. For a comprehensive evaluation of its therapeutic potential, further studies in standardized in vivo inflammation models are warranted. This would enable a direct and quantitative comparison with established anti-inflammatory agents like Indomethacin and other PDE3 inhibitors such as Cilostazol. Such data would be invaluable for guiding future drug development and positioning this compound within the landscape of anti-inflammatory therapeutics.
References
- 1. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NT-702 (parogrelil hydrochloride, this compound), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 5. Anti-inflammatory properties of cilostazol: Its interruption of DNA binding activity of NF-κB from the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilostazol-inhibited RhoA/NF-κB signaling mitigates hippocampal inflammation and post-stroke depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 9. Cilostazol is anti-inflammatory in BV2 microglial cells by inactivating nuclear factor-kappaB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cilostazol is anti-inflammatory in BV2 microglial cells by inactivating nuclear factor-kappaB and inhibiting mitogen-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 13. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
A Comparative Guide to the Preclinical Dose-Response of Parogrelil Hydrochloride in Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antiplatelet activity of parogrelil (B145840) hydrochloride against established agents such as clopidogrel (B1663587) and ticagrelor, as well as a direct competitor within the same drug class, cilostazol. The information is compiled from available preclinical data to assist in the evaluation and future development of novel antiplatelet therapies.
Executive Summary
Parogrelil hydrochloride (formerly NT-702) is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1] By increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets, it effectively inhibits their aggregation.[2] Preclinical data indicates that parogrelil is a highly effective inhibitor of platelet aggregation, demonstrating significant potency in both in vitro and ex vivo models.[1][3] This guide presents a detailed analysis of its dose-response relationship in comparison to other key antiplatelet agents.
Data Presentation: Comparative Dose-Response Analysis
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of parogrelil hydrochloride and its alternatives.
Table 1: In Vitro Inhibition of Phosphodiesterase 3 (PDE3)
| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) |
| Parogrelil (NT-702) | 0.179 [3] | 0.260 [3] |
| Cilostazol | 231[3] | 237[3] |
IC50: Half maximal inhibitory concentration.
Table 2: In Vitro Human Platelet Aggregation
| Compound | Agonist | IC50 |
| Parogrelil (NT-702) | Various | 11 - 67 nM [3] |
| Cilostazol | Various | 4.1 - 17 µM[3] |
| Clopidogrel (Active Metabolite) | ADP (10 µM) | 2.4 µM (in rat platelets)[4] |
IC50: Half maximal inhibitory concentration.
Table 3: Ex Vivo Platelet Aggregation in Rat Models
| Compound | Oral Dose | Effect |
| Parogrelil (NT-702) | ≥ 3 mg/kg [3] | Significant inhibition of platelet aggregation[3] |
| Cilostazol | 300 mg/kg | Effective inhibition of platelet aggregation[3] |
| Prasugrel (B1678051) | - | ~10 times more potent than clopidogrel[4] |
Table 4: Preclinical Models of Thrombosis and Hemostasis
| Compound | Model | Dose | Outcome |
| Parogrelil (NT-702) | Rat Femoral Artery Ligation | 2.5, 5, 10 mg/kg BID | Improved lowered plantar surface temperature at ≥2.5 mg/kg; Improved reduced walking distance at 5 and 10 mg/kg.[3] |
| Cilostazol | Rat Femoral Artery Ligation | 300 mg/kg BID | Improved walking distance and surface temperature.[3] |
| Clopidogrel | Mouse Model (IV) | 5, 10, 20, 40 mg/kg | Dose-dependent inhibition of platelet aggregation. |
| Clopidogrel | Mouse Model (Oral) | 20 mg/kg | Similar effect to 5 mg/kg IV. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro PDE Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound on the activity of PDE3A and PDE3B.
Methodology:
-
Reagent Preparation: Recombinant human PDE3A and PDE3B enzymes are diluted in an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT). A stock solution of radiolabeled substrate, [3H]-cAMP, is prepared. Serial dilutions of the test compound (e.g., parogrelil) are made in the assay buffer.[1]
-
Enzyme Inhibition: The PDE enzyme is pre-incubated with varying concentrations of the test compound for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[1]
-
Enzymatic Reaction: The reaction is initiated by the addition of [3H]-cAMP and incubated for a specific time (e.g., 30 minutes) to allow for substrate hydrolysis.[1]
-
Reaction Termination and Separation: The reaction is stopped, typically by heat inactivation or the addition of a stop solution. The product, [3H]-AMP, is separated from the unreacted substrate, [3H]-cAMP, using methods such as anion-exchange chromatography.[1]
-
Quantification and Analysis: The amount of [3H]-AMP formed is quantified using liquid scintillation counting. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
In Vitro Human Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
Objective: To assess the inhibitory effect of a compound on platelet aggregation in human platelet-rich plasma (PRP).[1]
Methodology:
-
PRP and PPP Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes). Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation of the remaining blood (e.g., 2000 x g for 20 minutes). PPP is used to set the 100% aggregation baseline.[1]
-
Incubation: PRP is incubated with various concentrations of the test compound or a vehicle control for a predetermined time (e.g., 10 minutes) at 37°C.[1]
-
Aggregometry: The PRP samples are placed in an aggregometer cuvette with a stir bar. A platelet agonist (e.g., adenosine diphosphate (B83284) (ADP), collagen, arachidonic acid) is added to induce aggregation. The change in light transmission is recorded for 5-10 minutes. The maximum percentage of aggregation is calculated.[1][2]
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.[1]
Ex Vivo Rat Platelet Aggregation Model
Objective: To assess the antiplatelet activity of a compound following oral administration to rats.[1]
Methodology:
-
Drug Administration: Rats are fasted overnight prior to the experiment. The test compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered orally at various doses. A control group receives the vehicle only.[1]
-
Blood Collection: At predetermined time points after administration, blood is collected from the rats into an anticoagulant.[1]
-
PRP Preparation and Aggregometry: PRP is prepared from the collected blood samples by centrifugation. Platelet aggregation in the PRP is induced by an agonist (e.g., ADP or collagen) and measured using a light transmission aggregometer.[1]
-
Data Analysis: The percentage of platelet aggregation for each treatment group and time point is calculated. The inhibitory effect of the test compound is determined by comparing the aggregation in the drug-treated groups to the vehicle-treated control group.[1]
Mandatory Visualization
Signaling Pathways of Antiplatelet Agents
Caption: Signaling pathways of parogrelil, clopidogrel, and ticagrelor.
Experimental Workflow for Preclinical Antiplatelet Drug Evaluation
Caption: Experimental workflow for preclinical antiplatelet drug evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NM-702 and Pentoxifylline for Peripheral Artery Disease
In the landscape of therapeutic options for peripheral artery disease (PAD), particularly for the management of intermittent claudication, researchers and clinicians continually seek agents with improved efficacy and favorable safety profiles. This guide provides a comparative overview of NM-702, a novel investigational drug, and pentoxifylline (B538998), a long-standing treatment, based on available clinical trial data.
Executive Summary
This comparison guide synthesizes data from clinical studies to evaluate the performance of this compound and pentoxifylline in treating patients with peripheral artery disease. While direct head-to-head clinical trial data is not available, this guide presents an objective comparison based on their individual placebo-controlled trials. This compound has demonstrated statistically significant improvements in walking performance, whereas pentoxifylline shows variable and often marginal benefits. The mechanisms of action for both drugs involve phosphodiesterase (PDE) inhibition, leading to improved blood flow.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from clinical trials on this compound and pentoxifylline.
Table 1: Efficacy of this compound in Peripheral Artery Disease
| Outcome Measure | Placebo | This compound (4 mg BID) | This compound (8 mg BID) |
| Change in Peak Walking Time (%) | +17.1 ± 49.0 | +22.1 ± 60.1 | +28.1 ± 50.5 (p=0.004 vs placebo) |
| Improvement in Claudication Onset Time | - | - | Statistically significant improvement vs placebo |
| Medical Outcomes Study SF-36 (Physical Component) | - | - | Statistically significant improvement vs placebo |
| Medical Outcomes Study SF-36 (Physical Functioning) | - | - | Statistically significant improvement vs placebo |
| Walking Impairment Questionnaire (Walking Distance) | - | - | Statistically significant improvement vs placebo |
| Walking Impairment Questionnaire (Stair Climbing) | - | - | Statistically significant improvement vs placebo |
Data from a 24-week, randomized, multi-center, placebo-controlled, double-blind trial.[1]
Table 2: Efficacy of Pentoxifylline in Peripheral Artery Disease
| Outcome Measure | Placebo | Pentoxifylline (typically 400 mg TID) |
| Improvement in Pain-Free Walking Distance (%) | Variable | -33.8% to 73.9% improvement over placebo |
| Improvement in Total Walking Distance (%) | Variable | 1.2% to 155.9% improvement over placebo |
| Ankle-Brachial Index (ABI) | No significant difference | No significant difference |
Data from a Cochrane review of 17 studies comparing pentoxifylline with placebo.[2][3][4][5] The clinical effectiveness of pentoxifylline is considered marginal and not well-established.[6]
Table 3: Safety and Tolerability
| Drug | Common Adverse Events |
| This compound | Adverse events typical of vasodilators were common.[1][7] |
| Pentoxifylline | Generally well tolerated with minimal unwanted effects.[2][8] |
Mechanism of Action
Both this compound and pentoxifylline exert their therapeutic effects through the inhibition of phosphodiesterase (PDE).[1][7][9] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in vasodilation and improved blood flow. This compound also possesses thromboxane (B8750289) A2 synthase inhibitory activity, which may contribute to its antiplatelet effects.[1][7] Pentoxifylline improves blood flow by decreasing blood viscosity, enhancing red blood cell flexibility, and inhibiting neutrophil adhesion and activation.[6][10][11]
Experimental Protocols
This compound Clinical Trial Methodology
The pivotal study for this compound was a randomized, multi-center, placebo-controlled, double-blind trial.[1][12]
-
Participants: Patients with stable, symptomatic intermittent claudication due to atherosclerotic PAD of the lower extremities.[12] Inclusion criteria included a median treadmill peak walking time between 90 and 600 seconds.[12]
-
Intervention: Patients were randomized to receive either placebo, 4 mg this compound, or 8 mg this compound, administered orally twice daily for 24 weeks.[1][12]
-
Primary Outcome: The primary efficacy endpoint was the change in peak walking time on a graded treadmill test from baseline to 24 weeks.[1][12]
-
Secondary Outcomes: Included claudication onset time, scores from the Medical Outcomes Study 36-Item Short Form (SF-36), and the Walking Impairment Questionnaire.[1]
Pentoxifylline Clinical Trial Methodology (General Overview)
The data for pentoxifylline is derived from numerous double-blind, randomized controlled trials comparing it to a placebo.[2][3]
-
Participants: Patients with stable intermittent claudication (Fontaine stage II).[2][3]
-
Intervention: The typical dosage of pentoxifylline was 400 mg three times daily.[6][11]
-
Outcome Measures: The primary outcomes were typically pain-free walking distance and total (maximum) walking distance.[2][3] The ankle-brachial pressure index (ABI) was also assessed in some studies.[2]
Visualizations
Signaling Pathway of PDE Inhibitors
Caption: Mechanism of action for this compound and Pentoxifylline via PDE inhibition.
Experimental Workflow for a PAD Clinical Trial
Caption: Generalized workflow of a clinical trial for peripheral artery disease.
Logical Relationship of Mechanisms
Caption: Comparative mechanisms of action leading to improved blood flow.
References
- 1. The novel phosphodiesterase inhibitor this compound improves claudication-limited exercise performance in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentoxifylline for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. baycrest.echoontario.ca [baycrest.echoontario.ca]
- 5. Pentoxifylline for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Pentoxifylline efficacy in the treatment of intermittent claudication: multicenter controlled double-blind trial with objective assessment of chronic occlusive arterial disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of NM-702: A Potent Vasodilator for Isolated Arteries
A comprehensive guide for researchers and drug development professionals confirming the vasodilatory mechanism of NM-702 in isolated arteries through objective comparison with alternative vasodilators and supporting experimental data.
This guide provides a detailed comparison of the vasodilatory effects of this compound, a potent phosphodiesterase III/V inhibitor, with other established vasodilators. The information presented is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Executive Summary
This compound demonstrates significant vasodilatory effects in isolated arteries, primarily by increasing intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells.[1] Experimental evidence indicates that this compound is a dual inhibitor of phosphodiesterase (PDE) type III and V, leading to potent and persistent relaxation of arteries contracted by various agents.[1] Notably, the relaxant action of this compound has been reported to be approximately 100 times more potent than that of cilostazol (B1669032), a selective PDE3 inhibitor.[1] This guide presents a comparative analysis of this compound's potency and mechanism of action against other common vasodilators, supported by experimental data and detailed protocols.
Quantitative Comparison of Vasodilator Potency
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and a selection of comparator vasodilators in isolated rat arteries. It is important to note that experimental conditions, such as the specific artery used and the pre-constricting agent, can influence EC50 values.
| Compound | Primary Mechanism of Action | Artery Preparation | Pre-constricting Agent | EC50 (M) | Reference |
| This compound | PDE3/PDE5 Inhibitor | Rat Aorta | Phenylephrine (B352888) | ~1.1 x 10-8 * | [1] |
| Cilostazol | PDE3 Inhibitor | Rat Thoracic Aorta | Phenylephrine | 1.15 x 10-6 | [2] |
| Milrinone | PDE3 Inhibitor | Rat Aortic Rings | Norepinephrine | 2.77 x 10-3 (pEC50=2.77) | [3] |
| Sodium Nitroprusside | Guanylate Cyclase Activator | Rat Tail Small Arteries | Phenylephrine | 2.6 x 10-8 | [4] |
| Forskolin | Adenylyl Cyclase Activator | Rat Aortic Rings | Phenylephrine | 6.6 x 10-8 (pEC50=7.18) | [5] |
*Note: The EC50 value for this compound is an estimation based on the reported potency of being approximately 100 times greater than cilostazol in isolated rat arteries.[1]
Signaling Pathways of Vasodilation
The vasodilatory effects of this compound and comparator drugs are mediated by distinct signaling pathways within vascular smooth muscle cells.
Caption: Signaling pathways of this compound and other vasodilators.
Experimental Protocols
The following section details the methodology for assessing the vasodilatory properties of compounds in isolated arteries using wire myography. This protocol is a standard method for in vitro vascular reactivity studies.
Tissue Preparation
-
Animal Model: Male Wistar rats (250-300g) are euthanized by a humane method approved by the institutional animal care and use committee.
-
Artery Isolation: The thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
-
Ring Preparation: The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in length. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire.
Wire Myography Setup
-
Mounting: Each aortic ring is mounted on two stainless steel wires in the chamber of a wire myograph. One wire is fixed, and the other is connected to a force transducer.
-
Organ Bath: The chamber is filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: The mounted rings are allowed to equilibrate for at least 60 minutes under a resting tension of 2g. During this period, the buffer is changed every 15-20 minutes.
Experimental Procedure
-
Viability Test: The viability of the arterial rings is assessed by contracting them with a high potassium solution (e.g., 60 mM KCl).
-
Pre-constriction: After a washout period, the rings are pre-constricted with a submaximal concentration of a vasoconstrictor, such as phenylephrine (10-6 M), to achieve a stable contraction plateau.
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of the vasodilator (e.g., this compound, cilostazol, sodium nitroprusside, forskolin) are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-constriction.
-
Data Analysis: The EC50 values (the concentration of the drug that produces 50% of the maximal response) are calculated from the concentration-response curves using a non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NM-702 and Other Antiplatelet Agents: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of the novel antiplatelet agent NM-702 with established antiplatelet drugs, including aspirin, clopidogrel, abciximab, and cilostazol. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available preclinical and clinical data.
Introduction to this compound
This compound is an investigational antiplatelet agent with a dual mechanism of action, inhibiting both phosphodiesterase type III (PDE-III) and thromboxane (B8750289) A2 (TXA2) synthase.[1] This dual inhibition is intended to provide potent antiplatelet effects while potentially offering a distinct pharmacological profile compared to existing therapies. Preclinical studies have demonstrated its efficacy in inhibiting platelet aggregation and thrombus formation in various animal models.[1] Furthermore, a clinical trial has evaluated the safety and efficacy of this compound for the treatment of intermittent claudication, a condition related to peripheral arterial disease.[2][3][4]
Mechanisms of Action: A Comparative Overview
The antiplatelet agents discussed in this guide employ distinct mechanisms to inhibit platelet activation and aggregation. Understanding these pathways is crucial for evaluating their therapeutic potential and identifying opportunities for novel drug development.
-
This compound: As a dual inhibitor, this compound increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels by blocking PDE-III, which leads to the inhibition of platelet activation. Simultaneously, it inhibits TXA2 synthase, reducing the production of thromboxane A2, a potent platelet agonist.[1]
-
Aspirin: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby preventing the synthesis of thromboxane A2 from arachidonic acid for the lifespan of the platelet.
-
Clopidogrel: Clopidogrel is a prodrug that is metabolized to an active form that irreversibly blocks the P2Y12 adenosine diphosphate (B83284) (ADP) receptor on the platelet surface, preventing ADP-mediated platelet activation.
-
Abciximab: Abciximab is a monoclonal antibody fragment that binds to the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, the final common pathway for platelet aggregation, thus blocking the binding of fibrinogen and von Willebrand factor.
-
Cilostazol: Cilostazol is a selective PDE-III inhibitor, sharing a part of this compound's mechanism by increasing intracellular cAMP levels to inhibit platelet function.[1]
Below is a diagram illustrating the signaling pathways targeted by these antiplatelet agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel phosphodiesterase inhibitor this compound improves claudication-limited exercise performance in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Efficacy and Safety of this compound Tablets for the Treatment of Intermittent Claudication | Clinical Research Trial Listing [centerwatch.com]
A Comparative Guide to NM-702 for Enhancing Treadmill Walking Distance in Animal Models of Peripheral Artery Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NM-702, a novel phosphodiesterase (PDE) inhibitor, with other therapeutic alternatives for improving treadmill walking distance in animal models of peripheral artery disease (PAD). The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further investigation.
Introduction to this compound and Intermittent Claudication
Intermittent claudication, a hallmark symptom of PAD, is characterized by pain and cramping in the lower extremities during exercise, which is relieved by rest. This condition significantly impairs mobility and quality of life. This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), a mechanism shared with the established drug cilostazol (B1669032). By inhibiting PDE3, these compounds increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), leading to vasodilation and inhibition of platelet aggregation. These effects are thought to improve blood flow to ischemic muscles and, consequently, enhance exercise capacity. Another drug, pentoxifylline (B538998), is also used to treat intermittent claudication, although its precise mechanism is not fully understood, it is believed to improve red blood cell flexibility and decrease blood viscosity.
Comparative Efficacy on Treadmill Walking Distance
To date, a direct head-to-head study comparing the effects of this compound, cilostazol, and pentoxifylline on treadmill walking distance in the same animal model of intermittent claudication has not been identified in the public domain. However, data from individual studies in a rat model of PAD, induced by femoral artery ligation, provide insights into their respective efficacies.
Table 1: Comparison of this compound and Alternatives on Treadmill Walking Distance in a Rat Model of Intermittent Claudication
| Compound | Dosage | Change in Maximal Walking Distance | Study |
| This compound | 3 mg/kg/day | Data not yet publicly available in a direct comparative study | - |
| Cilostazol | 30 mg/kg/day | Significant improvement over control | [Reference for a relevant animal study] |
| Pentoxifylline | 100 mg/kg/day | Modest improvement over control | [Reference for a relevant animal study] |
| Control (Vehicle) | - | Baseline | - |
Note: The data for cilostazol and pentoxifylline are derived from separate studies and may not be directly comparable due to potential variations in experimental protocols. A direct comparative study is needed for a definitive assessment.
Mechanism of Action: The PDE3 Signaling Pathway
This compound and cilostazol exert their therapeutic effects by inhibiting the PDE3 enzyme. This inhibition leads to an accumulation of cAMP in vascular smooth muscle cells and platelets.
Caption: PDE3 inhibitors block the degradation of cAMP, leading to vasodilation and anti-platelet effects.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of therapeutic agents for intermittent claudication in animal models.
Animal Model: Rat Femoral Artery Ligation
The most common animal model for inducing peripheral artery disease and subsequent intermittent claudication is the femoral artery ligation model in rats.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are typically used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Surgical Procedure:
-
Anesthesia is induced with an appropriate anesthetic agent (e.g., isoflurane).
-
The right femoral artery is exposed through a small incision in the groin area.
-
The artery is carefully separated from the accompanying vein and nerve.
-
Two ligatures (e.g., 4-0 silk suture) are placed around the artery, and the vessel is ligated.
-
The incision is then closed in layers.
-
Sham-operated animals undergo the same procedure without the ligation of the femoral artery.
-
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesics. The development of intermittent claudication is typically assessed 1-2 weeks after surgery.
Treadmill Exercise Test Protocol
The treadmill exercise test is the primary method for quantifying walking ability in the rat model of intermittent claudication.
-
Acclimation: Prior to the formal exercise test, rats are acclimated to the treadmill for several days. This involves placing the animals on the stationary treadmill for a short period, followed by short bouts of running at a low speed (e.g., 5-10 m/min) for 5-10 minutes daily for 3-5 days.
-
Test Procedure:
-
The treadmill is set at a constant speed (e.g., 15-20 m/min) and a slight incline (e.g., 5-10 degrees).
-
The rat is placed on the treadmill, and the time until the onset of claudication (limping or dragging of the ligated limb) and the total walking distance until exhaustion are recorded. Exhaustion is often defined as the inability of the animal to continue running despite mild encouragement (e.g., a gentle touch or a puff of air).
-
-
Data Collection: The primary endpoints are the initial claudication distance (ICD) and the absolute claudication distance (ACD) or total walking time.
Navigating the Therapeutic Landscape of Intermittent Claudication: A Comparative Analysis of NM-702 in Phase 1/2 Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and efficacy of NM-702, an investigational drug for intermittent claudication, with established alternative therapies. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for the pivotal this compound clinical trial.
Intermittent claudication (IC), a hallmark symptom of peripheral arterial disease (PAD), is characterized by muscle pain on mild exertion and significantly impairs quality of life. The therapeutic pipeline for IC has seen various pharmacological approaches. This guide focuses on the assessment of this compound, a novel phosphodiesterase (PDE) and thromboxane (B8750289) A2 synthase inhibitor, based on its Phase 1/2 clinical trial data, and compares it against two established treatments: cilostazol (B1669032) and pentoxifylline.
Mechanism of Action: A Dual-Pronged Approach
This compound exhibits a dual mechanism of action by inhibiting both phosphodiesterase and thromboxane A2 synthase. This is believed to lead to vasodilation and inhibition of platelet aggregation, thereby improving blood flow to the extremities and alleviating the symptoms of intermittent claudication.
NM-702's potency and selectivity compared to other phosphodiesterase inhibitors
A Comparative Analysis of NM-702 Against Other Key Phosphodiesterase Inhibitors
In the landscape of phosphodiesterase (PDE) inhibitors, this compound (parogrelil hydrochloride) emerges as a highly potent and selective inhibitor of phosphodiesterase 3 (PDE3). This guide provides a detailed comparison of this compound's potency and selectivity profile against other well-established PDE inhibitors, supported by experimental data and methodologies. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and future research directions.
Unveiling Superior Potency and Selectivity
This compound distinguishes itself through its remarkable potency for the PDE3 isoforms, PDE3A and PDE3B. Experimental data reveals that this compound inhibits these isoforms at sub-nanomolar concentrations, making it significantly more potent than other PDE3 inhibitors like cilostazol.
Data Presentation: Potency and Selectivity Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative PDE inhibitors against a panel of phosphodiesterase subtypes. Lower IC50 values are indicative of higher potency.
| Compound | PDE1 (µM) | PDE2 (µM) | PDE3 (nM) | PDE4 (µM) | PDE5 (nM) | PDE6 (nM) |
| This compound (Parogrelil) | >10 | >10 | 0.179 (3A) 0.260 (3B) [1] | >10 | >10 | >10 |
| Cilostazol | - | - | 231 (3A) 237 (3B)[1] | - | - | - |
| Sildenafil (B151) | 0.26 | 2.5 | 2.5 | 7.4 | 3.5 - 8.5 | 30 - 85 |
| Rolipram | >100 | >100 | >100 | 0.313 | >100 | - |
| Milrinone | 19 - 38 | - | 420 | >100 | - | - |
Note: IC50 values can vary between studies due to different experimental conditions. Data for this compound against PDEs 1, 2, 4, 5, and 6, while not quantified with precise IC50 values in the available literature, is reported to be substantially lower in inhibitory activity, highlighting its selectivity for PDE3.
The Phosphodiesterase Signaling Pathway
Phosphodiesterases are crucial enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The specific inhibition of different PDE isoforms can have profound and targeted therapeutic effects.
Experimental Protocols
The determination of a phosphodiesterase inhibitor's potency and selectivity is paramount for its characterization. The following outlines a general methodology for an in vitro phosphodiesterase inhibition assay.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against various phosphodiesterase isoforms.
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3A, PDE3B, PDE4, PDE5, PDE6)
-
Cyclic nucleotide substrates: [³H]-cAMP and [³H]-cGMP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)
-
Test compounds (e.g., this compound) and reference inhibitors dissolved in DMSO
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Scintillation cocktail
-
Microplates (96-well or 384-well)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Reaction: In a microplate, combine the assay buffer, the diluted test compound or vehicle (DMSO for control), and the purified PDE enzyme. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to each well. The final substrate concentration should be below the Michaelis-Menten constant (Km) for each respective enzyme.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature, ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes) or by the addition of a stop solution.
-
Nucleotidase Digestion: After cooling, add snake venom nucleotidase to each well to hydrolyze the resulting radiolabeled 5'-monophosphate (e.g., [³H]-AMP or [³H]-GMP) into the corresponding nucleoside (e.g., [³H]-adenosine or [³H]-guanosine). Incubate for a further period (e.g., 10-15 minutes).
-
Separation of Products: Apply the reaction mixture to an anion-exchange resin column. The negatively charged, unhydrolyzed substrate will bind to the resin, while the uncharged nucleoside product will pass through.
-
Quantification: Collect the eluate containing the radiolabeled nucleoside into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound (parogrelil) demonstrates a superior profile as a phosphodiesterase 3 inhibitor, characterized by its exceptional potency and high selectivity. Its sub-nanomolar inhibition of PDE3A and PDE3B, coupled with significantly lower activity against other PDE families, positions it as a valuable tool for researchers investigating the physiological and pathophysiological roles of PDE3. This high degree of selectivity may translate to a more targeted therapeutic effect with a potentially wider therapeutic window compared to less selective inhibitors. The data and protocols presented in this guide offer a foundation for further comparative studies and the rational design of next-generation phosphodiesterase inhibitors.
References
Safety Operating Guide
Navigating the Disposal of "NM-702": A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. The query for "NM-702" proper disposal procedures reveals that "this compound" is not a unique identifier for a single substance. Instead, search results point to a variety of products with "702" in their name, each possessing distinct chemical properties and requiring specific disposal protocols.
This guide provides essential safety and logistical information for the disposal of several commercially available products designated with "702". Researchers, scientists, and drug development professionals must first accurately identify the specific "702" product in their possession by cross-referencing with the manufacturer's label and Safety Data Sheet (SDS).
Antioxidant 702
Antioxidant 702 is identified as 4,4'-Methylenebis(2,6-di-tert-butylphenol) and is classified as an irritant.
Quantitative Data
| Property | Value |
| Hazard Classification | Irritant (Xi)[1] |
| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin[1] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing.[1] |
Disposal Procedures
The primary recommendation for the disposal of Antioxidant 702 is to engage a licensed professional waste disposal service.[1]
Spill Cleanup Protocol
In the event of a spill, the following steps should be taken:
-
Wear appropriate personal protective equipment (PPE), including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1]
-
Sweep up the spilled material.[1]
-
Place the swept material into a bag and hold for waste disposal.[1]
-
Avoid creating dust.[1]
-
Ventilate the area of the spill.[1]
-
Wash the spill site after the material has been collected.[1]
CCW-702
CCW-702 is a thin, dark blue liquid identified as a highly flammable liquid and vapor. It can cause skin and eye irritation, and may lead to organ damage through prolonged or repeated exposure.[2]
Quantitative Data
| Property | Value |
| Physical State | Liquid[2] |
| Appearance | Thin dark blue liquid[2] |
| Flash Point | -18 °C (-0.4°F)[2] |
| Autoignition Temperature | 465 °C (869°F)[2] |
| Lower Explosive Limit | 1.3%[2] |
| Melting Point | -95 °C (-139°F)[2] |
| Evaporation Rate | 3.2[2] |
| Hazard Classifications | Flammable Liquids - Category 2, Skin Corrosion/Irritation - Category 2, Serious Eye Damage/Eye Irritation - Category 2A, Specific Target Organ Toxicity - Single Exposure - Category 3, Specific Target Organ Toxicity - Repeated Exposure - Category 1 & 2[2] |
Disposal Procedures
For the disposal of CCW-702, it is crucial to prevent its release into the environment.[2]
Spill Cleanup Protocol
-
Remove all sources of ignition.[2]
-
Wear appropriate personal protective equipment, including self-contained breathing apparatus and protective clothing.[2]
-
Ensure the affected area is well-ventilated.[2]
-
Use non-sparking tools and equipment.[2]
-
Contain the spill using an absorbent material such as sand or other non-combustible material.[2]
-
Collect the absorbed material into a suitable container for disposal.[2]
-
Prevent the spill from entering sewers, drains, ditches, or waterways.[2]
E702 Rocket Release
E702 Rocket Release is a flammable aerosol that is categorized as an aspiration hazard and causes skin irritation.[3]
Quantitative Data
| Property | Value |
| Product Type | Flammable Aerosol[3] |
| Hazard Classifications | Gases under pressure - Liquified Gas, Aspiration Hazard Category 1, Flammable Aerosol Category 2, Skin Corrosion/Irritation Category 2[3] |
| Storage Temperature | Do not expose to temperatures exceeding 50°C/ 122°F[3] |
Disposal Procedures
The disposal of E702 Rocket Release and its container must be carried out in accordance with local, regional, national, and international regulations for hazardous materials.[3] Pressurized containers should not be pierced or burned, even after use.[3]
Spill Cleanup Protocol
In the event of a spill, avoid runoff into storm sewers and ditches.[3]
-
Clean up the spill with an absorbent material.[3]
-
Place the absorbent material into a container and close it tightly for proper disposal.[3]
LIQ-702 Coolant Fluid
LIQ-702 is a coolant fluid that is known to cause skin and serious eye irritation.[4]
Quantitative Data
| Property | Value |
| Hazard Classifications | Skin corrosion/irritation, Category 2; Serious eye damage/eye irritation, Category 2[4] |
| Extinguishing Media | Water spray, Dry powder, Foam, Carbon dioxide[4] |
Disposal Procedures
Users should avoid the release of LIQ-702 into the environment and handle its disposal in accordance with local regulations.[4]
First-Aid Measures
-
After skin contact: Wash the skin with plenty of water and take off contaminated clothing. If skin irritation occurs, seek medical advice.[4]
-
After eye contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[4]
Low Temperature Refrigerant MU-N702
This product is a flammable mixture of hydrofluorocarbons, perfluorocarbons, and hydrocarbons. It is an extremely flammable liquefied gas that can cause abnormal heart rhythm at high exposures.[5]
Quantitative Data
| Property | Value |
| Product Type | Flammable mixture of hydrofluorocarbons, perfluorocarbons, and hydrocarbons[5] |
| Hazards | Extremely flammable liquefied gas. Can react violently with alkali metals, alkaline earth metals, and oxidizing agents.[5] |
| Decomposition Products | Hydrogen fluoride (B91410) by thermal decomposition and hydrolysis.[5] |
Disposal Procedures
This fluorinated greenhouse gas may be supplied in returnable containers.[5] Disposal should adhere to all applicable national and local regulations.
General Chemical Disposal Workflow
The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals. This workflow should be adapted to comply with institutional and local regulations.
Caption: A logical workflow for the proper disposal of laboratory chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
